Octanoic acid
Descripción
This compound is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. This compound is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.
Caprylic acid is an eight-carbon chain fatty acid, also known systematically as this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.
Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.
This compound is a saturated medium-chain fatty acid with an 8-carbon backbone. This compound is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.
Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name this compound. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.
See also: Sodium Caprylate (active moiety of).
Structure
3D Structure
Propiedades
IUPAC Name |
octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15696-43-2 (unspecified lead salt), 16577-52-9 (lithium salt), 18312-04-4 (unspecified zirconium salt), 1912-83-0 (tin(+2) salt), 1984-06-1 (hydrochloride salt), 20195-23-7 (unspecified chromium salt), 20543-04-8 (unspecified copper salt), 2191-10-8 (cadmium salt), 3130-28-7 (iron(+3) salt), 3890-89-9 (copper(+2) salt), 4696-54-2 (barium salt), 4995-91-9 (nickel(+2) salt), 5206-47-3 (zirconium(+4) salt), 557-09-5 (zinc salt), 5972-76-9 (ammonium salt), 6028-57-5 (aluminum salt), 60903-69-7 (La(+3) salt), 6107-56-8 (calcium salt), 6427-90-3 (chromium(+2) salt), 6535-19-9 (unspecified manganese salt), 6535-20-2 (unspecified iron salt), 6700-85-2 (cobalt salt), 67816-08-4 (Ir(+3) salt), 68957-64-2 (Ru(+3) salt), 7319-86-0 (lead(+2) salt), 7435-02-1 (unspecified Ce salt), 764-71-6 (potassium salt) | |
| Record name | Octanoic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021645 | |
| Record name | Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO], Liquid, colourless, oily liquid/slight, unpleasant odour | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2211 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Caprylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
463.5 °F at 760 mmHg (NTP, 1992), 239 °C | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
230 °F (NTP, 1992), 270 °F, 130 °C (open cup), 270 °F. | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2211 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid, Miscible in ethanol, chloroform, acetonitrile, In water 789 mg/L at 30 °C, 0.789 mg/mL, slightly soluble in water; soluble in most organic solvents | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caprylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.91 (USCG, 1999) - Less dense than water; will float, 0.910 at 20 °C/4 °C, 0.91 | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/9/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992), 0.00371 [mmHg], VP: 1 MM HG AT 78.0 °C, 3.71X10-3 mm Hg at 25 °C | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2211 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD, Colorless, Oily liquid | |
CAS No. |
124-07-2 | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | octanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBL58JN025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caprylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 to 62 °F (NTP, 1992), 16.5 °C | |
| Record name | OCTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17440 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OCTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/821 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caprylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of Octanoic Acid: A Technical Guide for Laboratory Professionals
Introduction: Octanoic acid, also known as caprylic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH.[1] It is a medium-chain fatty acid (MCFA) naturally found in sources like coconut oil, palm oil, and the milk of various mammals.[1][2] In the laboratory setting, this compound serves as a versatile compound with applications ranging from its use as an antimicrobial agent to its role in studying cellular metabolism and signaling.[3][4] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known roles in cellular signaling pathways and common laboratory workflows.
Core Physicochemical Properties
This compound is a colorless to light yellow oily liquid at room temperature with a slightly unpleasant, rancid-like odor.[3][5] It is corrosive to metals and tissue.[5] Key quantitative physicochemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][3] |
| Molecular Weight | 144.21 g/mol | [1][6] |
| Appearance | Colorless to light yellow oily liquid | [3][5] |
| Odor | Faint, fruity-acid; slightly unpleasant, rancid-like | [5][7] |
| Melting Point | 16-17 °C (60.8-62.6 °F) | [7][8] |
| Boiling Point | 237-239.7 °C (460-463.5 °F) at 760 mmHg | [7][8][9] |
| Density | 0.910 g/cm³ at 20-25 °C | [7][8][9] |
| Vapor Pressure | 1 mmHg at 78 °C; 0.00371 mmHg at 25 °C | [5][7] |
| Refractive Index | n20/D 1.428 | [7][8] |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | Source(s) |
| Solubility in Water | 0.068 g/100 mL (slightly soluble) | [2][7] |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ether, carbon disulfide, petroleum ether, acetonitrile | [2][3] |
| pKa | 4.89 | [5][10] |
| LogP (Octanol/Water Partition Coefficient) | 3.05 | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the effective and safe use of this compound in research. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For this compound, which has a melting point near room temperature, careful control of the heating rate is essential for an accurate measurement.
Methodology: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of solid this compound (if stored below its melting point) is finely powdered. The open end of a capillary tube is jabbed into the powder to pack a small amount (2-3 mm in height) into the sealed end.[11]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.
-
Heating: The sample is heated at a medium rate until the temperature is approximately 10-15°C below the expected melting point.[11]
-
Measurement: The heating rate is then reduced to about 1-2°C per minute. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][11] A pure compound will have a sharp melting range of 0.5-1°C.[9]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination using a Thiele Tube
-
Apparatus Setup: A small amount of liquid this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is placed into the test tube with the open end down.[12]
-
Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[12][13]
-
Heating: The side arm of the Thiele tube is gently heated with a small flame. This design allows for even heating of the oil bath through convection currents.[9][12]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[12]
-
Measurement: The heat source is then removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Testing
-
Water Solubility: To a test tube containing 0.75 mL of deionized water, add approximately 25 mg (if solid) or 0.05 mL (if liquid) of this compound. Vigorously shake the test tube. Observe if the this compound dissolves completely, forms a separate layer, or is partially soluble.[1]
-
Organic Solvent Solubility: Repeat the process in step 1 using 0.75 mL of various organic solvents such as ethanol, diethyl ether, and acetone.[1]
-
Aqueous Acid/Base Solubility: To determine the acidic nature of this compound, test its solubility in a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The dissolution of this compound with the evolution of carbon dioxide gas indicates it is a strong enough acid to react with the weak base.[14]
Determination of pKa
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in water. For sparingly soluble compounds, a co-solvent like methanol (B129727) may be used, though this will affect the measured pKa.[15][16] Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).[15]
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.[15]
-
Titration: Slowly add the NaOH solution in small, known increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[15]
-
Data Analysis: Continue the titration until the pH has risen significantly (e.g., to pH 12). Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[2][16]
Signaling Pathways and Laboratory Workflows
This compound is not merely a simple fatty acid; it actively participates in cellular signaling and is a key component in various experimental workflows.
Signaling Pathways
This compound has been shown to influence several key signaling pathways, particularly in the context of metabolism and insulin (B600854) secretion.
-
AMPK-Mediated Mitochondrial Biogenesis: In skeletal muscle, this compound consumption has been shown to activate AMP-activated protein kinase (AMPK). Activated AMPK, in turn, promotes the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. This leads to an increase in the number of mitochondria and an enhanced capacity for fatty acid oxidation.[5]
Caption: this compound activates AMPK, leading to increased PGC1α expression and mitochondrial biogenesis.
-
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, this compound potentiates GSIS through the olfactory receptor Olfr15. This interaction activates the Phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ is a key trigger for insulin secretion.[6][7]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. rsc.org [rsc.org]
- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound potentiates glucose-stimulated insulin secretion and expression of glucokinase through the olfactory receptor in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound potentiation of insulin secretion in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. is.muni.cz [is.muni.cz]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
The Role of Octanoic Acid in Cellular Metabolism and Energy Production: A Technical Guide
Abstract: Octanoic acid (C8), a medium-chain fatty acid (MCFA), is a significant component of medium-chain triglyceride (MCT) oils and plays a unique role in cellular energy metabolism. Unlike long-chain fatty acids, this compound's distinct physicochemical properties allow for rapid absorption and transport into the mitochondrial matrix, where it serves as a potent substrate for β-oxidation and subsequent energy production. This guide provides an in-depth examination of the metabolic pathways involving this compound, from its entry into the cell to its ultimate conversion into ATP and ketone bodies. It details the key enzymatic steps, regulatory mechanisms, and signaling functions, supported by quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Cellular Uptake and Mitochondrial Transport
This compound's metabolic journey begins with its efficient transport into the cell and subsequently into the mitochondria.
1.1. Cellular Entry: Medium-chain fatty acids can cross the cell membrane and enter the cytoplasm. Once inside, their primary destination for catabolism is the mitochondrial matrix.
1.2. Mitochondrial Transport: A Carnitine-Independent Pathway A key differentiator for MCFAs like this compound is their mode of entry into the mitochondria. Long-chain fatty acids require the carnitine palmitoyltransferase (CPT) shuttle system to cross the inner mitochondrial membrane.[1][2] In contrast, this compound (up to C8) can diffuse across the inner mitochondrial membrane without the need for this shuttle system.[3][4] This property allows for a more rapid and less regulated entry into the site of oxidation, positioning this compound as a readily available fuel source.[5] Once inside the mitochondrial matrix, it is activated for metabolism.[3][4]
The Beta-Oxidation of Octanoyl-CoA
Inside the mitochondrial matrix, this compound is activated by the addition of a Coenzyme A (CoA) group, a reaction catalyzed by an acyl-CoA synthase, to form octanoyl-CoA.[3][4][6] This molecule is the substrate for the β-oxidation spiral, a four-step process that systematically shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH₂.[2][7]
The four recurring steps of β-oxidation are:
-
Oxidation by Acyl-CoA Dehydrogenase: FAD is reduced to FADH₂.
-
Hydration by Enoyl-CoA Hydratase: A water molecule is added across the double bond.
-
Oxidation by 3-Hydroxyacyl-CoA Dehydrogenase: NAD⁺ is reduced to NADH.
-
Thiolysis by Thiolase: A molecule of CoA cleaves the chain, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[7]
For octanoyl-CoA (an 8-carbon molecule), this cycle repeats three times, yielding:
-
4 molecules of Acetyl-CoA
-
3 molecules of NADH
-
3 molecules of FADH₂
Metabolic Fates of Acetyl-CoA
The acetyl-CoA generated from this compound oxidation is a central metabolic intermediate with two primary fates depending on the cell's energy status: entry into the Tricarboxylic Acid (TCA) cycle for complete oxidation or conversion into ketone bodies.
3.1. Tricarboxylic Acid (TCA) Cycle In states of high energy demand, acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle.[3][4] The complete oxidation of each acetyl-CoA molecule in the TCA cycle generates approximately 10 ATP equivalents (via 3 NADH, 1 FADH₂, and 1 GTP).[8] Given that this compound yields 4 acetyl-CoA, this pathway results in substantial ATP production, making it a highly efficient energy source.
3.2. Ketogenesis When the rate of β-oxidation is high, particularly in the liver, the production of acetyl-CoA can exceed the capacity of the TCA cycle. This excess acetyl-CoA is shunted towards ketogenesis, the process of producing ketone bodies: acetoacetate (B1235776) and β-hydroxybutyrate.[3][4] These ketone bodies are then released into the bloodstream and can be used as an alternative fuel source by extrahepatic tissues like the brain, heart, and skeletal muscle.[3][4][9] Studies on U87MG glioblastoma cells have shown that treatment with this compound leads to increased production of ketone bodies.[3][4][10]
Signaling Roles of this compound
Beyond its role as a direct energy substrate, this compound and its metabolites can act as signaling molecules, influencing key metabolic pathways.
4.1. AMPK Activation and Mitochondrial Biogenesis Studies in mice have demonstrated that a diet enriched with this compound can improve endurance capacity.[5] This effect is linked to the activation of AMP-activated protein kinase (AMPK) in skeletal muscle.[5][11] AMPK is a master regulator of cellular energy homeostasis. Its activation by C8 leads to:
-
Increased expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a key regulator of mitochondrial biogenesis.[5]
-
An increase in the number of oxidative fibers, which are rich in mitochondria.[5]
-
Enhanced fatty acid oxidation capabilities within the muscle.[5]
4.2. Other Metabolic Influences In hepatocytes, this compound has been shown to promote a balanced metabolic profile, avoiding the lipid accumulation often induced by long-chain fatty acids.[1] It has also been found to promote the catabolism of branched-chain amino acids (BCAAs) in the liver by activating the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[12]
Quantitative Metabolic Data
The following tables summarize quantitative findings from key studies investigating the metabolic effects of this compound.
Table 1: Effects of this compound on Skeletal Muscle in Mice (Data from a 6-week C8-enriched diet study)[5]
| Parameter | Control Group | C8-Enriched Group | Percentage Change |
| Gene Expression (Quadriceps) | |||
| PGC1α | Baseline | Baseline | +55% |
| TFAM | Baseline | Baseline | +60% |
| CS | Baseline | Baseline | +48% |
| Protein Levels (Quadriceps) | |||
| PGC1α | Baseline | Baseline | +35% |
| CS | Baseline | Baseline | +26.5% |
| p-AMPK/Total AMPK Ratio | Baseline | Baseline | +166% |
Table 2: Effects of this compound on U87MG Glioblastoma Cells (Data from a 24-hour incubation with 300 μM C8)[3]
| Metabolite Level | Control Cells | C8-Treated Cells | Observation |
| β-hydroxybutyrate | Baseline | Increased | Increased ketone body synthesis |
| Acetoacetate | Baseline | Increased | Increased ketone body synthesis |
| Oxaloacetate (OAA) | Baseline | Decreased | Diverts acetyl-CoA to ketogenesis |
Key Experimental Protocols
6.1. Protocol for Metabolomics Analysis of C8-Treated Cells (Adapted from studies on U87MG cells)[3]
-
Cell Culture and Treatment: Plate U87MG cells and allow them to adhere. Treat cells with 300 μM this compound (or vehicle control) for 24 hours in a standard culture medium.
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Derivatization: Dry the supernatant under a stream of nitrogen. Derivatize the dried metabolites (e.g., using methoxyamine hydrochloride followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide) to make them volatile for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data Analysis: Identify and quantify metabolites by comparing mass spectra and retention times to a standard library. Perform statistical and pathway analysis (e.g., using MetaboAnalyst) to identify significantly altered pathways.[3]
6.2. Protocol for Oleate Oxidation Assay in Hepatocytes (Adapted from studies on HepG2 cells)[1]
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once confluent, treat with 0.25 mM this compound (or other fatty acids/vehicle control) for 24 hours.
-
Preincubation: Expose cells to a preincubation buffer (DMEM with glucose, glutamine, BSA, and 0.25 mM non-radiolabeled oleate) for 1 hour.
-
Oxidation Reaction:
-
Add [¹⁴C]-oleate (1 µCi/mL) to the preincubation buffer.
-
Affix a small disk of Whatman paper wetted with 3 M NaOH to the top of the well to capture released ¹⁴CO₂.
-
Incubate for 1.5 hours at 37°C.
-
-
Stopping the Reaction: Add 0.5 mL of 70% perchloric acid to the cell medium to lyse the cells and release the dissolved ¹⁴CO₂.
-
Measurement: Remove the Whatman paper and measure the trapped radioactivity using a scintillation counter. The amount of ¹⁴CO₂ captured is indicative of the rate of fatty acid oxidation.
Conclusion
This compound is a unique and metabolically efficient fatty acid. Its ability to rapidly enter mitochondria independent of the carnitine shuttle allows it to be a readily available substrate for β-oxidation. The resulting acetyl-CoA can fuel the TCA cycle for robust ATP production or be directed towards ketogenesis, providing a critical alternative energy source for the brain and other tissues. Furthermore, its emerging role as a signaling molecule that enhances mitochondrial biogenesis highlights its potential for therapeutic applications in metabolic research and drug development. This guide provides a foundational understanding of these core processes for professionals in the field.
References
- 1. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line [mdpi.com]
- 2. aocs.org [aocs.org]
- 3. Frontiers | Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 4. Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octanoyl-coa | C29H50N7O17P3S | CID 445344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Ketone bodies - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice [mdpi.com]
- 12. This compound promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Antimicrobial Mechanisms of Octanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain fatty acid (MCFA), has garnered significant attention for its broad-spectrum antimicrobial properties against a variety of pathogenic bacteria and fungi.[1][2] Its natural occurrence in sources like coconut oil and milk, coupled with its classification as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration, positions it as a compelling candidate for various applications, from food preservation to clinical therapeutics.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Primary Mechanism of Action: Disruption of Cell Membrane Integrity
The principal antimicrobial action of this compound is the disruption of the microbial cell membrane's structure and function.[1][3] This lipophilic molecule readily intercalates into the lipid bilayer of both bacterial and fungal cell membranes, leading to a cascade of detrimental events that ultimately result in cell death.
The undissociated form of this compound is believed to passively diffuse across the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and the octanoate (B1194180) anion. This process leads to a decrease in the intracellular pH, which can inhibit the function of various enzymes and metabolic processes.[4]
Evidence of Membrane Damage
Multiple studies have provided compelling evidence for this compound-induced membrane damage:
-
Increased Membrane Permeability: Treatment with this compound leads to a dose-dependent increase in membrane permeability, allowing the leakage of essential intracellular components.[5][6]
-
Leakage of Intracellular Ions and Molecules: A hallmark of this compound's action is the efflux of small molecules and ions from the cytoplasm. For instance, a dose-dependent leakage of magnesium ions (Mg²⁺) has been observed in both Escherichia coli and Saccharomyces cerevisiae upon exposure to this compound.[4] Furthermore, the release of ATP and other cellular constituents has been reported in E. coli O157:H7 treated with this compound at concentrations above 2 mM.[3][7]
-
Alteration of Membrane Fluidity: In E. coli, this compound has been shown to increase membrane fluidity, which can impair the function of membrane-associated proteins.[4] However, some studies on S. cerevisiae did not detect a change in membrane fluidity, suggesting the effects may be species-specific.[4][6]
The following diagram illustrates the proposed mechanism of this compound-induced membrane disruption.
Caption: Mechanism of this compound disrupting the cell membrane.
Intracellular Targets and Secondary Effects
Beyond direct membrane damage, this compound elicits a range of secondary effects that contribute to its antimicrobial efficacy.
Intracellular Acidification
As previously mentioned, the dissociation of this compound within the cytoplasm leads to a significant drop in intracellular pH.[4] In S. cerevisiae, treatment with 56 mg/L (0.39 mM) this compound resulted in an intracellular pH below 5.5 for approximately 80% of the cell population.[4] This acidification can disrupt enzymatic reactions, denature proteins, and interfere with DNA stability. To counteract this, microbial cells activate mechanisms like the plasma membrane H+-ATPase to pump out excess protons, an energy-intensive process that can deplete cellular resources.[8][9]
Induction of Oxidative Stress
Damage to the cell membrane, particularly to the electron transport chain, can lead to the production of reactive oxygen species (ROS).[4] The accumulation of ROS induces oxidative stress, which can damage cellular components such as lipids, proteins, and nucleic acids, ultimately contributing to cell death. In S. cerevisiae, exposure to this compound has been linked to the production of ROS.[4]
Inhibition of Key Metabolic Processes
This compound has been shown to impair microbial metabolism.[1] This can be a direct consequence of intracellular acidification and enzyme denaturation or through more specific interactions. For example, in vitro studies have demonstrated that this compound can inhibit the activity of Na+,K+-ATPase in the rat cerebral cortex, suggesting a potential for similar enzyme inhibition in microorganisms.[10]
The following diagram illustrates the workflow for investigating the effects of this compound on microbial cells.
Caption: Experimental workflow for this compound antimicrobial analysis.
Quantitative Antimicrobial Activity of this compound
The antimicrobial potency of this compound has been quantified against a range of microorganisms. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound
| Microorganism | MIC (mM) | MBC (mM) | Reference |
| Staphylococcus aureus ATCC 12600 | 12.5 - 25 | 25 - 50 | [1] |
| Staphylococcus spp. (Clinical Isolates) | 12.5 - 50 | 25 - 100 | [1] |
| Streptococcus spp. (Clinical Isolates) | 6.25 - 25 | 12.5 - 50 | [1] |
| Escherichia coli (Clinical Isolates) | 25 - 50 | 50 - 100 | [1] |
| Escherichia coli O157:H7 | >2 | - | [3][7] |
| Candida albicans | - | - | [1] |
Note: MIC and MBC values can vary depending on the specific strain, growth medium, and experimental conditions.
Table 2: Anti-Biofilm Activity of this compound against Staphylococcus aureus
| Activity | Concentration (mM) | Effect | Reference |
| Biofilm Formation Inhibition in Milk | 3.13 | >50% inhibition | [1][11] |
| Biofilm Formation Inhibition in sBHI | 12.5 | >50% inhibition | [1] |
| Biofilm Eradication | 1 x MBC | 95% eradication | [1][11] |
Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus
| Cell Type | Concentration | Time to Kill 99% (MDK99) | Time to Kill 99.99% (MDK99.99) | Reference |
| Planktonic Cells | 2 x MBC | < 2 hours | < 4 hours | [1] |
| Persistent Biofilm Cells | 2 x MBC | < 4 hours | - | [1] |
Detailed Experimental Protocols
Microbroth Dilution Assay for MIC and MBC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines as described in Hossain et al. (2023).[1]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Mueller Hinton Broth (MHB) or another appropriate growth medium to achieve a range of final concentrations (e.g., 0-200 mM).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth (turbidity) after incubation.
-
MBC Determination: To determine the MBC, subculture 10-100 µL from the wells showing no growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Synergy Checkerboard Assay
This assay is used to evaluate the interaction between this compound and other antimicrobial agents, such as conventional antibiotics. This protocol is based on the description in Hossain et al. (2023).[1]
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations. Serially dilute this compound along the rows and a second antimicrobial agent along the columns.
-
Inoculation: Inoculate the wells with a standardized microbial suspension as described in the microbroth dilution assay.
-
Incubation and MIC Determination: Incubate the plate and determine the MIC of each agent alone and in combination.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent
-
FICI > 4.0: Antagonism
-
Biofilm Eradication Assay (Alamar Blue Assay)
This protocol, described by Hossain et al. (2023), quantifies the viability of cells within a mature biofilm after treatment.[1]
-
Biofilm Formation: Grow biofilms in a 96-well flat-bottom plate by inoculating with a bacterial suspension and incubating for a sufficient period (e.g., 16-24 hours) to allow for mature biofilm formation.
-
Treatment: Carefully remove the planktonic cells and wash the biofilms with a sterile buffer. Add fresh medium containing various concentrations of this compound to the wells.
-
Incubation: Incubate the treated biofilms for a specified duration (e.g., 24 hours).
-
Viability Assessment: Wash the biofilms to remove the treatment solution. Add a resazurin-based viability reagent (e.g., Alamar Blue) to each well and incubate until a color change is observed.
-
Quantification: Measure the fluorescence or absorbance of the converted resorufin (B1680543) to determine the percentage of viable cells relative to an untreated control.
Conclusion
The antimicrobial activity of this compound is a complex process involving multiple, interconnected mechanisms. Its primary mode of action is the disruption of the cell membrane, leading to increased permeability, leakage of essential cellular components, and a decrease in intracellular pH. These initial events trigger secondary effects, including the induction of oxidative stress and the inhibition of critical metabolic pathways. The broad-spectrum efficacy of this compound, coupled with its favorable safety profile, underscores its potential as a valuable antimicrobial agent in diverse applications. Further research into the specific molecular interactions and signaling pathways affected by this compound will undoubtedly pave the way for the development of novel and effective antimicrobial strategies.
References
- 1. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Membrane stress caused by this compound in Saccharomyces cerevisiae [escholarship.org]
- 7. Antimicrobial action of this compound against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms underlying the acquisition of resistance to octanoic-acid-induced-death following exposure of Saccharomyces cerevisiae to mild stress imposed by this compound or ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that antioxidants prevent the inhibition of Na+,K(+)-ATPase activity induced by this compound in rat cerebral cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Significance of Octanoic Acid in Ketogenic Diets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ketogenic diet, a high-fat, low-carbohydrate nutritional strategy, has garnered significant attention for its therapeutic potential in a range of metabolic and neurological disorders. Central to its mechanism is the production of ketone bodies, which serve as an alternative energy source for the brain and other tissues when glucose is scarce. Medium-chain fatty acids (MCFAs), particularly octanoic acid (C8), are potent inducers of ketosis and are increasingly recognized for their unique metabolic and signaling properties that extend beyond simple energy provision. This technical guide provides an in-depth exploration of the biological significance of this compound in the context of ketogenic diets, focusing on its metabolism, signaling pathways, and therapeutic implications.
Metabolism of this compound
This compound, a saturated fatty acid with an eight-carbon chain, is readily absorbed from the gastrointestinal tract and rapidly transported to the liver via the portal vein. Unlike long-chain fatty acids, it does not require carnitine palmitoyltransferase I (CPT1) for mitochondrial entry, allowing for rapid beta-oxidation.[1] This process generates a significant amount of acetyl-CoA, the primary substrate for ketogenesis.
Ketogenesis from this compound
In the liver mitochondria, acetyl-CoA derived from this compound oxidation enters the ketogenesis pathway, leading to the formation of acetoacetate, which can be further reduced to beta-hydroxybutyrate or spontaneously decarboxylated to acetone.[2] These ketone bodies are then released into the bloodstream and utilized by extrahepatic tissues, including the brain, as an energy source.[2]
Signaling Pathways Modulated by this compound
Beyond its role as a metabolic substrate, this compound actively modulates key signaling pathways involved in energy homeostasis and mitochondrial function.
AMPK/PGC-1α Pathway Activation
Studies in mice have demonstrated that a diet enriched with this compound can activate AMP-activated protein kinase (AMPK) in skeletal muscle.[3][4] AMPK is a crucial energy sensor that, once activated, phosphorylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][4] PGC-1α is a master regulator of mitochondrial biogenesis, leading to an increase in the number and function of mitochondria.[3][4] This is associated with enhanced expression of downstream targets such as nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), ultimately promoting an oxidative phenotype in skeletal muscle.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound supplementation from preclinical studies.
| Parameter | Control Group | This compound Group | Percentage Change | Significance | Reference |
| PGC1α Gene Expression (Skeletal Muscle) | 1.0 ± 0.1 | 1.55 ± 0.15 | +55% | p < 0.05 | [3] |
| TFAM Gene Expression (Skeletal Muscle) | 1.0 ± 0.12 | 1.60 ± 0.18 | +60% | p < 0.05 | [3] |
| CS Gene Expression (Skeletal Muscle) | 1.0 ± 0.09 | 1.48 ± 0.13 | +48% | p < 0.05 | [3] |
| PGC1α Protein Level (Skeletal Muscle) | 1.0 ± 0.08 | 1.35 ± 0.11 | +35% | p < 0.05 | [3] |
| CS Protein Level (Skeletal Muscle) | 1.0 ± 0.07 | 1.265 ± 0.09 | +26.5% | p < 0.05 | [3] |
| AMPK Activation (Skeletal Muscle) | 1.0 ± 0.1 | 1.5 ± 0.15 | +50% | p < 0.05 | [3][4] |
| Data are presented as mean ± SEM, normalized to the control group. |
| Parameter | Value | Tissue/Organism | Reference |
| Contribution to Brain Oxidative Energy Production | ~20% | Rat Brain | [5][6] |
| Peak Radioactivity in Cerebrum after Injection | 0.33% ID/g | Rat Brain | [7] |
| ID/g = Injected Dose per gram of tissue. |
Experimental Protocols
Animal Model for Studying Endurance Capacity
Objective: To evaluate the effect of an this compound-enriched diet on endurance capacity in mice.[3][8]
Dietary Intervention:
Exercise Protocols:
-
Spontaneous Activity: Monitored using a voluntary activity cage.[3][8]
-
Submaximal Endurance Test: Mice run on a treadmill at a constant speed until exhaustion.[3][8]
-
Maximal Effort Test: Mice run on a treadmill with increasing speed until exhaustion.[3][8]
Molecular Analysis of Skeletal Muscle (Quadriceps and Gastrocnemius):
-
RT-qPCR: To measure the gene expression of PGC1α, TFAM, and CS.[3]
-
Western Blot: To measure the protein levels and activation of AMPK, PGC1α, and CS.[3]
-
Histochemical Staining: To determine the proportion of oxidative muscle fibers.[3][8]
In Vitro Analysis of Neuronal Metabolism
Objective: To investigate the metabolism of this compound in neuronal cells.[1]
Cell Line: SH-SY5Y human neuroblastoma cells.[1]
Experimental Procedure:
-
Culture SH-SY5Y cells in standard medium.
-
Treat cells with 13C-labeled this compound.
-
Measure the rate of β-oxidation by quantifying the release of 13CO2 using isotope-ratio mass spectrometry.[1]
-
Compare the β-oxidation rate of this compound with that of other medium-chain fatty acids (e.g., decanoic acid).[1]
Visualizations
Signaling Pathway
Caption: this compound-induced AMPK/PGC-1α signaling pathway.
Metabolic Pathway
Caption: Metabolic pathway of this compound to ketone bodies.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Therapeutic Implications and Future Directions
The unique metabolic and signaling properties of this compound position it as a promising therapeutic agent. Its ability to rapidly induce ketosis is being explored in neurological conditions such as epilepsy and Alzheimer's disease, where brain energy metabolism is impaired.[9][10] The activation of the AMPK/PGC-1α pathway suggests potential applications in metabolic diseases and conditions characterized by mitochondrial dysfunction.
However, further research is required to fully elucidate the long-term effects of this compound supplementation. Some studies have raised concerns about potential negative effects on bone health with long-term consumption of ketogenic diets, and the specific contribution of this compound to this requires further investigation.[11] Additionally, the impact of this compound on the gut microbiome is an emerging area of research, with studies suggesting it can modulate microbial composition, which may have systemic effects on health.[12]
Future clinical trials should focus on determining the optimal dosage and long-term safety of this compound supplementation. Mechanistic studies are needed to further unravel the complex signaling networks modulated by this multifaceted fatty acid. A deeper understanding of its biological significance will be crucial for harnessing the full therapeutic potential of this compound in a variety of clinical settings.
References
- 1. [PDF] this compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. [PDF] The regulation of ketogenesis from this compound. The role of the tricarboxylic acid cycle and fatty acid synthesis. | Semantic Scholar [semanticscholar.org]
- 4. Energy contribution of octanoate to intact rat brain metabolism measured by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketogenesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Energy Contribution of Octanoate to Intact Rat Brain Metabolism Measured by 13C Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Neural basis for this compound regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.lih.lu [researchportal.lih.lu]
The Role of Octanoic Acid in Ghrelin Acylation and Appetite Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ghrelin, a 28-amino acid peptide hormone primarily synthesized in the stomach, is the only known circulating orexigenic hormone, playing a pivotal role in initiating food intake and regulating energy homeostasis. A unique post-translational modification—the O-n-octanoylation of its third serine residue (Ser3)—is essential for its biological activity. This acylation is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT). The resulting octanoylated ghrelin, or acyl-ghrelin, is the active form that binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a) in the brain, thereby stimulating appetite. This guide provides an in-depth examination of the molecular mechanisms underpinning ghrelin acylation by octanoic acid, the subsequent signaling pathways involved in appetite regulation, relevant quantitative data, and detailed experimental protocols for studying this critical biological system.
The Molecular Mechanism of Ghrelin Acylation
The bioactivation of ghrelin is a critical control point in its signaling pathway. This process involves the enzymatic esterification of proghrelin with an eight-carbon fatty acid, this compound.
The Enzyme: Ghrelin O-Acyltransferase (GOAT)
Ghrelin acylation is catalyzed by Ghrelin O-acyltransferase (GOAT), also known as membrane-bound O-acyltransferase domain-containing 4 (MBOAT4).[1][2] GOAT is a polytopic transmembrane protein located in the endoplasmic reticulum of ghrelin-producing cells, such as the X/A-like cells in the gastric mucosa.[1][3] Ghrelin is the only known protein substrate for GOAT, highlighting the specificity of this enzyme and its potential as a highly selective drug target.[4][5] The catalytic activity of GOAT involves transferring an octanoyl group from octanoyl-coenzyme A (CoA) to the hydroxyl group of the Ser3 residue of the ghrelin peptide.[6][7]
Substrate Specificity and Acyl-Group Source
GOAT exhibits a strong preference for medium-chain fatty acids, particularly this compound (C8:0).[8][9] While it can utilize other fatty acids, its affinity for octanoyl-CoA is significantly higher than for other chain lengths like hexanoic (C6:0) or decanoic (C10:0) acid.[6][8] The N-terminal 'GSSF' sequence of ghrelin is essential for substrate recognition by the enzyme.[1] The this compound used for acylation can be derived from dietary intake, de novo fatty acid synthesis, or the beta-oxidation of longer-chain fatty acids within the ghrelin-producing cell.[8][10][11]
Ghrelin Processing and Secretion Workflow
The maturation of ghrelin is a multi-step process.
-
Synthesis: Ghrelin is synthesized as a 117-amino acid precursor, preproghrelin.[4]
-
Signal Peptide Cleavage: The N-terminal signal peptide is cleaved in the endoplasmic reticulum (ER) to produce 94-amino acid proghrelin.[4]
-
Acylation: Within the ER, GOAT catalyzes the attachment of an octanoyl group to the Ser3 residue of proghrelin.[3][4]
-
Proteolytic Cleavage: The acylated proghrelin is then cleaved by prohormone convertase 1/3 (PC1/3) to yield the mature 28-amino acid acyl-ghrelin.[4]
-
Secretion: Acyl-ghrelin is secreted into the bloodstream, where it circulates to target tissues.[12] In circulation, a significant portion is deacylated by esterases to the inactive des-acyl ghrelin.[4][13]
Acyl-Ghrelin's Role in Appetite Regulation
Octanoylated ghrelin acts as a potent hunger signal, primarily by activating neurons in the hypothalamus.
The Ghrelin Receptor: GHSR-1a
The biological effects of acyl-ghrelin are mediated by the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor (GPCR).[4][14] This receptor is highly expressed in the pituitary gland and hypothalamus, areas of the brain crucial for regulating appetite and energy balance.[15] The octanoyl group on Ser3 is indispensable for binding to and activating GHSR-1a; des-acyl ghrelin cannot bind this receptor.[8][16] Structural analyses reveal a unique binding pocket within the receptor that accommodates the octanoyl group, which is critical for correctly positioning the peptide to trigger receptor activation.[14]
Signaling Pathways
Upon binding of acyl-ghrelin, GHSR-1a primarily couples to the Gαq subunit of the heterotrimeric G protein.[4][14] This initiates a downstream signaling cascade:
-
G-Protein Activation: The Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the ER, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]
-
Cellular Response: The surge in intracellular Ca2+ in hypothalamic neurons, such as those co-expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), stimulates their activity, leading to the sensation of hunger and promotion of food intake.[17]
Quantitative Data
The following tables summarize key quantitative data from literature regarding enzyme kinetics, receptor activation, and physiological responses.
Table 1: GOAT Enzyme Kinetics and Inhibition
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Relative Substrate Affinity | C8:0 is ~50-fold higher than C6:0 and C10:0 | Not Specified | [8] |
| GO-CoA-Tat IC₅₀ | < 100 nM (causes 100% inhibition) | Mouse | [18] |
| Octanoylated [Dap³]-ghrelin IC₅₀ | 0.2 µM | In vitro | [12] |
| Octanoylated wild-type ghrelin IC₅₀ | 7.0 µM | In vitro | [12] |
| Potency Fold-Increase (Amide vs. Ester) | 35-fold | In vitro |[12] |
Table 2: Circulating Ghrelin Levels and Appetite Response in Humans
| Condition | Acyl-Ghrelin (pg/mL) | Des-Acyl Ghrelin (pg/mL) | Notes | Reference |
|---|---|---|---|---|
| Fed State (Postprandial Nadir) | ~11.8 ± 1.7 | ~102.2 ± 13.4 | Levels are sharply inhibited by meals. | [19] |
| Fasting State (Preprandial Peak) | ~27.9 ± 3.9 | ~121.9 ± 11.8 | Levels rise before meals. | [19] |
| Effect of 61.5-h Fast | Decrease of 58% | Increase of 19% | Suggests independent regulation of acylation and secretion. |[19] |
Table 3: Effects of Differentially Acylated Ghrelin on Food Intake in Rats
| Ghrelin Form | Dose (nmol, icv) | Food Intake Change (2-4h) | Food Intake Change (24h) | Reference |
|---|---|---|---|---|
| C8-Acylated | 0.9 and 3 | Significant Increase | No Effect | [20] |
| C16-Acylated | 0.9 and 3 | No Effect | Significant Increase |[20] |
Experimental Protocols
Studying the ghrelin system requires specialized assays to measure both the acylation process and the downstream receptor activation.
Protocol: Measurement of Acyl- and Des-Acyl Ghrelin by ELISA
This protocol is for quantifying the different forms of ghrelin in plasma, which is challenging due to the instability of the acyl bond.[21]
-
Blood Collection: Collect blood into tubes containing EDTA and an esterase inhibitor, such as 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF). Immediately place samples on ice.[19][22]
-
Plasma Separation: Centrifuge the blood at 4°C (e.g., 1000 x g for 15 minutes) within one hour of collection.[22]
-
Acidification: Immediately after separation, acidify the plasma by adding 1N HCl to a final concentration of 0.1N to preserve the octanoyl ester bond.[19][22]
-
Storage: Store the acidified plasma samples at -80°C until analysis.
-
Quantification: Use specific two-site sandwich ELISA kits designed to distinguish between full-length acyl-ghrelin and des-acyl ghrelin. These assays typically use one antibody targeting the N-terminus (with or without the octanoyl group) and a second antibody targeting the C-terminus of the peptide.[19][21] Follow the manufacturer's instructions for incubation, washing, and detection.
Protocol: In Vitro GOAT Activity Assay
This assay directly measures the enzymatic activity of GOAT and is used for screening inhibitors.[12]
-
Enzyme Source Preparation: Prepare microsomes from insect or mammalian cells (e.g., HEK293) that have been engineered to overexpress GOAT.
-
Reaction Mixture: In a microcentrifuge tube, combine the GOAT-containing membranes with a reaction buffer (e.g., HEPES, pH 7.4).
-
Substrate Addition: Add the ghrelin substrate (either recombinant proghrelin or a synthetic pentapeptide of the N-terminus) and the acyl donor, radiolabeled [³H]octanoyl-CoA. For inhibitor screening, pre-incubate the enzyme with the test compound before adding substrates.
-
Enzymatic Reaction: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to allow the transfer of the [³H]octanoyl group to the ghrelin substrate.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Detection: Separate the [³H]octanoylated ghrelin product from the unreacted [³H]octanoyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Quantify the amount of product formed by measuring the radioactivity in the corresponding HPLC fraction using a scintillation counter.
Protocol: GHSR-1a Activation Assay
This cell-based assay measures the functional response to ghrelin receptor activation.[4][16]
-
Cell Culture: Culture a suitable cell line (e.g., COS-7 or CHO) transiently or stably expressing the human GHSR-1a.
-
Assay Preparation: Seed the cells in a multi-well plate. For calcium flux assays, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). For IP accumulation assays, label the cells with [³H]myo-inositol.
-
Ligand Stimulation: Add varying concentrations of the test ligand (e.g., C8-acylated ghrelin, other acylated forms, or potential agonists/antagonists) to the wells.
-
Signal Measurement:
-
Calcium Flux: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
IP Accumulation: After incubation, lyse the cells and isolate the inositol phosphates (IPs) using anion-exchange chromatography. Quantify the amount of [³H]-labeled IPs using a scintillation counter.
-
-
Data Analysis: Plot the response (change in fluorescence or IP accumulation) against the ligand concentration to determine potency (EC₅₀) and efficacy.
Conclusion and Future Directions
The octanoylation of ghrelin by GOAT is a unique and essential step for the regulation of appetite and energy metabolism. The high specificity of the GOAT-ghrelin system makes it an attractive target for therapeutic intervention in metabolic disorders such as obesity, diabetes, and cachexia.[17][18] The development of potent and selective GOAT inhibitors offers a promising strategy to reduce acyl-ghrelin levels, thereby suppressing appetite and improving glucose homeostasis.[17][18] Future research will likely focus on refining these inhibitors for clinical use, further elucidating the structural basis of the GOAT-ghrelin interaction, and exploring the potential for modulating ghrelin signaling by altering the availability of different fatty acid substrates for acylation.
References
- 1. Ghrelin O-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin O-acyltransferase (GOAT), a specific enzyme that modifies ghrelin with a medium-chain fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Acylation, a Conductor of Ghrelin Function in Brain Health and Disease [frontiersin.org]
- 12. Inhibition of ghrelin O-acyltransferase (GOAT) by octanoylated pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Ghrelin, Appetite Regulation, and Food Reward: Interaction with Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. An overview of ghrelin O-acyltransferase inhibitors: a literature and patent review for 2010-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acylation Type Determines Ghrelin's Effects on Energy Homeostasis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ghrelin O-Acyltransferase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Octanoic Acid in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, a medium-chain saturated fatty acid also known as caprylic acid, has a rich and evolving history in scientific research.[1] Naturally present in mammalian milk, coconut oil, and palm kernel oil, its journey from a simple fatty acid to a molecule of significant interest in metabolism, neuroscience, and antimicrobial applications is a testament to the intricate relationship between natural products and scientific discovery.[1][2] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental findings related to this compound, tailored for professionals in research and drug development.
Discovery and Historical Milestones
The history of this compound is intrinsically linked to the broader study of fatty acids and the development of medium-chain triglycerides (MCTs). While the concept of "fatty acid" (acide gras) was first introduced by French chemist Michel Eugène Chevreul in 1813, the specific isolation and characterization of individual fatty acids, including this compound, occurred over the subsequent decades.[3]
The scientific and therapeutic interest in this compound surged in the mid-20th century with the development of MCTs. In the 1950s, researchers began to explore the unique metabolic properties of MCTs, which are more rapidly absorbed and metabolized than their long-chain counterparts.[4][5] This led to their investigation for various clinical applications. A significant milestone was the development of an MCT-based ketogenic diet in the 1960s and its application for intractable epilepsy by Peter Huttenlocher in 1971.[6] This diet, which often utilized fractionated coconut oil rich in octanoic and decanoic acids, provided a more palatable alternative to the classic ketogenic diet.[6]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Caprylic acid, C8 acid |
| CAS Number | 124-07-2 |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless to light yellow oily liquid |
| Odor | Slightly unpleasant, rancid-like |
| Melting Point | 16.7 °C (62.1 °F) |
| Boiling Point | 239.7 °C (463.5 °F) |
| Density | 0.910 g/cm³ |
| Solubility in Water | 0.068 g/100 mL |
| pKa | 4.89 |
Natural Occurrence and Industrial Production
This compound is a naturally occurring fatty acid found in various plant and animal sources.
| Natural Source | Concentration of this compound |
| Coconut Oil | 5% - 10% |
| Palm Kernel Oil | 3% - 5% |
| Goat Milk Fat | ~2-3% (part of 15% total for C6, C8, C10) |
| Human Breast Milk | Variable, present as part of the lipid profile |
Industrially, this compound is primarily produced through the hydrolysis of coconut or palm kernel oil, followed by fractional distillation to separate the different fatty acids.[7] It can also be synthesized through the oxidation of the C8 aldehyde.[2]
Key Research Areas and Experimental Findings
Metabolism and Bioenergetics
This compound, as a medium-chain fatty acid, has a distinct metabolic fate compared to long-chain fatty acids. It is rapidly absorbed in the small intestine and transported directly to the liver via the portal vein. In the liver, it readily crosses the mitochondrial membrane without the need for the carnitine shuttle system and undergoes β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle or be used for ketogenesis.
Caption: Metabolic fate of this compound.
Neurological Applications
The primary neurological application of this compound has been in the context of the ketogenic diet for epilepsy. While the exact mechanisms are still under investigation, it is believed that the resulting ketosis, along with direct effects of this compound and other medium-chain fatty acids, contributes to the anticonvulsant effect.
Recent research has explored the potential of this compound in treating essential tremor. A dose-escalation study in patients with essential tremor showed that oral this compound was well-tolerated at doses up to 128 mg/kg and suggested a dose-dependent reduction in tremor.[4]
| Dose of this compound (mg/kg) | Number of Patients | Most Frequent Adverse Event |
| 8 | 3 | Mild abdominal discomfort |
| 16 | 3 | Mild abdominal discomfort |
| 32 | 3 | Mild abdominal discomfort |
| 64 | 3 | Mild abdominal discomfort |
| 128 | 3 | Mild abdominal discomfort |
| Data from a single-ascending 3 + 3 dose–escalation study.[4] |
Antimicrobial Properties
This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its mechanism of action is thought to involve the disruption of the cell membrane integrity of microorganisms. This property has led to its use as a food preservative and a sanitizer for food contact surfaces.
Key Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the quantification of this compound in a biological matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., heptadecanoic acid).
-
Add 2 mL of a 2:1 mixture of chloroform:methanol.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
-
Collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (Esterification):
-
To the dried extract, add 1 mL of 14% boron trifluoride in methanol.
-
Heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-23).
-
Set the oven temperature program to achieve separation of the FAMEs.
-
Use electron impact ionization and scan for the appropriate mass-to-charge ratios for this compound methyl ester and the internal standard.
-
Quantify based on the peak area ratio relative to a standard curve.
-
Caption: Workflow for GC-MS analysis of this compound.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
This protocol is commonly used to screen for anticonvulsant activity.
-
Animals: Adult male Wistar rats (200-250g).
-
PTZ Solution: Prepare a fresh solution of pentylenetetrazol in saline (e.g., 60 mg/mL).
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) at a predetermined time before PTZ injection.
-
-
Seizure Induction:
-
Inject PTZ i.p. at a convulsant dose (e.g., 60 mg/kg).
-
-
Observation:
-
Immediately after PTZ injection, place the rat in an observation chamber.
-
Observe and score the seizure activity for at least 30 minutes using a standardized scale (e.g., Racine scale).
-
Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Signaling Pathways Involving this compound
AMPK Signaling Pathway
This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by this compound can lead to increased fatty acid oxidation and other metabolic effects.
Caption: Activation of AMPK by this compound.
Conclusion
This compound has transitioned from a basic chemical entity to a multifaceted molecule with significant implications for human health and disease. Its unique metabolic properties and diverse biological activities continue to make it a subject of intense scientific investigation. For researchers and drug development professionals, a deep understanding of its history, properties, and the experimental methodologies used to study it is crucial for unlocking its full therapeutic potential. This guide provides a foundational resource to support these endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Caprylic acid - Wikipedia [en.wikipedia.org]
- 3. Fatty acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Medium-Chain Triglycerides in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketogenic diet - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Navigating the Terrain of Octanoic Acid in Research: A Toxicological and Safety Guide
For Immediate Release
A comprehensive technical guide offering an in-depth analysis of the toxicological profile and safety considerations of octanoic acid has been compiled for researchers, scientists, and drug development professionals. This whitepaper aims to provide a crucial resource for the safe and effective handling and application of this saturated fatty acid in a research context.
This compound, also known as caprylic acid, is a naturally occurring substance found in sources like milk and coconuts and is utilized in the synthesis of esters for perfumes and dyes. Its role in various biological processes and its potential therapeutic applications have made it a subject of increasing interest in the scientific community. This guide synthesizes a wide array of toxicological data into a clear and accessible format, complete with detailed experimental methodologies and visual representations of key biological pathways.
Toxicological Profile at a Glance
A thorough review of toxicological studies reveals that this compound generally possesses a low order of acute toxicity. However, it is classified as a skin and eye irritant. The following tables summarize the key quantitative data from various toxicological assessments.
Table 1: Acute and Local Toxicity of this compound
| Toxicity Endpoint | Species | Route | Guideline | Result | Citation |
| Acute Oral Toxicity | Rat | Oral | OECD 401 | LD50 > 2000 mg/kg bw | [1] |
| Acute Dermal Toxicity | Rabbit | Dermal | - | LD50 > 5000 mg/kg bw | |
| Skin Irritation/Corrosion | Rabbit | Dermal | OECD 404 | Irritant | [2] |
| Eye Irritation/Corrosion | Rabbit | Ocular | OECD 405 | Irritant | [3] |
| Skin Sensitization | Mouse | Dermal | LLNA | Non-sensitizing | [4] |
Table 2: Repeated Dose, Genotoxicity, and Reproductive Toxicity of this compound
| Toxicity Endpoint | Test System | Route | Guideline | Key Findings | Citation |
| Repeated Dose Toxicity (84-day) | Rat | Oral (feed) | - | No treatment-related effects up to 12500 mg/kg/day | [5] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | In vitro | OECD 471 | Non-mutagenic up to 5000 µ g/plate | [4] |
| In Vitro Chromosomal Aberration | Chinese Hamster Cells | In vitro | - | No evidence of clastogenicity | [6] |
| In Vitro Micronucleus Test | - | In vitro | - | Non-clastogenic (by read-across from nonanoic acid) | [4] |
| Reproductive/Developmental Toxicity | Rat | Oral (gavage) | OECD 422 | NOAEL = 1000 mg/kg/day | [4] |
| Carcinogenicity | - | - | - | Not classified as a carcinogen | [4] |
Deciphering the Mechanisms: Signaling Pathways and Cellular Effects
The toxicity of this compound, particularly at higher concentrations, is linked to its effects on fundamental cellular processes. Key mechanisms include the disruption of cell membrane integrity and the alteration of intracellular pH. Furthermore, this compound has been shown to interact with specific signaling pathways, notably the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.
Figure 1: Proposed signaling pathway for this compound-induced toxicity.
The interaction of this compound with cellular membranes can lead to increased permeability, disrupting ion gradients and cellular homeostasis. The influx of the acidic molecule can also lead to a decrease in intracellular pH, which can adversely affect enzyme function and other cellular processes. The activation of PPARγ by this compound can lead to a cascade of changes in gene expression, influencing lipid metabolism and inflammatory responses, which may contribute to its toxic effects at high concentrations.
A Guide to Experimental Protocols
For researchers investigating the toxicological properties of this compound, adherence to standardized protocols is paramount. The following outlines the general methodologies for key toxicological assessments.
Experimental Workflow for Toxicity Assessment
Figure 2: General experimental workflow for toxicological assessment.
Acute Oral Toxicity (based on OECD Guideline 401):
-
Test Animal: Typically Wistar rats.
-
Administration: A single dose of this compound is administered by oral gavage.
-
Dosage: A limit test is often performed at 2000 mg/kg body weight.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.[7]
Acute Dermal Irritation/Corrosion (based on OECD Guideline 404):
-
Test Animal: Albino rabbits.
-
Application: 0.5 mL of undiluted this compound is applied to a small area of shaved skin under a semi-occlusive dressing.
-
Exposure Duration: 4 hours.
-
Observation Period: Skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Endpoints: Scoring of skin reactions (erythema and edema) to determine the irritation potential.[2]
Acute Eye Irritation/Corrosion (based on OECD Guideline 405):
-
Test Animal: Albino rabbits.
-
Application: 0.1 mL of undiluted this compound is instilled into the conjunctival sac of one eye.
-
Observation Period: The eye is examined at 1, 24, 48, and 72 hours after instillation.
-
Endpoints: Scoring of corneal opacity, iritis, and conjunctival redness and chemosis.[8]
Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471):
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Method: The tester strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Concentrations: Tested up to 5000 µ g/plate .
-
Endpoint: The number of revertant colonies is counted to assess the mutagenic potential.[4]
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422):
-
Test Animal: Crl:CD(SD) rats.
-
Administration: Daily oral gavage.
-
Dosage Groups: 0, 62.5, 250, and 1000 mg/kg/day in 0.5% methylcellulose.
-
Duration: Males are dosed for 28 days, and females are dosed for 14 days before mating, during mating, gestation, and up to day 4 of lactation.
-
Endpoints:
-
Systemic Toxicity: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
-
Reproductive/Developmental Toxicity: Mating performance, fertility, gestation length, parturition, and pup viability and growth.[4]
-
Safety First: Handling and Exposure Considerations
Given its classification as a skin and eye irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory when handling this compound. Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors. In case of skin or eye contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.
This technical guide serves as a foundational document for the safe and informed use of this compound in research. By understanding its toxicological profile and adhering to established safety protocols, the scientific community can continue to explore the potential of this versatile fatty acid while ensuring the well-being of its researchers.
References
- 1. oecd.org [oecd.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Understanding the solubility and stability of octanoic acid in different solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, also known as caprylic acid, is an eight-carbon saturated fatty acid with a wide range of applications in the pharmaceutical, food, and chemical industries.[1][2][3] Its utility is fundamentally linked to its physicochemical properties, primarily its solubility in various solvents and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to support research and development activities.
Solubility of this compound
This compound exhibits a dual solubility profile, a characteristic stemming from its molecular structure which consists of a polar carboxylic acid head and a nonpolar eight-carbon hydrocarbon tail.[4] This amphiphilic nature dictates its solubility in different solvent systems.
Qualitative Solubility Summary
This compound is sparingly soluble in water but shows good solubility in many organic solvents.[1][4][5] It is readily soluble in less polar or nonpolar solvents like hexane (B92381) and chloroform (B151607) due to the favorable interactions with its hydrocarbon chain.[4][6][7] In more polar organic solvents such as ethanol, methanol, acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), this compound is also soluble.[5][8][9]
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.[4]
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 0.068 g / 100 mL | [1][6] |
| Water | 30 | 789 mg/L | [6] |
| Ethanol | Not Specified | ≥21.7 mg/mL | [8] |
| Ethanol | Not Specified | Easily soluble | [5] |
| Acetone | Not Specified | Easily soluble | [5] |
| Chloroform | Not Specified | Freely soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥26.7 mg/mL | [8] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL (for this compound-d15) | [9] |
| Hexane | Not Specified | Soluble | [7] |
| Ether | Not Specified | Soluble | [5] |
| Petroleum Ether | Not Specified | Freely soluble | [6] |
| Glacial Acetic Acid | Not Specified | Freely soluble | [6] |
| Carbon Disulfide | Not Specified | Freely soluble | [6] |
Note: The solubility data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Stability of this compound
The stability of this compound is a critical parameter for its storage, handling, and application, particularly in pharmaceutical formulations.
General Stability Profile
This compound is generally a stable compound under standard conditions.[1] However, it is incompatible with bases, reducing agents, and oxidizing agents, which can lead to its degradation.[1] It is a flammable liquid and, when heated to decomposition, can emit acrid smoke and irritating fumes.[1][6]
Factors Affecting Stability
-
pH: As a carboxylic acid, the stability of this compound is influenced by pH. In basic solutions, it will form the corresponding carboxylate salt.
-
Temperature: Thermal decomposition of this compound has been observed at elevated temperatures. One study noted a single weight-loss stage corresponding to volatilization between 120 °C and 180 °C.[10] Another study on its decomposition on a copper surface showed thermal decomposition occurring between approximately 500 and 650 K (~227 to 377 °C).[11]
-
Light: While specific photostability studies were not extensively found in the initial search, it is a common practice to store fatty acids in light-resistant containers to prevent potential photo-oxidation.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the container to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle. Alternatively, centrifuge the sample at a controlled temperature to facilitate phase separation.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any undissolved particles. Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
Protocol for Stability Testing (Forced Degradation Study)
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Solvents (e.g., water, buffers of different pH, organic solvents)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.
-
Stress Conditions:
-
Hydrolytic Stability:
-
Acidic Condition: Add HCl to the this compound solution to achieve a final concentration of, for example, 0.1 N HCl.
-
Basic Condition: Add NaOH to the this compound solution to achieve a final concentration of, for example, 0.1 N NaOH.
-
Neutral Condition: Use purified water.
-
Incubate the solutions at a specific temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Oxidative Stability: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution. Keep the sample at room temperature and collect aliquots at different time intervals.
-
Thermal Stability: Store the solid this compound and its solutions in a temperature-controlled oven at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C). Analyze samples at specified time points.
-
Photostability: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample and, if necessary, neutralize it. Analyze the sample using a validated stability-indicating HPLC or GC method. The method should be able to separate the intact this compound from its degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point under each stress condition. Identify and, if possible, characterize the major degradation products.
Visualizations: Metabolic and Signaling Pathways
This compound is not merely a structural component but also an active participant in cellular metabolism and signaling. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways involving this compound.
Experimental Workflow for Solubility Determination
References
- 1. This compound | 124-07-2 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caprylic acid - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound (C8) [chembk.com]
- 6. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.rsc.org [pubs.rsc.org]
The metabolic fate of octanoic acid in in-vivo and in-vitro models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid (C8:0), a medium-chain fatty acid (MCFA), is a key energy substrate with distinct metabolic properties compared to its long-chain counterparts. Found naturally in sources like coconut oil, palm kernel oil, and dairy products, its rapid absorption and metabolism have made it a subject of intense research in nutrition, metabolic disorders, and neurology.[1][2] This technical guide provides a comprehensive overview of the metabolic fate of this compound in both in-vivo and in-vitro models, detailing its journey from absorption to cellular utilization. We will explore its primary catabolic pathway, its role in ketogenesis, and its influence on various signaling cascades. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic and metabolic potential of this compound.
Absorption and Transport
Unlike long-chain fatty acids (LCFAs), which require esterification into triglycerides and packaging into chylomicrons for transport through the lymphatic system, this compound is rapidly absorbed in the small intestine and transported directly to the liver via the portal vein.[3][4] This unique transport mechanism allows for its immediate availability for hepatic metabolism and contributes to its lower propensity for storage in adipose tissue compared to LCFAs.[3]
Hepatic Metabolism: The Central Hub
The liver is the primary site for the metabolism of circulating this compound.[1][3] Upon entering hepatocytes, this compound is efficiently transported into the mitochondrial matrix without the need for the carnitine palmitoyltransferase (CPT) system, which is a rate-limiting step for the mitochondrial uptake of LCFAs.[5][6]
Mitochondrial β-Oxidation
The principal metabolic fate of this compound within the mitochondria is β-oxidation.[1][3] This catabolic process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two-carbon units, generating acetyl-CoA.[1] The key enzyme initiating this process for medium-chain fatty acids is medium-chain acyl-CoA dehydrogenase (MCAD).[1][3] The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for the production of ATP or be directed towards ketogenesis.[1]
Ketogenesis
Under conditions of high fatty acid oxidation, such as fasting, a ketogenic diet, or in certain metabolic states like diabetes, the hepatic production of acetyl-CoA from this compound can exceed the capacity of the TCA cycle.[5][7][8] This excess acetyl-CoA is shunted towards the synthesis of ketone bodies: acetoacetate, β-hydroxybutyrate (βHB), and acetone.[5][8][9] The liver itself cannot utilize ketone bodies for energy; instead, they are released into the bloodstream and transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they serve as an alternative energy source.[3][8] Studies in rats have shown that in a diabetic state, the metabolism of infused [1,3-13C]octanoate predominantly leads to ketogenic end products, whereas in a fasted state, the major metabolites are those of the Krebs cycle.[5]
Peroxisomal β-Oxidation
While the majority of this compound oxidation occurs in the mitochondria, peroxisomes also possess a β-oxidation pathway.[10][11] Peroxisomal β-oxidation is typically involved in the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and the side chain of cholesterol.[11] However, studies have shown that this compound can also undergo a limited number of β-oxidation cycles within peroxisomes.[12] Unlike mitochondrial β-oxidation, the peroxisomal pathway is incomplete, generating shortened acyl-CoAs and acetyl-CoA.[10] The acetyl-CoA produced in peroxisomes can contribute to the synthesis of malonyl-CoA.[12]
In-Vivo and In-Vitro Models for Studying this compound Metabolism
A variety of models are employed to investigate the metabolic fate of this compound, each providing unique insights into its physiological and cellular effects.
In-Vivo Models
-
Animal Models (Rats and Mice): Rodent models are extensively used to study the systemic effects of this compound. For instance, studies in rats have utilized 13C-labeled octanoate (B1194180) to trace its metabolic fate in real-time using NMR spectroscopy, demonstrating the shift towards ketogenesis in diabetic versus fasted states.[5] Oral administration of this compound or trioctanoin (a triglyceride of this compound) in rats has been shown to activate the hepatic branched-chain α-ketoacid dehydrogenase (BCKDH) complex, promoting the catabolism of branched-chain amino acids (BCAAs).[13] Furthermore, mice fed a diet enriched with this compound have demonstrated improved endurance capacity and activation of mitochondrial biogenesis in skeletal muscle.[14][15][16]
In-Vitro Models
-
Primary Hepatocytes: Freshly isolated hepatocytes provide a robust system for studying hepatic fatty acid metabolism while maintaining organelle integrity.[17] Assays using radiolabeled fatty acids, such as [1-14C]palmitic acid or [1-14C]this compound, allow for the quantification of β-oxidation rates.[17][18]
-
Hepatoma Cell Lines (e.g., HepG2): These immortalized cell lines are a convenient model for investigating the molecular mechanisms of this compound metabolism. Studies in HepG2 cells have shown that this compound does not induce the significant lipid accumulation typically seen with long-chain fatty acids like palmitate and can maintain insulin (B600854) sensitivity.[6]
-
Astrocytes and Glioblastoma Cells: The metabolism of this compound in the brain is of particular interest due to its potential neuroprotective effects. In-vitro studies using human-induced pluripotent stem cell-derived astrocytes have revealed differences in the β-oxidation and ketogenesis of this compound (C8:0) compared to decanoic acid (C10:0), with C8:0 leading to higher secretion of ketone bodies.[19] In U87MG glioblastoma cells, this compound has been shown to affect mitochondrial metabolism and increase ketone body production.[4][20]
Quantitative Data on this compound Metabolism
The following tables summarize quantitative data from various studies on the metabolism of this compound.
Table 1: Ketone Body Production from this compound in Human iPSC-Derived Astrocytes
| Metabolite | Condition (Incubation with) | Secretion Rate (nmol/mg protein/h) | Total Concentration (µM) |
| β-hydroxybutyrate (βHB) | This compound (C8:0) | ~1.5 | ~50 |
| Decanoic Acid (C10:0) | ~0.5 | ~20 | |
| Acetoacetate (AcAc) | This compound (C8:0) | ~1.0 | ~35 |
| Decanoic Acid (C10:0) | ~0.3 | ~10 |
Data adapted from a study on differentiated human-induced pluripotent stem cell-derived astrocytes.[19]
Table 2: Effects of Medium-Chain Fatty Acids on HepG2 Cell Metabolism
| Parameter | Control (BSA) | Palmitate (0.25 mM) | This compound (C8, 0.25 mM) |
| Lipid Droplet Number per Cell | ~10 | ~35 | ~15 |
| [14C]-Oleate Oxidation (relative to control) | 1.0 | ~0.6 | ~1.2 |
| Insulin-Induced Glucose Uptake (relative to non-stimulated control) | ~1.5 | ~1.0 | ~1.6 |
Data adapted from a study on the HepG2 hepatoma cell line.[6]
Experimental Protocols
Protocol 1: Measurement of Fatty Acid β-Oxidation in Isolated Mouse Hepatocytes
This protocol provides a method for quantifying mitochondrial and peroxisomal fatty acid β-oxidation in freshly isolated mouse hepatocytes using a radiolabeled substrate.[17][18]
Materials:
-
[1-14C]Palmitic acid or [1-14C]this compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
M199 buffer
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from a mouse liver using a collagenase perfusion method.
-
Cell Viability Assessment: Determine cell viability using a method like trypan blue exclusion. A viability of at least 75% is recommended.[17]
-
Substrate Preparation: Prepare a BSA-fatty acid complex by incubating [1-14C]-labeled fatty acid with fatty acid-free BSA solution.[17][18]
-
Incubation: Incubate a known number of hepatocytes (e.g., 750,000 cells) in a reaction mixture containing the radiolabeled BSA-fatty acid complex at 37°C for a defined period (e.g., 15 minutes).[17][18]
-
Reaction Termination: Stop the reaction by adding perchloric acid.[17][18]
-
Separation of Metabolites: Centrifuge the samples to pellet the protein. The supernatant contains the acid-soluble metabolites (ASM), which are the products of β-oxidation (e.g., acetyl-CoA).
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The rate of β-oxidation is calculated based on the specific activity of the radiolabeled fatty acid and is typically expressed as nmol of fatty acid oxidized per mg of protein per minute.
Protocol 2: Analysis of this compound in Plasma by HPLC
This protocol describes a method for the determination of this compound in plasma samples using high-performance liquid chromatography (HPLC) with UV detection.[21][22][23]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Primesep 100)[22]
-
Acetonitrile (B52724) (ACN)
-
Water, HPLC grade
-
Phosphoric acid or Formic acid (for MS compatibility)[23]
-
This compound standard
-
Derivatizing agent (e.g., p-bromophenacyl bromide) for increased sensitivity[21]
Procedure:
-
Sample Preparation:
-
Precipitate proteins from the plasma sample using a suitable agent (e.g., acetonitrile or perchloric acid).
-
Centrifuge to remove the precipitate.
-
(Optional, for higher sensitivity) Derivatize the supernatant containing this compound with an agent like p-bromophenacyl bromide to form a UV-absorbing ester.[21]
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute the components using an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of acetonitrile and water with an acidic modifier like phosphoric acid.[22][23]
-
Detect the analyte at a specific wavelength (e.g., 210 nm for underivatized acid).[22]
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma sample by comparing its peak area to the standard curve.
-
Signaling Pathways and Logical Relationships
Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathways of this compound upon entering a hepatocyte.
Caption: Primary metabolic pathways of this compound in a hepatocyte.
Experimental Workflow for In-Vitro Fatty Acid Oxidation Assay
This diagram outlines the key steps involved in a typical in-vitro fatty acid oxidation assay using cultured cells.
Caption: Experimental workflow for a fatty acid oxidation assay.
Conclusion
This compound follows a distinct and efficient metabolic path, primarily undergoing rapid β-oxidation in the liver to produce acetyl-CoA. This acetyl-CoA can fuel the TCA cycle for energy production or be converted into ketone bodies, which serve as a vital alternative energy source for extrahepatic tissues, particularly the brain. The carnitine-independent entry of this compound into mitochondria underscores its rapid catabolism. Both in-vivo and in-vitro models have been instrumental in elucidating these pathways and are crucial for ongoing research into the therapeutic applications of this compound in various metabolic and neurological conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies aimed at further unraveling the complex and promising metabolic fate of this compound.
References
- 1. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketogenesis in the living rat followed by 13C-NMR spectroscopy. Infusion of [1,3-13C]octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] The regulation of ketogenesis from this compound. The role of the tricarboxylic acid cycle and fatty acid synthesis. | Semantic Scholar [semanticscholar.org]
- 8. One moment, please... [iunajaf.edu.iq]
- 9. Ketogenesis - Wikipedia [en.wikipedia.org]
- 10. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 11. The role of peroxisomes in mammalian cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]
- 20. Frontiers | Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 21. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HPLC Determination of this compound (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: Quantitative Analysis of Octanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octanoic acid, a medium-chain fatty acid, is a compound of significant interest in various fields, including pharmaceuticals, food science, and metabolic research. Its accurate quantification is crucial for quality control, pharmacokinetic studies, and understanding its physiological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of this compound.[1][2] Due to its low volatility, a derivatization step is typically required to convert this compound into a more volatile form, such as a fatty acid methyl ester (FAME), ensuring improved chromatographic performance.[2][3] This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from various matrices using GC-MS.
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC-MS analysis. The choice of method may vary depending on the sample matrix (e.g., plasma, tissue, formulation buffer).
Sample Preparation and Extraction
A common and effective method for isolating this compound and other fatty acids from biological matrices is liquid-liquid extraction (LLE).
Materials:
-
Homogenizer (for solid samples)
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Solvents: Chloroform, Methanol (HPLC grade)[2]
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid)
Procedure (Modified Folch Method): [2]
-
Sample Collection: Accurately weigh approximately 1g of a solid sample or pipette 1 mL of a liquid sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard to the sample. This will be used to correct for variations in extraction and derivatization efficiency.[2]
-
Extraction: Add 10 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.[2] For solid samples, homogenize thoroughly.
-
Mixing: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Add 2 mL of 0.9% NaCl solution and vortex for another 2 minutes. Centrifuge at 1500 x g for 5 minutes to facilitate phase separation.
-
Collection: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass pipette and transfer it to a clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.
Derivatization: Fatty Acid Methyl Ester (FAME) Formation
To enhance volatility for GC analysis, the carboxylic acid group of this compound is converted into a methyl ester.[2][3]
Materials:
-
Derivatization Reagent: 14% Boron Trifluoride in Methanol (BF3-Methanol)[2][3]
-
Heptane (B126788) or Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Reagent Addition: Add 1 mL of 14% BF3-Methanol to the dried extract from the previous step.[2]
-
Reaction: Securely cap the tube and heat the mixture at 60-70°C for 30 minutes in a heating block or water bath.[2]
-
FAME Extraction: After cooling to room temperature, add 1 mL of heptane (or hexane) and 1 mL of saturated NaCl solution. Vortex vigorously for 2 minutes.[2]
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Final Preparation: Carefully transfer the upper organic layer (heptane/hexane) containing the FAMEs to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1][4]
Chromatographic and Spectrometric Conditions:
| Parameter | Setting |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[1][5] |
| Injection Mode | Splitless (1 µL injection volume)[1][6][7] |
| Injector Temperature | 250°C[1] |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.[1] |
| MS Transfer Line Temp | 280°C[1][5] |
| Ion Source Temp | 230°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1][4] |
| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)[1][6] |
Key Fragment Ions for Methyl Octanoate (B1194180) (m/z):
-
74: Characteristic McLafferty rearrangement fragment for methyl esters.[2]
-
87, 101, 115, 144 (Molecular Ion)
Data Presentation
The following table summarizes representative performance data for the quantitative analysis of this compound by GC-MS, compiled from various studies.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [8] |
| Limit of Detection (LOD) | 0.02 - 0.04 mg/L | [8] |
| Limit of Quantification (LOQ) | 0.08 - 0.21 mg/L | [8] |
| Retention Time | ~15 min (highly dependent on specific GC column and oven program) | [9] |
| Recovery | 85 - 115% | [4] |
Visualizations
Caption: Workflow for this compound Analysis by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. researchgate.net [researchgate.net]
Synthesizing Octanoic Acid Derivatives for Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Octanoic acid, an eight-carbon saturated fatty acid, and its derivatives are of significant interest in pharmaceutical research. These compounds have diverse applications, ranging from serving as precursors for bioactive molecules to acting as excipients that enhance drug delivery.[1] This document provides detailed application notes and protocols for the synthesis of key this compound derivatives, including esters and amides, which are foundational for further drug development and structure-activity relationship (SAR) studies.
I. Synthesis of this compound Esters
This compound esters are widely used in the pharmaceutical, cosmetic, and food industries as emollients, flavoring agents, and fragrances.[2] In pharmaceutical research, they can be synthesized as prodrugs to improve the lipophilicity and bioavailability of parent molecules or as intermediates for more complex targets.
A. Chemical Synthesis: Acid-Catalyzed Esterification
A common method for synthesizing this compound esters is through direct esterification with an alcohol in the presence of an acid catalyst.[3][4]
Protocol 1: Synthesis of Methyl Octanoate (B1194180) using a Solid Acid Catalyst
This protocol describes the esterification of this compound with methanol (B129727) using a solid acid catalyst, such as chitosan (B1678972) with sulfonic acid groups.[5]
Materials:
-
This compound
-
Methanol
-
Chitosan-SO3H catalyst
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), methanol (e.g., a molar ratio of 1:15 to 1:95 of acid to alcohol), and the chitosan-SO3H catalyst (e.g., 0.2 g).[5]
-
Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is around 4 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and add diethyl ether to dilute the mixture.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl octanoate.
-
Purify the product by vacuum distillation if necessary.
| Parameter | Value | Reference |
| Catalyst | Chitosan with sulfonic acid groups (4-CH-SO3H) | [5] |
| Temperature | 60 °C | [5] |
| Methanol:Acid Molar Ratio | 95:1 | [5] |
| Catalyst Loading | 0.2 g | [5] |
| Reaction Time | 4 hours | [5] |
| Conversion | ~83% | [5] |
Table 1: Reaction conditions for the synthesis of methyl octanoate using a chitosan-SO3H catalyst.
B. Enzymatic Synthesis
Enzymatic methods for ester synthesis offer a greener alternative to chemical catalysis, often proceeding under milder conditions with high selectivity.[6]
II. Synthesis of this compound Amides
Amide bonds are fundamental in pharmaceuticals.[7][8] The synthesis of this compound amides can be achieved through various methods, including enzymatic and coupling agent-mediated approaches.
A. Enzymatic Amidation
Lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the direct amidation of carboxylic acids with amines in organic solvents.[9]
Protocol 2: CALB-Catalyzed Synthesis of N-Benzyl Octanamide (B1217078)
This protocol details the enzymatic synthesis of an amide from this compound and benzylamine (B48309).
Materials:
-
This compound
-
Benzylamine
-
Immobilized Candida antarctica lipase B (CALB)
-
Cyclopentyl methyl ether (CPME) or Toluene
-
Molecular sieves (3 Å)
-
Orbital shaker
-
Centrifuge
Procedure:
-
In a vial, dissolve this compound (1 equivalent) and benzylamine (1 equivalent) in the chosen solvent (e.g., CPME).
-
Add activated molecular sieves and the immobilized CALB enzyme.
-
Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 60°C).
-
Monitor the reaction for conversion. Excellent conversions can be achieved in as little as 30 minutes.[9]
-
Once the reaction is complete, separate the enzyme and molecular sieves by centrifugation or filtration.
-
Evaporate the solvent to yield the N-benzyl octanamide product, which is often of high purity without the need for further purification steps.[9]
| Substrates | Solvent | Temperature | Time | Conversion | Reference |
| This compound + Benzylamine | Toluene | 60 °C | 30 min | >99% | [9] |
Table 2: Conditions for the enzymatic synthesis of N-benzyl octanamide.
B. Chemical Synthesis using Coupling Agents
Standard peptide coupling reagents are effective for the synthesis of amides from this compound.
Protocol 3: Synthesis of an this compound Amide using EDC/HOBt
This protocol describes a general method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). This method is particularly useful for synthesizing derivatives of molecules like 8-(hydroxyamino)-8-oxothis compound.[10]
Materials:
-
This compound (or a derivative like suberic acid mono-methyl ester)[10]
-
Amine of interest
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Dry dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in dry DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 30 minutes at room temperature to activate the carboxylic acid.[10]
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.[10]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[10]
III. Biologically Relevant Octanoylation
In biological systems, octanoylation is a crucial post-translational modification. A prime example is the acylation of the hormone ghrelin, where an n-octanoic acid is attached to a serine residue, a modification essential for its biological activity.[11][12] This reaction is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[12][13] While direct chemical synthesis of octanoyl-ghrelin is complex, understanding this biological pathway can inform the design of novel therapeutic agents targeting this system.
These protocols and notes provide a foundational framework for the synthesis of this compound derivatives in a pharmaceutical research setting. The choice of synthetic route will depend on the specific derivative required, the scale of the synthesis, and the desired purity of the final compound.
References
- 1. Articles [globalrx.com]
- 2. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. mdpi.com [mdpi.com]
- 6. Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive amides of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Production of n-octanoyl-modified ghrelin in cultured cells requires prohormone processing protease and ghrelin O-acyltransferase, as well as n-octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Octanoic Acid in the Eradication of Staphylococcus aureus Biofilms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form biofilms, which are structured communities of bacterial cells encased in a self-produced polymeric matrix. These biofilms confer a high level of resistance to conventional antibiotics and the host immune system, leading to persistent and recurrent infections. Octanoic acid, a medium-chain fatty acid, has emerged as a promising agent for combating S. aureus biofilms. This document provides detailed application notes and experimental protocols based on current research to guide the investigation and application of this compound in the eradication of S. aureus biofilms.
Key Applications
-
Inhibition of Biofilm Formation: this compound can effectively prevent the initial attachment and proliferation of S. aureus cells, thereby inhibiting the formation of biofilms.
-
Eradication of Mature Biofilms: Unlike many traditional antibiotics that struggle to penetrate the biofilm matrix, this compound has been shown to effectively kill bacteria within established biofilms.[1][2][3]
-
Clearance of Antibiotic-Tolerant Persister Cells: this compound demonstrates rapid bactericidal activity against persister cells within biofilms, which are often responsible for the recalcitrance of chronic infections.[1][2][3]
-
Synergistic Activity with Antibiotics: this compound can be used in combination with conventional antibiotics to enhance their efficacy against S. aureus biofilms.[1][2]
-
Attenuation of Virulence: this compound can downregulate the expression of key virulence factors in S. aureus, further reducing its pathogenic potential.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against Staphylococcus aureus biofilms.
Table 1: Inhibition of S. aureus Biofilm Formation by this compound
| Strain(s) | Medium | This compound Concentration | % Inhibition | Reference |
| S. aureus ATCC 12600, 10-9, 11-1, 12-12 | sBHI | 12.5 mM | >50% | [1] |
| S. aureus strains 7-2, 7-3, 10-9, 11-1, 12-12 | Milk | 3.13 mM | >50% | [1] |
Table 2: Eradication of Mature S. aureus Biofilms by this compound
| Strain | Parameter | This compound | Antibiotics (>100X MBC) | Reference |
| S. aureus ATCC 12600 | 95% Biofilm Eradication Concentration (BEC) | 1X Minimum Bactericidal Concentration (MBC) | Not achieved | [1][2][3] |
| S. aureus ATCC 12600 | Biofilm Cell Viability | ~5% | ~50% | [1] |
Table 3: Effect of this compound on the Expression of S. aureus Virulence and Regulatory Genes in Biofilms
| Gene | Function | Treatment (4 mM this compound) | Fold Change (vs. Untreated) | Reference |
| fnbA | Fibronectin-binding protein A | This compound | Down-regulated | [1][3] |
| clfA | Clumping factor A | This compound | Down-regulated | [1][3] |
| agrA | Accessory gene regulator A (Quorum sensing) | This compound | Down-regulated | [1][3] |
| rbf | Biofilm-associated protein | This compound | Down-regulated | [1][3] |
| sarA | Staphylococcal accessory regulator A | This compound | Down-regulated | [1][3] |
| arlR | Autolysis-related locus regulator | This compound | Down-regulated | [1][3] |
| hla | Alpha-hemolysin | This compound | Down-regulated | [1][3] |
| sigB | Alternative sigma factor B | This compound | Down-regulated | [1][3] |
Experimental Protocols
Protocol 1: S. aureus Biofilm Formation Assay
This protocol is used to assess the ability of this compound to inhibit the formation of S. aureus biofilms.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 12600)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Crystal Violet solution (0.1% w/v in water)
-
30% Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh TSB.
-
Treatment Application: Add 100 µL of the prepared bacterial inoculum to each well of a 96-well plate. Add 100 µL of TSB containing various concentrations of this compound to the wells. Include appropriate vehicle controls (TSB with the solvent used for this compound) and negative controls (sterile TSB).
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol 2: Mature S. aureus Biofilm Eradication Assay
This protocol is designed to evaluate the efficacy of this compound in eradicating pre-formed, mature S. aureus biofilms.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 12600)
-
sBHI (supplemented Brain Heart Infusion) medium or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Alamar Blue or other viability indicator
-
Microplate reader
Procedure:
-
Biofilm Formation: Add 200 µL of an overnight culture of S. aureus (adjusted to 1 × 10^6 CFU/mL in sBHI) to the wells of a 96-well plate.[1]
-
Incubation: Incubate the plate at 37°C for 16 hours to allow for mature biofilm formation.[1]
-
Removal of Planktonic Cells: Carefully remove the planktonic cells from each well.[1]
-
Treatment: Add 200 µL of sBHI containing various concentrations of this compound (e.g., 0–100 mM) to the mature biofilms.[1] Include untreated controls.
-
Incubation: Incubate the treated biofilms for 24 hours at 37°C.[1]
-
Viability Quantification: Quantify the viability of the biofilm cells using the Alamar Blue assay according to the manufacturer's instructions.[1] The fluorescence or absorbance is proportional to the number of viable cells.
Visualizations
Signaling and Regulatory Pathway
Caption: Proposed mechanism of this compound action on S. aureus.
Experimental Workflow
Caption: Workflow for biofilm inhibition and eradication assays.
References
- 1. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Protocol for extracting octanoic acid from coconut oil for laboratory use.
Introduction
Coconut oil is a rich source of medium-chain fatty acids (MCFAs), particularly lauric acid (C12), myristic acid (C14), and to a lesser extent, caprylic acid (C8), also known as octanoic acid.[1][2] this compound is a valuable saturated fatty acid with applications in the pharmaceutical, food, and chemical industries. This document provides a detailed protocol for the extraction and purification of this compound from coconut oil for laboratory use. The protocol employs a two-stage process: saponification of coconut oil to yield a mixture of fatty acid salts, followed by acidification to liberate the free fatty acids. Subsequently, fractional distillation is utilized to separate this compound from the other fatty acids based on differences in their boiling points.
Principle
The extraction process is based on the hydrolysis of triglycerides, the primary components of coconut oil, into their constituent fatty acids and glycerol (B35011). This is achieved through saponification, a process involving heating the oil with a strong base, typically sodium hydroxide (B78521) or potassium hydroxide, to produce fatty acid salts (soaps) and glycerol.[3] The subsequent acidification of the soap mixture with a strong mineral acid, such as hydrochloric or sulfuric acid, protonates the fatty acid salts, leading to the precipitation of free fatty acids.[4][5][6]
Due to the different chain lengths of the fatty acids present in coconut oil, their boiling points vary. This property is exploited in the final purification step, fractional distillation, to separate the lower-boiling this compound from the higher-boiling fatty acids like lauric and myristic acid.[7][8]
Materials and Reagents
Equipment
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Separatory funnel (1 L)
-
Round bottom flasks (500 mL, 1 L)
-
Beakers (various sizes)
-
Graduated cylinders
-
pH meter or pH indicator strips
-
Rotary evaporator (optional)
-
Laboratory-scale fractional distillation apparatus (including a fractionating column, distillation head, condenser, and receiving flasks)
-
Vacuum pump (for vacuum fractional distillation)
-
Gas chromatograph with Flame Ionization Detector (GC-FID) for purity analysis
-
Analytical balance
-
Standard laboratory glassware
Chemicals and Reagents
-
Coconut oil (food grade)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) pellets
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Hexane (B92381) (analytical grade)
-
This compound standard (for GC analysis)
-
Fatty Acid Methyl Ester (FAME) standards mix (for GC calibration)
-
Boron trifluoride-methanol solution (14% w/v) or Methanolic HCl (for FAME preparation)
-
Distilled or deionized water
Experimental Protocols
Stage 1: Saponification and Acidification
This stage involves the hydrolysis of coconut oil to obtain a mixture of free fatty acids.
4.1.1. Saponification of Coconut Oil
-
Preparation: In a 1 L round bottom flask, add 100 g of coconut oil.
-
Alkali Solution Preparation: In a separate beaker, dissolve 25 g of potassium hydroxide (KOH) in 250 mL of 95% ethanol. This should be done in a fume hood with caution as the dissolution is exothermic.
-
Reaction: Add the ethanolic KOH solution to the coconut oil in the round bottom flask. Add a magnetic stir bar.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux and maintain for 1-2 hours with continuous stirring. The completion of saponification is indicated by the disappearance of oily droplets and the formation of a clear, homogenous solution.
-
Ethanol Removal: After saponification is complete, remove the condenser and heat the flask to evaporate the ethanol. A rotary evaporator can be used for more efficient removal.
4.1.2. Acidification to Liberate Free Fatty Acids
-
Dissolution of Soap: To the soap mixture in the flask, add 300 mL of hot distilled water and stir until the soap is fully dissolved.
-
Acidification: Slowly and with constant stirring, add concentrated hydrochloric acid (HCl) to the soap solution until the pH of the mixture is approximately 2. This will cause the free fatty acids to precipitate out of the solution as an oily layer.
-
Separation: Transfer the mixture to a 1 L separatory funnel. Allow the layers to separate. The upper layer will be the mixed fatty acids, and the lower layer will be the aqueous phase containing glycerol and salts.
-
Washing: Drain the lower aqueous layer. Wash the fatty acid layer with 100 mL of warm distilled water to remove any remaining mineral acid and glycerol. Repeat the washing process 2-3 times until the pH of the washing water is neutral.
-
Drying: Transfer the fatty acid layer to a clean, dry beaker and add a sufficient amount of anhydrous sodium sulfate to remove any residual water. Stir for 15-20 minutes, then decant or filter the dried fatty acids into a clean, pre-weighed round bottom flask.
-
Yield Calculation: Record the total weight of the mixed free fatty acids obtained.
Stage 2: Fractional Distillation
This stage separates this compound from the mixture of free fatty acids.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Use a well-insulated fractionating column for efficient separation.
-
Distillation: Place the flask containing the mixed fatty acids in a heating mantle. Apply a vacuum to the system (a pressure of 1-10 mmHg is recommended to lower the boiling points and prevent degradation of the fatty acids).
-
Fraction Collection: Gradually heat the mixture. Collect the different fatty acid fractions in separate pre-weighed receiving flasks based on their boiling points under vacuum. The boiling point of this compound is lower than that of the other major fatty acids in coconut oil.
-
Fraction 1 (Heads): Collect the initial distillate which may contain residual solvents and lower boiling point impurities.
-
Fraction 2 (this compound): Collect the fraction that distills at the boiling point of this compound at the applied pressure.
-
Fraction 3 (Intermediates): A mixture of octanoic, capric, and lauric acids may distill over a range of temperatures.
-
Fraction 4 (Mainly Lauric and Myristic Acids): The temperature will need to be increased to distill these higher boiling point fatty acids.
-
-
Monitoring: Monitor the temperature at the distillation head throughout the process. A stable temperature plateau indicates the distillation of a pure component.
-
Yield Calculation: Weigh the collected fraction corresponding to this compound and calculate the yield based on the initial amount of coconut oil used.
Stage 3: Purity Analysis by Gas Chromatography (GC-FID)
The purity of the extracted this compound fraction should be determined using gas chromatography.
4.3.1. Preparation of Fatty Acid Methyl Esters (FAMEs)
For accurate GC analysis, the fatty acids are converted to their more volatile methyl esters.
-
To approximately 20 mg of the purified this compound fraction in a screw-capped test tube, add 2 mL of 14% boron trifluoride-methanol solution or methanolic HCl.
-
Cap the tube tightly and heat at 60-70°C for 30 minutes in a water bath or heating block.
-
Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of distilled water.
-
Vortex the tube for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
4.3.2. GC-FID Analysis
-
Instrument Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, HP-INNOWax).
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Injection: Inject 1 µL of the FAMEs solution into the GC.
-
Analysis: Identify the this compound methyl ester peak by comparing its retention time with that of a pure this compound methyl ester standard. Quantify the purity by calculating the peak area percentage of the this compound methyl ester relative to the total area of all fatty acid methyl ester peaks.
Data Presentation
Fatty Acid Composition of Coconut Oil
The typical fatty acid composition of coconut oil is presented in Table 1.
| Fatty Acid | Carbon Chain | Percentage (%) |
| Caproic Acid | C6:0 | 0.4 - 0.6 |
| This compound (Caprylic Acid) | C8:0 | 5.0 - 8.0 [1][9] |
| Capric Acid | C10:0 | 4.5 - 8.0 |
| Lauric Acid | C12:0 | 45 - 53 |
| Myristic Acid | C14:0 | 16 - 21 |
| Palmitic Acid | C16:0 | 7.5 - 10 |
| Stearic Acid | C18:0 | 2 - 4 |
| Oleic Acid | C18:1 | 5 - 10 |
| Linoleic Acid | C18:2 | 1 - 2.5 |
Note: The exact composition can vary depending on the coconut variety and processing method.
Boiling Points of Major Fatty Acids in Coconut Oil
The boiling points of the major fatty acids at atmospheric pressure are provided in Table 2. Note that fractional distillation is typically performed under vacuum to reduce these boiling points.
| Fatty Acid | Boiling Point (°C at 760 mmHg) |
| This compound | 239.7 |
| Capric Acid | 270 |
| Lauric Acid | 298.9 |
| Myristic Acid | 326.2 |
| Palmitic Acid | 351.5 |
| Stearic Acid | 383 |
| Oleic Acid | 360 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound from coconut oil.
Saponification and Acidification Signaling Pathway
Caption: Chemical pathway of saponification and acidification of triglycerides.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a well-ventilated fume hood, especially when handling concentrated acids, bases, and organic solvents.
-
Potassium hydroxide and hydrochloric acid are corrosive. Handle with extreme care to avoid skin and eye contact.
-
Ethanol and hexane are flammable. Keep away from open flames and ignition sources.
-
The saponification reaction is exothermic. Add reagents slowly and with caution.
-
Vacuum distillation should be performed with appropriate glassware and a safety screen to protect against implosion.
Troubleshooting
-
Incomplete Saponification: If oily droplets are still visible after the reflux period, extend the reaction time or add a small amount of additional alcoholic KOH.
-
Emulsion Formation during Washing: If an emulsion forms in the separatory funnel, add a small amount of saturated sodium chloride (brine) solution to help break the emulsion.
-
Poor Separation during Distillation: Ensure the fractionating column is well-insulated and the heating rate is slow and steady to allow for proper equilibrium between the liquid and vapor phases.
-
Low Purity of this compound: The purity of the collected fraction can be improved by using a more efficient fractionating column or by performing a second fractional distillation of the enriched this compound fraction.
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4100181A - Process for obtaining free fatty acids from soap stock - Google Patents [patents.google.com]
- 5. US9745541B1 - Methods for making free fatty acids from soaps using thermal hydrolysis followed by acidification - Google Patents [patents.google.com]
- 6. Convert a Bar of Soap Into Fatty Acids : 11 Steps (with Pictures) - Instructables [instructables.com]
- 7. Purification [chem.rochester.edu]
- 8. Fatty acids fractional and total distillation | CMB SpA [cmb.it]
- 9. A comprehensive review on the techniques for coconut oil extraction and its application - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Octanoic Acid as a Pesticide and Disinfectant in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid, also known as caprylic acid, is a naturally occurring saturated fatty acid with the chemical formula C₈H₁₆O₂.[1] Found in sources like coconut and palm kernel oil, it has garnered significant interest in agricultural research as a broad-spectrum antimicrobial pesticide, disinfectant, algaecide, bactericide, and fungicide.[1][2] Its low toxicity, biodegradability, and natural origin make it a compelling alternative to synthetic pesticides.[2] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for researchers investigating the use of this compound in agricultural settings.
Mechanism of Action
The primary mode of action for this compound as a pesticide and disinfectant is the disruption of cellular membranes.[3][4] Its lipophilic nature allows it to readily insert into the lipid bilayer of cell membranes of fungi, bacteria, and insects.[4] This insertion disrupts membrane integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[3][5]
In insects, beyond membrane disruption, this compound has been shown to induce apoptosis and necrosis in hemocytes (immune cells).[1] This suggests a multi-pronged attack on the insect's defense systems. The compound can also alter the composition of the insect's protective cuticular fatty acids.[6]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound against various agricultural pests and pathogens.
Table 1: Antimicrobial and Disinfectant Efficacy of this compound
| Target Organism | Crop/Surface | Concentration | Efficacy | Reference |
| Aspergillus spp., Penicillium spp., Rhizopus spp., Botrytis spp. | Mabroom Date Fruits | 3.5% | 100% inhibition of fungal growth | [4] |
| Escherichia coli O157:H7 | Grape Tomatoes | 3 mM (at 45°C) | >6 log CFU/g reduction within 2 minutes | [3] |
| Escherichia coli O157:H7 | Baby Spinach | 6 mM (at 5°C) | <1 log CFU/g reduction | [3] |
| Staphylococcus aureus | - | 3.13 mM | >50% inhibition of biofilm formation | [3][7] |
| Various Mastitis-Causing Pathogens | Milk | <100 mM | Effective bactericidal action | [3] |
Table 2: Insecticidal Efficacy of this compound
| Target Organism | Application Method | Dose | Efficacy | Reference |
| Galleria mellonella (Greater Wax Moth) Larvae | Topical | 100 µ g/insect | 71.67% mortality | [1] |
| Galleria mellonella (Greater Wax Moth) Adults | Topical | 50 µ g/insect | 83.33% mortality | [1] |
| Lucilia sericata (Common Green Bottle Fly) | Topical | LD₅₀: 3.04 µg/mg | - | [6] |
| Varroa destructor (Varroa Mite) | Repellent Bioassay | - | Repellent activity observed | [8] |
| Coleopteran Stored Product Insects (Sitophilus oryzae, Callosobruchus chinensis, Tribolium castaneum) | Contact | 0.2 mg/cm² | 100% mortality after 2 days | [9] |
Table 3: Herbicidal Efficacy of this compound
| Target Weeds | Application | Concentration | Efficacy | Reference |
| Various Broadleaf and Grass Weeds | Foliar Spray | 4.74% (with capric acid) | Good to excellent control 3 days after treatment | [10][11] |
| Various Weeds | Foliar Spray | 10 mg/L (as (2n-octylcycloprop-1-enyl)-octanoic acid) | Significant inhibition of seed germination, shoot, and root length | [12] |
Signaling Pathways and Mechanisms of Action
Diagram 1: Proposed Mechanism of this compound-Induced Cell Death in Fungal and Bacterial Pathogens
Caption: this compound disrupts the cell membrane leading to leakage and cell death.
Diagram 2: Proposed Signaling Pathway for this compound-Induced Apoptosis in Insect Hemocytes
Caption: this compound induces apoptosis and necrosis in insect hemocytes via mitochondrial stress.
Experimental Protocols
The following protocols are generalized methodologies based on established guidelines and published research. Researchers should adapt these protocols to their specific experimental needs and adhere to relevant safety and regulatory guidelines, such as those from the EPA and OECD.
Protocol 1: In Vitro Antimicrobial Efficacy Testing (Broth Microdilution for MIC/MBC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a specific microbial pathogen.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Microbial culture in the logarithmic growth phase
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Include a positive control (medium with microbial culture, no this compound) and a negative control (medium only).
-
-
Inoculation:
-
Adjust the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the culture in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the target microorganism for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.
-
Incubate the agar plates at the optimal temperature for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol 2: In Vivo Pesticide Efficacy Testing on Plants (Foliar Application)
Objective: To evaluate the efficacy of this compound as a pesticide (fungicide, insecticide, or herbicide) when applied to plant foliage. This protocol is based on principles from OECD Guideline 227.[13]
Materials:
-
This compound formulation (e.g., emulsifiable concentrate)
-
Healthy, uniformly grown test plants
-
Pest or pathogen culture for inoculation (if applicable)
-
Spray equipment calibrated for uniform application
-
Controlled environment chamber or greenhouse
-
Data collection tools (e.g., rulers, calipers, disease rating scales)
Procedure:
-
Plant Propagation and Acclimatization:
-
Grow a sufficient number of healthy plants to the desired growth stage (e.g., 2-4 true leaves).
-
Acclimatize the plants to the conditions of the controlled environment for at least one week before the experiment.
-
-
Experimental Design:
-
Use a randomized complete block design with multiple replicates per treatment.
-
Treatments should include a negative control (untreated), a vehicle control (if a solvent is used for this compound), and a range of this compound concentrations.
-
-
Inoculation (for fungicides and insecticides):
-
If testing against a pathogen or insect, inoculate the plants with a standardized amount of the organism before or after this compound application, depending on the experimental goal (preventative vs. curative).
-
-
Application of this compound:
-
Apply the this compound formulation evenly to the plant foliage until runoff.
-
-
Incubation and Observation:
-
Maintain the plants in the controlled environment under optimal growth conditions.
-
Observe and record data at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data to collect may include:
-
Fungicide/Bactericide: Disease severity, lesion size, pathogen sporulation.
-
Insecticide: Insect mortality, feeding damage, developmental effects.
-
Herbicide: Phytotoxicity rating, plant height, biomass (fresh and dry weight).
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of this compound.
-
Protocol 3: Assessment of Cell Membrane Damage
Objective: To quantify the damage to microbial cell membranes caused by this compound.
Materials:
-
Microbial culture
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Spectrophotometer or fluorometer
-
Membrane-impermeable fluorescent dye (e.g., propidium (B1200493) iodide, SYTOX Green) or materials for measuring leakage of intracellular components (e.g., ATP assay kit).
Procedure (using a fluorescent dye):
-
Cell Preparation:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a standardized density.
-
-
Treatment:
-
Add this compound at various concentrations to the cell suspension.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).
-
-
Staining:
-
At specific time points, add the membrane-impermeable fluorescent dye to the cell suspensions.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the controls to quantify the extent of membrane damage.
-
Experimental Workflow
Diagram 3: General Workflow for Evaluating this compound as a Novel Agricultural Pesticide
Caption: A typical research and development workflow for an agricultural pesticide.
Conclusion
This compound presents a promising, naturally derived alternative for pest and disease management in agriculture. Its broad-spectrum activity and well-characterized mechanism of action make it a valuable tool for researchers. The protocols and data presented here provide a framework for further investigation into the applications and optimization of this compound as a sustainable agricultural pesticide and disinfectant. It is crucial for researchers to adapt these methodologies to their specific research questions and to adhere to all relevant safety and regulatory standards.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Membrane stress caused by this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound kills Lucilia sericata (Diptera: Calliphoridae) by affecting two major defence systems: cuticular free fatty acids and immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound confers to royal jelly varroa-repellent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. extension.arizona.edu [extension.arizona.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
Application Note: Purity Validation of Synthesized Octanoic Acid Triethanolamine Salt via RP-HPLC
AN-001 | For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoic acid triethanolamine (B1662121) salt is an ionic surfactant formed from the neutralization of this compound, a medium-chain fatty acid, with the organic amine triethanolamine.[1] This salt finds applications in various pharmaceutical and cosmetic formulations as an emulsifier and pH adjuster.[1][2] The purity of this synthesized salt is a critical parameter that can significantly impact the quality, stability, and safety of the final product.[2] This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of synthesized this compound triethanolamine salt.
The method focuses on the quantification of the this compound moiety, which serves as the primary analytical marker for the purity of the salt.[2] Due to the lack of a strong UV chromophore in triethanolamine, direct quantification by UV detection is challenging.[2][3] This protocol provides a reliable approach for routine quality control in research and manufacturing environments.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard: USP or equivalent, purity ≥99.5%
-
Triethanolamine: Purity ≥99.0%[4]
-
Synthesized this compound Triethanolamine Salt: Batch to be tested
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: HPLC grade or Milli-Q
-
Phosphoric Acid (H₃PO₄): ACS grade, 85%
-
Methanol: HPLC grade (for cleaning)
2. Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. An Eclipse XDB-C8 column (150 mm x 4.6 mm, 5 µm) can also be utilized.[5]
-
Data Acquisition and Processing Software
3. Chromatographic Conditions
A simple isocratic RP-HPLC method with UV detection is employed for the determination of this compound.[2]
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.2% Phosphoric Acid[5][6] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[5][6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 2.0 mL of phosphoric acid and mix thoroughly. Degas the solution using sonication or vacuum filtration before use.[5][6]
-
Standard Stock Solution (1000 µg/mL of this compound): Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Working Solutions: Prepare a series of standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 50-200 µg/mL. These will be used to construct a calibration curve.
-
Sample Solution (Target Concentration ~100 µg/mL of this compound): Accurately weigh an amount of the synthesized this compound triethanolamine salt equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
5. Purity Validation Workflow
The overall workflow for the purity validation of the synthesized salt is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Triethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Determination of this compound (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Utilizing Octanoic Acid to Model and Study Medium-Chain Acyl-CoA Dehydrogenase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation. It results from a deficiency in the MCAD enzyme, which is crucial for the breakdown of medium-chain fatty acids (C6-C12). This deficiency leads to an inability to produce sufficient energy from fat stores, particularly during periods of fasting or metabolic stress. Consequently, toxic metabolites, including octanoic acid and its derivatives, accumulate, leading to severe clinical manifestations such as hypoketotic hypoglycemia, lethargy, coma, and in some cases, sudden death.[1][2][3] this compound, a C8 fatty acid, serves as a key substrate for the MCAD enzyme. In MCAD deficiency, its impaired metabolism leads to its accumulation, making it a central molecule for studying the pathophysiology of the disease and for developing therapeutic interventions.[4]
These application notes provide detailed protocols for using this compound to model and study MCAD deficiency in cellular and biochemical assays.
Pathophysiology of MCAD Deficiency and the Role of this compound
In a healthy individual, this compound is converted to octanoyl-CoA, which then enters the mitochondrial β-oxidation spiral. The MCAD enzyme catalyzes the first step of this process. However, in individuals with MCAD deficiency, this step is blocked, leading to the accumulation of octanoyl-CoA. This excess octanoyl-CoA is then diverted into alternative metabolic pathways, resulting in the formation of disease-specific biomarkers such as octanoylcarnitine (B1202733) (C8), suberylglycine, and hexanoylglycine.[5] The accumulation of this compound and its metabolites is believed to be a direct cause of the mitochondrial dysfunction and cellular toxicity observed in MCAD deficiency.[4]
Data Presentation
The following tables summarize key quantitative data related to the biochemical phenotype of MCAD deficiency and the impact of this compound.
Table 1: Acylcarnitine Profile in MCAD Deficiency
| Analyte | Control Fibroblasts (nmol/mg protein) | MCAD Deficient Fibroblasts (nmol/mg protein) | Fold Change | Reference |
| Octanoylcarnitine (C8) | Undetectable - Low | Significantly Elevated | >10-100 | [6] |
| Hexanoylcarnitine (C6) | Undetectable - Low | Elevated | >5-50 | [1] |
| Decanoylcarnitine (C10) | Undetectable - Low | Elevated | >2-20 | [1] |
Table 2: Octanoate (B1194180) Oxidation Rates in MCAD Deficient Fibroblasts
| Cell Type | [1-¹⁴C]Octanoate Oxidation Rate (% of Control) | Reference |
| MCAD Deficient Fibroblasts (Patient 1) | 10% | [7] |
| MCAD Deficient Fibroblasts (Patient 2) | 12% | [7] |
| MCAD Deficient Fibroblasts (Patient 3) | 29% | [7] |
| MCAD Deficient Fibroblasts (General) | 19% (average) | [8] |
Experimental Protocols
Protocol 1: this compound Challenge in Cultured Fibroblasts to Assess Acylcarnitine Accumulation
This protocol describes how to challenge cultured fibroblasts with this compound to mimic the metabolic stress experienced by individuals with MCAD deficiency and to measure the resulting accumulation of octanoylcarnitine.
Materials:
-
Human skin fibroblasts (MCAD deficient and control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (sodium octanoate)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
6-well tissue culture plates
-
LC-MS/MS system for acylcarnitine analysis
Procedure:
-
Cell Culture: Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Preparation of this compound-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
Prepare a 100 mM stock solution of sodium octanoate in sterile water.
-
Warm the BSA solution to 37°C and slowly add the sodium octanoate stock solution to a final concentration of 10 mM while stirring gently. This will result in a 10:1 molar ratio of BSA to this compound.
-
Incubate at 37°C for 1 hour to allow for conjugation.
-
-
This compound Challenge:
-
When cells are at the desired confluency, wash them twice with warm PBS.
-
Incubate the cells for 24 hours in serum-free DMEM containing 200 µM of the this compound-BSA conjugate and 400 µM L-carnitine.
-
-
Sample Collection:
-
After 24 hours, collect the cell culture medium.
-
Wash the cells twice with cold PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
-
Acylcarnitine Analysis:
-
Extract acylcarnitines from the cell pellet and the culture medium using a suitable methanol-based extraction method.
-
Analyze the acylcarnitine profile, specifically quantifying the levels of octanoylcarnitine (C8), using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the acylcarnitine concentrations to the protein content of the cell pellet.
-
Compare the levels of octanoylcarnitine in MCAD deficient cells to control cells, both at baseline and after the this compound challenge.
-
Protocol 2: Measurement of [1-¹⁴C]Octanoate Oxidation in Cultured Fibroblasts
This protocol measures the rate of fatty acid oxidation by quantifying the production of ¹⁴CO₂ and ¹⁴C-labeled acid-soluble metabolites (ASMs) from radiolabeled this compound.[8][9]
Materials:
-
Human skin fibroblasts (MCAD deficient and control)
-
Culture medium (as in Protocol 1)
-
[1-¹⁴C]this compound
-
Fatty acid-free BSA
-
L-carnitine
-
24-well tissue culture plates
-
Sealed incubation flasks with a center well for CO₂ trapping
-
Whatman filter paper
-
1M NaOH
-
7% (v/v) Perchloric acid
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed fibroblasts in 24-well plates and grow to confluency.
-
Preparation of Radiolabeled Octanoate-BSA Conjugate:
-
Prepare a 5% fatty acid-free BSA solution in serum-free medium.
-
Prepare a stock solution of [1-¹⁴C]this compound of known specific activity.
-
Add the [1-¹⁴C]this compound to the BSA solution to a final concentration of 100 µM and a final activity of approximately 0.5 µCi/mL.
-
-
Initiation of the Oxidation Assay:
-
Wash the cells twice with warm PBS.
-
Add 500 µL of the radiolabeled octanoate-BSA conjugate medium, supplemented with 400 µM L-carnitine, to each well.
-
Place a Whatman filter paper wick soaked in 1M NaOH in the center well of the sealed incubation flask to trap the produced ¹⁴CO₂.
-
Seal the flasks and incubate at 37°C for 2-4 hours.
-
-
Termination of the Assay and Sample Collection:
-
Stop the reaction by injecting 100 µL of 7% perchloric acid into the medium to release the dissolved ¹⁴CO₂.
-
Allow the flasks to sit for another 60 minutes to ensure complete trapping of ¹⁴CO₂.
-
Remove the filter paper wick and place it in a scintillation vial with scintillation fluid.
-
Collect the acidified medium and centrifuge to pellet the protein. The supernatant contains the ¹⁴C-labeled ASMs.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity on the filter paper (representing ¹⁴CO₂) and in an aliquot of the ASM fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the total octanoate oxidation as the sum of the radioactivity in the ¹⁴CO₂ and ASM fractions.
-
Normalize the results to the protein content per well.
-
Compare the rate of octanoate oxidation in MCAD deficient cells to that of control cells.
-
Visualization of Pathways and Workflows
Signaling Pathway: Impact of this compound in MCAD Deficiency
Caption: Impact of this compound in MCAD Deficiency.
Experimental Workflow: this compound Challenge in Fibroblasts
Caption: Workflow for this compound Challenge.
Logical Relationship: Octanoate Oxidation Assay
Caption: Octanoate Oxidation Assay Logic.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Untrusted Request [mngha.med.sa]
- 6. A method for quantitative acylcarnitine profiling in human skin fibroblasts using unlabelled palmitic acid: diagnosis of fatty acid oxidation disorders and differentiation between biochemical phenotypes of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octanoic acidemia and octanoylcarnitine excretion with dicarboxylic aciduria due to defective oxidation of medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicarboxylic aciduria: deficient [1-14C]octanoate oxidation and medium-chain acyl-CoA dehydrogenase in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An accurate and sensitive assay of [14C]octanoate oxidation and its application on tissue homogenates and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Octanoic Acid in the Synthesis of Esters for Perfumery and Dyes
Introduction
Octanoic acid, also known as caprylic acid, is a medium-chain saturated fatty acid (CH₃(CH₂)₆COOH) found naturally in sources like coconut oil, palm oil, and the milk of various mammals.[1][2] Its versatile chemical properties make it a valuable precursor in the synthesis of a wide range of derivatives. In particular, its application in the production of esters is significant for the perfumery and dye industries.[1][3][4][5] In perfumery, octanoate (B1194180) esters are prized for their distinct fruity and floral aromas.[6] In the dye industry, this compound is used to create intermediates and modify dye structures, influencing their solubility and performance.[4][5] These applications leverage this compound's ability to participate in esterification and other chemical modifications to produce high-value compounds.[4]
Application in Perfumery: Synthesis of Fragrance Esters
The reaction between a carboxylic acid and an alcohol, known as esterification, is a fundamental method for creating synthetic fragrances. Esters derived from this compound are known for their pleasant, fruity scents and are widely used as fragrance components in perfumes, cosmetics, and as flavoring agents in the food industry.[6][7][8][9]
Key Fragrance Esters from this compound:
-
Methyl Octanoate (C₉H₁₈O₂): This ester possesses a fruity aroma reminiscent of oranges or apricots.[7] It is synthesized from the condensation of this compound and methanol.[9][10]
-
Ethyl Octanoate (C₁₀H₂₀O₂): Known for its strong fruit and flower odor, ethyl octanoate is a common additive in the creation of synthetic fruity scents.[6][8] It is formed from this compound and ethanol.[6][11]
-
Octyl Acetate (B1210297) (C₁₀H₂₀O₂): This ester has a sweet, fruity scent similar to oranges or jasmine.[12] It is synthesized from 1-octanol (B28484) and acetic acid, demonstrating the versatility of C8 chains in fragrance creation.[12][13] It is often used as a top or middle note in perfumes.[12]
The synthesis of these esters can be achieved through several methods, most notably Fischer-Speier esterification, which uses a strong acid catalyst, or through enzymatic processes utilizing lipases for a more sustainable "green" alternative.[14][15]
Logical Workflow for Perfumery Ester Synthesis
Caption: Logical relationship of this compound in perfumery.
Application in Dyes: Synthesis of Intermediates
While not typically a core chromophore, this compound and its derivatives serve as important intermediates and modifying agents in the synthesis of various dyes, including azo and fluorescent dyes.[3][5] The introduction of an octyl group (an eight-carbon chain) can be used to:
-
Increase Hydrophobicity: Modifying a dye molecule with an alkyl chain like octyl can enhance its solubility in non-polar solvents and improve its affinity for synthetic fibers or lipid-rich biological structures.
-
Serve as a Precursor: this compound can be chemically modified into other functionalized molecules that are then used as building blocks in complex dye synthesis. For example, brominated derivatives of this compound esters, like ethyl 8-bromooctanoate, can be used to introduce spacer chains or reactive groups onto a dye molecule.[16]
-
Create Fluorescent Probes: Carboxylic acid derivatives of fluorescent dyes are used for labeling amines and alcohols.[17] this compound can be part of a larger molecular structure, such as a stearic acid-based probe, designed to anchor a fluorescent dye to a specific cellular component like the plasma membrane.[18]
A key reaction in dye synthesis is diazotization followed by a coupling reaction to form an azo linkage (-N=N-), which is characteristic of azo dyes.[19][20] this compound derivatives can be incorporated into the aromatic structures used in these coupling reactions.
Workflow for Dye Synthesis Incorporating an Octyl Group
Caption: Role of this compound derivatives in dye synthesis.
Quantitative Data Summary
The efficiency of ester synthesis from this compound depends heavily on the chosen methodology. Key parameters from various synthesis protocols are summarized below for comparison.
Table 1: Properties of Common Octanoate Fragrance Esters
| Ester Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Aroma Description |
|---|---|---|---|---|
| Methyl Octanoate | C₉H₁₈O₂ | 158.24 | ~193 | Fruity, orange, apricot[7][9] |
| Ethyl Octanoate | C₁₀H₂₀O₂ | 172.27 | ~208 | Fruity, floral, pineapple[6][8] |
| Octyl Acetate | C₁₀H₂₀O₂ | 172.27 | 198-200 | Sweet, fruity, orange, jasmine[12] |
Table 2: Comparison of Synthesis Protocols for Octyl Acetate
| Parameter | Acid-Catalyzed (Acetic Acid) | Lipase-Catalyzed (Vinyl Acetate) |
|---|---|---|
| Catalyst | Silica Sulphuric Acid[21] | Immobilized Lipase (B570770) (Novozym 435)[22] |
| Reactants | Acetic Acid, n-Octanol[21] | Vinyl Acetate, 1-Octanol[22] |
| Mole Ratio (Acid:Alcohol) | 1:2[21] | N/A (2M Octanol in Vinyl Acetate)[22] |
| Temperature | 75 °C (348 K)[21] | 36 °C[22] |
| Reaction Time | Not specified | 12 hours[22] |
| Conversion/Yield | 92.72% Conversion[21] | 92.35% Molar Conversion[22] |
| Key Advantage | Low-cost catalyst[14] | Mild conditions, high selectivity[14] |
| Key Disadvantage | High energy, corrosive catalyst[14] | Higher catalyst cost[14] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification (Fischer-Speier)
This protocol describes the synthesis of a generic octanoate ester (e.g., ethyl octanoate) using an acid catalyst.
Workflow for Acid-Catalyzed Esterification
Caption: Workflow for Fischer-Speier esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 mol), the desired alcohol (e.g., ethanol, 1.2 mol), and an azeotropic solvent like toluene.[14]
-
Catalyst Addition: With constant stirring, slowly and cautiously add concentrated sulfuric acid (approximately 5-10 drops or 0.1 mol).[14][15]
-
Reaction: Heat the mixture to reflux (typically 110-120°C). The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[14] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 2-4 hours.[14]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the remaining acid by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) solution. Vent the separatory funnel frequently as CO₂ gas will be evolved.[15] Subsequently, wash with water and then with brine.[14]
-
Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[15] Filter the drying agent and concentrate the organic layer under reduced pressure to remove the solvent. The crude ester can be further purified by vacuum distillation to obtain the final product.[14]
Protocol 2: Enzymatic Esterification
This protocol provides a greener alternative for synthesizing octanoate esters using an immobilized lipase catalyst.
Workflow for Enzymatic Esterification
Caption: Workflow for lipase-catalyzed esterification.
Methodology:
-
Reaction Setup: In a temperature-controlled shaker flask, combine this compound (1.0 mol) and the desired alcohol (1.0 mol). The reaction can be run in a solvent-free system or with a minimal amount of a non-polar organic solvent like n-hexane.[14]
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym® 435), typically at a concentration of 5-10% of the total substrate weight.[14]
-
Reaction: Incubate the mixture at a moderately elevated temperature (e.g., 40-60°C) with continuous shaking (e.g., 200 rpm) for 12 to 24 hours.[14] The progress can be monitored by analyzing withdrawn samples via GC.[14]
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the liquid mixture by simple filtration. The recovered enzyme can be washed with a solvent (e.g., hexane), dried, and reused for subsequent batches.[14]
-
Purification: The liquid phase, which contains the synthesized ester and any unreacted starting materials, is then purified. Vacuum distillation is commonly used to isolate the pure ester.[14]
References
- 1. This compound | 124-07-2 [chemicalbook.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ethyl octanoate - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS 111-11-5: Methyl octanoate | CymitQuimica [cymitquimica.com]
- 10. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl octanoate | C10H20O2 | CID 7799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Octyl acetate - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. sites.nvcc.edu [sites.nvcc.edu]
- 16. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dl.begellhouse.com [dl.begellhouse.com]
- 22. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of octanoic acid synthesis in the lab.
Welcome to the Technical Support Center for octanoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The most prevalent and effective laboratory methods for synthesizing this compound include the oxidation of 1-octanol (B28484), the oxidation of heptanal (B48729), and the hydrocarboxylation of 1-heptene. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.
Q2: My this compound yield is consistently low. What are the general factors I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several factors regardless of the specific method used. Key areas to investigate include the purity of starting materials, the presence of water in the reaction, suboptimal reaction temperature, and catalyst deactivation.[1][2] A systematic approach to troubleshooting these variables is crucial for improving your yield.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproducts is critical for achieving a high yield of pure this compound. Strategies include using milder and more selective catalysts, such as enzymatic catalysts in some esterification contexts which can be relevant to understanding side reactions.[2] Additionally, maintaining precise temperature control and using an appropriate molar ratio of reactants can prevent side reactions like the formation of ethers from alcohol starting materials.[2]
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of this compound typically involves techniques such as distillation or column chromatography. For instance, after synthesis via α-alkylation, column chromatography on silica (B1680970) gel is effective for separating the desired product from nonpolar byproducts and polar starting materials.[1] The choice of purification method will depend on the nature of the impurities present in your crude product.
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues encountered during the synthesis of this compound.
Method 1: Oxidation of 1-Octanol
The oxidation of 1-octanol is a common and high-yielding method for producing this compound.[3][4]
Issue 1: Low or No Conversion of 1-Octanol
-
Possible Cause: Inefficient catalyst activity.
-
Solution: If using a supported catalyst like Au/NiO, ensure it is properly prepared and not poisoned.[3] For ruthenium-catalyzed oxidations, verify the integrity of the catalyst and co-oxidant.
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For Au/NiO catalyzed reactions, this can be a critical parameter.[3]
-
-
Possible Cause: Presence of impurities in the starting material.
-
Solution: Use high-purity 1-octanol and ensure solvents are anhydrous if the reaction is sensitive to water.
-
Issue 2: Formation of Octanal (B89490) as a Major Byproduct
-
Possible Cause: Incomplete oxidation.
-
Solution: Increase the reaction time or the amount of the oxidizing agent. In some enzymatic reactions, the intermediate aldehyde may not be released from the enzyme before further oxidation.[5] While this is a biological context, it highlights the possibility of intermediate accumulation.
-
-
Possible Cause: Unsuitable catalyst or reaction conditions.
-
Solution: The choice of catalyst support can influence selectivity. For example, Au/NiO is highly selective for this compound, while Au/CeO2 may favor the formation of the ester, octyl octanoate.[3]
-
Method 2: Oxidation of Heptanal
The oxidation of aldehydes like heptanal is a direct route to carboxylic acids.
Issue 1: Low Yield of this compound
-
Possible Cause: Inefficient oxidation.
-
Possible Cause: Formation of byproducts.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. A staged temperature approach can mitigate this.[7]
-
Method 3: α-Alkylation of this compound
This method involves the formation of an enolate from this compound followed by reaction with an alkyl halide.
Issue 1: No or Low Yield of the Desired Product
-
Possible Cause: Incomplete formation of the enolate.
-
Possible Cause: Presence of water or other protic impurities.
-
Solution: All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
-
-
Possible Cause: Unreactive alkylating agent.
-
Solution: Verify the purity and reactivity of the alkyl halide. If necessary, synthesize it fresh.[1]
-
Issue 2: Formation of an Elimination Product
-
Possible Cause: The alkylating agent is a secondary or tertiary halide, or the reaction temperature is too high, favoring an E2 elimination pathway.[1]
-
Solution: Use a primary alkyl halide and maintain a low temperature during the initial stages of the alkylation.[1]
-
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Typical Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Oxidation of 1-Octanol | 1-Octanol | Au/NiO, O₂ | Up to 97%[3] | High yield, uses a readily available starting material. | Requires a specific catalyst system. |
| Oxidation of Heptanal | Heptanal | O₂, tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) | Up to 99%[6] | Very high yield, direct conversion. | Aldehyde starting material can be prone to side reactions. |
| Hydrocarboxylation of 1-Heptene | 1-Heptene | CO, PdCl₂(PPh₃)₂ | Not specified for non-isotopic synthesis | Useful for isotopic labeling.[8] | Requires handling of carbon monoxide gas. |
| α-Alkylation of this compound | This compound | LDA, Alkyl Halide | Variable | Allows for the introduction of various functional groups at the α-position. | Requires strictly anhydrous conditions and a strong base.[1] |
Experimental Protocols
Protocol 1: Oxidation of 1-Octanol to this compound using Au/NiO Catalyst
-
Reaction Setup: In a suitable reaction vessel, add 1-octanol and an aqueous solution.
-
Catalyst Addition: Add the Au/NiO catalyst to the mixture.
-
Reaction: Pressurize the vessel with oxygen and heat to the desired temperature (e.g., as optimized in the literature) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture, filter the catalyst, and extract the product. The aqueous phase can be acidified before extraction to ensure the this compound is in its protonated form.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Photocatalytic Oxidation of Heptanal to this compound
-
Reaction Setup: In an oven-dried resealable test tube equipped with a magnetic stir bar, charge heptanal (or a similar aldehyde), the photocatalyst (e.g., Ir(dFppy)₃), and acetonitrile.[6]
-
Oxygenation: Bubble oxygen through the reaction mixture and then seal the tube with a silicone septa screw-cap. Attach a balloon filled with oxygen to the tube.[6]
-
Irradiation: Place the test tube under blue LEDs at room temperature and allow the reaction to proceed for 3-12 hours.[6]
-
Monitoring: Check the reaction progress by TLC.[6]
-
Workup: Once the reaction is complete, remove the solvent under vacuum.[6]
-
Purification: Purify the resulting carboxylic acid by flash silica gel chromatography.[6]
Visualizations
Caption: Workflow for the oxidation of 1-octanol to this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. An examination of octanol and octanal metabolism to this compound by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. US6696582B2 - Method for producing aliphatic carboxylic acids from aldehydes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low sensitivity in HPLC analysis of octanoic acid.
Technical Support Center: HPLC Analysis of Octanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low sensitivity issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low signal or no peak for this compound using UV detection?
A1: Low sensitivity with UV detection is a common issue when analyzing this compound. This is primarily because this compound lacks a strong chromophore, which is a part of the molecule that absorbs ultraviolet or visible light.[1][2][3] Direct UV detection is often performed at very low wavelengths, such as 210 nm, where many other substances, including mobile phase impurities, can also absorb, leading to high background noise and low sensitivity.[4]
Q2: How can I significantly improve the sensitivity of my this compound analysis?
A2: The most effective way to enhance sensitivity is through chemical derivatization.[5][6] This process involves reacting the this compound with a labeling agent to attach a molecule with strong UV absorbance or fluorescence properties.
-
For UV Detection: Derivatizing with a compound like p-bromophenacyl bromide can increase sensitivity by as much as 100-fold.[7]
-
For Fluorescence Detection: Using a fluorescent labeling reagent, such as 3-bromoacetylcoumarin or N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), can provide even higher sensitivity, as fluorescence detectors are inherently more sensitive than UV detectors.[8][9][10][11]
Q3: My baseline is noisy and drifting. Could this be the cause of my low sensitivity?
A3: Yes, a noisy or drifting baseline can mask your analyte peak, making it difficult to detect and accurately integrate, which manifests as low sensitivity. Common causes for baseline issues include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can create a high background signal and baseline drift, especially during gradient elution.[12]
-
Air Bubbles: Air trapped in the pump, detector, or column can cause pressure fluctuations and baseline spikes.[13] Ensure your mobile phase is properly degassed.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to increased noise and reduced sensitivity.[12]
-
Improper Column Equilibration: Insufficient equilibration time with the mobile phase can cause the baseline to drift.[13]
Q4: Could my sample preparation be contributing to the low sensitivity?
A4: Absolutely. Inadequate sample preparation can lead to loss of the analyte or the introduction of interfering substances. For complex matrices like plasma or fecal samples, a robust extraction and clean-up procedure is crucial to remove components that can interfere with the analysis or suppress the signal.[6][14] It is also important to ensure that the sample solvent is compatible with the mobile phase to prevent peak distortion and precipitation of the analyte on the column.[15][16]
Q5: What are the optimal HPLC conditions for underivatized this compound analysis?
A5: For direct analysis of underivatized this compound, a reversed-phase HPLC method is typically used. Key parameters include:
-
Column: A C18 or a mixed-mode column is often suitable.[4][17]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid is commonly used.[4][17] The acid suppresses the ionization of this compound, leading to better retention and peak shape.
-
Detection Wavelength: As mentioned, a low wavelength, typically around 210 nm, is used for detection.[4]
It is important to note that even with optimized conditions, the sensitivity for the underivatized acid will be limited.[7][18]
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) for different analytical approaches to provide a clear comparison of the sensitivity that can be achieved.
| Analytical Method | Detection Principle | Derivatization Reagent | Limit of Detection (LOD) | Reference |
| Direct HPLC Analysis | UV Absorbance | None | 50 mg/L | [7] |
| HPLC with Derivatization | UV Absorbance | p-bromophenacyl ester | 0.5 mg/L | [7] |
| HPLC with Derivatization | Fluorescence | 3-bromoacetyl-7-methoxycoumarin (for perfluorothis compound) | 0.6–1.5 mg/L (in aqueous medium) | [8] |
| HPLC with Derivatization | Fluorescence | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | 12.5 pg on column (for undecylenic acid derivative) | [10] |
Detailed Experimental Protocols
Protocol 1: Direct UV Detection of this compound
This protocol is adapted from a method for the analysis of underivatized this compound.
1. Instrumentation:
- HPLC system with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents:
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid (H₃PO₄).
3. Mobile Phase Preparation:
- Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and water.
- Add phosphoric acid to a final concentration of 0.2%.[4]
- Degas the mobile phase before use.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
- UV Detection Wavelength: 210 nm.[4]
5. Sample Preparation:
- Dissolve the sample in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Pre-column Derivatization for Enhanced UV Detection
This protocol is based on the derivatization of carboxylic acids with p-bromophenacyl bromide for improved UV sensitivity.[7]
1. Instrumentation:
- HPLC system with a UV detector.
- Reversed-phase C18 column.
2. Reagents:
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- p-Bromophenacyl bromide.
- A suitable catalyst (e.g., a crown ether or a tertiary amine).
- Sample extract containing this compound.
3. Derivatization Procedure:
- Evaporate the sample extract containing the this compound to dryness.
- Add a solution of p-bromophenacyl bromide in acetonitrile.
- Add the catalyst.
- Heat the mixture at a controlled temperature (e.g., 70-80 °C) for a specific time (e.g., 30-60 minutes).
- After the reaction, cool the mixture and dilute it with the mobile phase before injection.
4. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water is typically used to separate the derivatized acid from excess reagent.
- Flow Rate: 1.0 mL/min.
- UV Detection Wavelength: 254 nm (the absorbance maximum of the p-bromophenacyl chromophore).
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low sensitivity in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for low HPLC sensitivity.
References
- 1. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. HPLC Determination of this compound (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 7. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Optimizing the extraction of octanoic acid from complex biological matrices.
Technical Support Center: Optimizing Octanoic Acid Extraction
Welcome to the technical support center for the optimization of this compound extraction from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The primary methods for this compound extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a conventional technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, after which the analyte is eluted with a suitable solvent.[2][3] The choice between these methods depends on the sample matrix, required sample cleanliness, and throughput needs.[4]
Q2: Why is pH adjustment critical during the extraction of this compound?
A2: pH adjustment is crucial because this compound is a carboxylic acid. To efficiently extract it into an organic solvent during LLE, the pH of the aqueous sample must be acidified to a level at least 2 pH units below the pKa of this compound (~4.89). This ensures the carboxylic acid group is fully protonated (-COOH), making the molecule neutral and more soluble in organic solvents.[5] Conversely, for certain SPE protocols (e.g., anion exchange), a higher pH is used to deprotonate the acid (-COO-), allowing it to bind to the positively charged sorbent.[3]
Q3: My sample forms an emulsion during Liquid-Liquid Extraction. How can I resolve this?
A3: Emulsion formation is a common issue, especially with samples rich in lipids and proteins.[6] To break an emulsion, you can try the following:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[6]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.[6]
-
Centrifugation: Centrifuging the emulsified mixture can provide the physical force needed to separate the phases.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[6]
Q4: Is derivatization necessary for this compound analysis?
A4: Derivatization is highly recommended, and often necessary, for the analysis of this compound by Gas Chromatography (GC).[7] Free carboxylic acids like this compound have low volatility and can interact with the GC column, leading to poor peak shape (tailing) and low sensitivity.[7][8] Converting this compound to a more volatile ester, such as a methyl ester (FAME) or a silyl (B83357) ester, improves its chromatographic behavior significantly.[7][9] For Liquid Chromatography (LC) analysis, derivatization is not always required but can be used to enhance detection sensitivity, especially for UV or fluorescence detectors.[9][10][11]
Q5: How can I minimize contamination and ensure accurate quantification at low concentrations?
A5: Quantifying low concentrations of this compound is challenging due to its volatility and potential for contamination.[12] Key strategies include:
-
Use of Internal Standards: Add a structurally similar internal standard (e.g., a deuterated version of this compound or another medium-chain fatty acid like heptanoic acid) to the sample before extraction. This corrects for analyte loss during sample preparation and variability in instrument response.[13][14]
-
High-Purity Reagents: Use high-purity, HPLC, or LC-MS grade solvents and reagents to avoid introducing external contaminants.
-
Proper Sample Handling: Minimize sample exposure to air and use clean glassware. Washing glassware with methanol (B129727) can effectively reduce exogenous fatty acid contamination.[15]
-
Method Blanks: Always include method blanks (reagents without the sample) in your analytical run to identify and quantify any background contamination.
Troubleshooting Guides
This section addresses specific problems you might encounter during your extraction workflow.
| Problem | Potential Causes | Recommended Solutions |
| Low Analyte Recovery | 1. Incomplete Extraction: The chosen solvent may not be optimal, or the extraction time/temperature is insufficient.[16]2. Incorrect pH: The pH of the sample was not properly adjusted for the chosen extraction method (LLE or SPE).[5]3. Analyte Loss during Evaporation: The analyte may be lost if the evaporation step is too harsh (high temperature) due to its volatility.[9]4. Inefficient Elution (SPE): The elution solvent may be too weak to desorb the analyte from the SPE sorbent completely.[17] | 1. Optimize Solvent & Conditions: Test different organic solvents (e.g., diethyl ether, hexane (B92381), methyl tert-butyl ether).[12][18] Increase extraction time or use techniques like ultrasound-assisted extraction.[16]2. Verify and Adjust pH: For LLE, ensure the pH is < 3. For anion exchange SPE, ensure the pH allows for binding.[3][5]3. Gentle Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature.[9]4. Strengthen Elution Solvent: Increase the strength of the elution solvent. For anion exchange, this involves using a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the sorbent.[17] |
| Poor Reproducibility | 1. Inconsistent Sample Pre-treatment: Variations in pH adjustment, dilution, or protein precipitation steps.[17]2. Variable Flow Rates (SPE): Inconsistent flow rates during sample loading, washing, or elution.[17]3. Matrix Effects: Components in the biological matrix (e.g., lipids, salts) are interfering with the extraction process inconsistently.[17] | 1. Standardize Protocols: Ensure uniform pre-treatment for all samples. Use precise pipetting and mixing techniques.2. Control Flow Rate: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates.3. Improve Sample Cleanup: Incorporate additional wash steps in your SPE protocol or perform a protein precipitation step prior to extraction.[17] |
| Dirty Extracts / Ion Suppression in MS | 1. Co-extraction of Interferences: The extraction solvent is not selective enough and is co-extracting other matrix components like phospholipids.[16]2. Insufficient Washing (SPE): The wash steps are not adequately removing interfering compounds from the sorbent. | 1. Optimize Extraction Selectivity: Use a more selective SPE sorbent (e.g., mixed-mode).[17] For LLE, perform a back-extraction step.2. Optimize Wash Steps: Test different wash solutions. A common strategy is to use a weak organic wash (e.g., 20% methanol in water) to remove less polar interferences before elution.[17] |
Data Presentation: Performance of Extraction Methods
The following tables summarize quantitative data for various this compound analysis methods, providing a baseline for expected performance.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Sample Matrix | Plasma, Fermentation Broth | Plasma, Serum, Urine, Saliva, Tissue |
| Derivatization | Required (e.g., Methyl or Isobutyl Esterification)[19] | Optional but can improve sensitivity (e.g., Aniline)[10][11] |
| Limit of Detection (LOD) | ~0.03-0.12 µg/mL[12] | As low as 0.01 ng/mL[20] |
| Limit of Quantification (LOQ) | ~0.43 µM (for isobutyl ester)[19] | 160 nM to 310 nM (for aniline (B41778) derivative)[11] |
| Precision (%RSD) | Intraday < 9.1%, Interday < 9.3%[19] | Intra- and Inter-day < 3%[11] |
| Key Advantages | High sensitivity and specificity; well-established protocols.[13] | High throughput; can analyze underivatized acids.[13] |
| Key Limitations | Requires derivatization; high temperatures can degrade some analytes.[13] | Can suffer from ion suppression from complex matrices.[13] |
Table 2: Recovery Rates for Different Extraction Techniques
| Extraction Method | Sample Matrix | Analyte | Recovery Rate (%) | Reference |
| Micro-SPE (µ-SPE) | Human Plasma | Perfluorothis compound (PFOA) | 87.6 - 102.5 | [2] |
| Solid-Phase Extraction (SPE) | Human Plasma | Various Acidic Drugs | >85% | [3] |
| Liquid-Liquid Extraction (LLE) | Urine | Various Organic Acids | ~77.4% | [4] |
| Solid-Phase Extraction (SPE) | Urine | Various Organic Acids | ~84.1% | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis
This protocol is suitable for samples like plasma, serum, or fermentation broth.
1. Sample Preparation & Acidification: a. To 500 µL of the biological sample in a glass tube, add an internal standard (e.g., 20 µL of 1 µg/µL heptanoic acid). b. Acidify the sample to a pH of ~2 by adding 50 µL of concentrated HCl. Vortex thoroughly.[12] This step protonates the this compound.
2. Liquid-Liquid Extraction: a. Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether or a hexane:diethyl ether mixture).[12] b. Cap the tube and vortex for 2 minutes to ensure thorough mixing. c. Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers. d. Carefully transfer the upper organic layer to a new clean glass tube. e. Repeat the extraction (steps 2a-2d) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
3. Derivatization (Methyl Esterification): a. Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.[9] b. Add 100 µL of a derivatization agent, such as 14% Boron Trifluoride-Methanol solution (BF₃-MeOH).[14] c. Seal the tube and heat at 60°C for 30 minutes to form the fatty acid methyl esters (FAMEs).[7] d. Cool the sample to room temperature.
4. FAME Extraction: a. Add 1 mL of water and 1 mL of hexane to the tube. b. Vortex thoroughly to extract the FAMEs into the hexane layer.[9] c. Centrifuge briefly to separate the phases. d. Carefully transfer the upper hexane layer to a GC vial for analysis.
5. GC-MS Analysis: a. Inject 1 µL of the sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the FAMEs.[9] A typical program might start at 100°C and ramp up to 250°C.[9] c. Set the mass spectrometer to scan a relevant mass range or use Selected Ion Monitoring (SIM) for higher sensitivity.[9]
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol uses a mixed-mode or reversed-phase SPE cartridge and is ideal for complex matrices like serum or plasma.
1. Sample Pre-treatment: a. To 500 µL of serum, add 1.5 mL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins. Vortex for 1 minute.[17] b. Centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a new tube and dilute 1:1 with water to reduce the organic solvent concentration.[17]
2. SPE Cartridge Conditioning: a. Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent dry out.[21]
3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[21]
4. Washing: a. Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove salts and other polar interferences.[21]
5. Elution: a. Elute the retained this compound with 1-2 mL of a strong organic solvent, such as methanol or acetonitrile, into a clean collection tube.[21]
6. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for your analytical method (e.g., hexane for GC-MS after derivatization, or mobile phase for LC-MS). c. If performing GC-MS, proceed with the derivatization steps outlined in Protocol 1.
Visualizations: Workflows and Decision Logic
The following diagrams illustrate key workflows and logical relationships in the this compound extraction process.
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting workflow for low analyte recovery.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 19. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility of Octanoic Acid in Aqueous Solutions for Cell Culture
For researchers, scientists, and drug development professionals, ensuring the effective delivery of lipophilic compounds like octanoic acid in aqueous cell culture media is a critical experimental step. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound, ensuring reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous cell culture media?
This compound, a medium-chain fatty acid, has a long hydrocarbon tail that is hydrophobic, leading to limited solubility in polar solvents like water and cell culture media.[1][2][3] This can result in the formation of a separate oily layer or precipitation, making it difficult to achieve a homogenous solution for treating cells.
Q2: What are the common methods to dissolve this compound for cell culture experiments?
There are three primary methods to improve the solubility of this compound in aqueous solutions:
-
Conversion to its sodium salt (Sodium Octanoate): By reacting this compound with a base like sodium hydroxide (B78521) (NaOH), it is converted to sodium octanoate, which is significantly more soluble in water.[4]
-
Complexation with Bovine Serum Albumin (BSA): Fatty acids can be conjugated to fatty acid-free BSA. BSA acts as a carrier protein, effectively solubilizing the fatty acid in the culture medium.[5]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.
Q3: What is the recommended solvent for preparing an initial stock solution of this compound?
Ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are common solvents for preparing a concentrated stock solution of this compound before further dilution into a salt solution, BSA solution, or cell culture medium.[2][4] It is crucial to ensure the final concentration of the organic solvent in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
-
Cause: This is often due to "solvent shock," where the rapid dilution of the organic solvent causes the poorly soluble this compound to crash out of the solution.[6]
-
Solution:
-
Slow, Dropwise Addition: Add the this compound stock solution drop-by-drop to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[7] This allows for gradual dispersion and reduces the likelihood of precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually decrease the solvent concentration.[6]
-
Issue: The cell culture medium becomes cloudy over time after the addition of this compound.
-
Cause: This can be due to several factors, including interactions with components in the medium (e.g., salts, proteins in serum), temperature fluctuations, or evaporation leading to increased concentration.[8][9]
-
Solution:
-
Use Serum-Free Medium for Complexation: If preparing a BSA-octanoic acid conjugate, perform the complexation in a serum-free basal medium or saline solution before adding it to your complete, serum-containing medium.
-
Maintain Stable Temperature: Avoid repeated freeze-thaw cycles of the prepared this compound solutions. Store stock solutions at -20°C in single-use aliquots.[5]
-
Ensure Proper Incubation Conditions: Maintain proper humidity in the incubator to prevent evaporation from the culture plates, which can concentrate the this compound and other media components.[8]
-
Issue: Cells show signs of toxicity or altered morphology even at low concentrations of this compound.
-
Cause: The "free" or unbound concentration of this compound may be higher than intended, leading to cytotoxicity. The choice of solvent and its final concentration can also contribute to toxicity.
-
Solution:
-
Optimize Fatty Acid:BSA Molar Ratio: When using BSA, the molar ratio of this compound to BSA is critical. A higher ratio can lead to a higher concentration of free fatty acid. Ratios between 3:1 and 6:1 (fatty acid:BSA) are commonly used.[10] It is advisable to determine the optimal ratio for your specific cell line and experiment.
-
Vehicle Control: Always include a vehicle control in your experiments. This should be the same concentration of the solvent (e.g., ethanol or DMSO) and/or BSA used to dissolve the this compound, but without the fatty acid itself. This helps to distinguish the effects of the this compound from the effects of the delivery vehicle.
-
Quantitative Data Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 0.68 g/L | 20 |
| Water | 0.789 g/L | 30 |
| Ethanol | Miscible | Room Temperature |
| DMSO | ≥26.7 mg/mL | Room Temperature |
Data compiled from multiple sources.[2][4][11]
Table 2: Cytotoxicity of this compound on Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 |
| HepG2 (Human Liver) | MTT | 24 hours | > 500 µM |
| Caco-2 (Human Colon) | Not specified | 48 hours | Did not show significant inhibition of proliferation/viability |
Note: The cytotoxic effects of this compound can vary significantly depending on the cell line, experimental conditions, and the method used for solubilization. The data for Caco-2 cells is qualitative, indicating low cytotoxicity at the tested concentrations.[12][13]
Experimental Protocols
Protocol 1: Preparation of Sodium Octanoate Solution
This protocol describes the preparation of a 100 mM stock solution of sodium octanoate.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm)
Procedure:
-
In a sterile container, add the desired amount of this compound.
-
Slowly add a molar equivalent of NaOH solution while stirring. For example, for 144.21 mg of this compound (1 mmol), add 1 mL of 1 M NaOH.
-
Continue stirring until the this compound is completely dissolved. The solution should become clear.
-
Adjust the pH of the solution to the desired level (typically 7.0-7.4) using 1 M HCl or 1 M NaOH.
-
Bring the final volume to the desired concentration with sterile, deionized water.
-
Sterile-filter the final solution using a 0.22 µm filter.
-
Store the stock solution at -20°C in single-use aliquots.
Protocol 2: Preparation of this compound-BSA Conjugate
This protocol is adapted from methods used for other fatty acids and describes the preparation of an this compound-BSA complex with a 5:1 molar ratio.[10][14]
Materials:
-
This compound
-
Ethanol (100%)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a 150 mM stock solution of this compound: Dissolve an appropriate amount of this compound in 100% ethanol. Gently warm and vortex if necessary to ensure complete dissolution.
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium. This may take some time; gentle stirring or rocking at 37°C can aid dissolution. Once dissolved, sterile-filter the BSA solution.
-
Complexation: a. In a sterile tube, add the required volume of the 10% BSA solution. For a final 0.5 mM this compound solution with a 5:1 molar ratio, you would use approximately 67 µL of 10% BSA per mL of final solution. b. Warm the BSA solution to 37°C for 5-10 minutes. c. While gently vortexing the warm BSA solution, add the calculated volume of the 150 mM this compound stock solution dropwise. For a 0.5 mM final concentration, this would be 3.3 µL per mL of final solution. d. The solution may become cloudy upon addition of the fatty acid. e. Incubate the mixture at 37°C for at least 1 hour with gentle agitation (e.g., on a rotator or shaker) to allow for complexation. The solution should become clear.
-
Final Dilution: Add the this compound-BSA complex to your final cell culture medium to achieve the desired working concentration.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to influence several key signaling pathways in cells, including the Akt/mTOR, PLC/IP3, and MAPK/ERK pathways.
Caption: Overview of signaling pathways potentially affected by this compound.
Experimental Workflow for Preparing this compound for Cell Culture
The following diagram illustrates the decision-making process and workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound solution preparation for cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. apexbt.com [apexbt.com]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. wklab.org [wklab.org]
- 11. materials.alfachemic.com [materials.alfachemic.com]
- 12. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of fatty acids on the growth of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
How to prevent the degradation of octanoic acid during sample storage and preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of octanoic acid during sample storage and preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in biological samples?
A1: While this compound is a saturated fatty acid and thus less susceptible to oxidation than polyunsaturated fatty acids, it can still degrade. The primary pathways of concern in biological samples are:
-
Enzymatic Degradation: Lipases present in biological matrices like plasma or tissue can hydrolyze triglycerides and other lipids, leading to an increase in free fatty acid concentrations, including this compound. This process can be active even at low temperatures if samples are not handled properly.
-
Oxidation: Although this compound lacks double bonds, oxidation can be initiated at the carboxylic acid group or adjacent carbons, especially in the presence of metal ions, light, or high temperatures over prolonged periods. One study identified this compound as an oxidative product of polysorbate 80 (PS80), highlighting its potential involvement in oxidative processes[1].
-
Microbial Degradation: In non-sterile conditions or with improper storage, microorganisms can metabolize fatty acids.
Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound in biological samples?
A2: For long-term stability, particularly for metabolomics or sensitive quantitative studies, the following conditions are recommended:
-
Temperature: Samples should be stored at ultra-low temperatures, ideally -80°C or lower.[2][3][4][5] Storage at -20°C is less ideal, as some studies have shown significant degradation of fatty acids at this temperature.[6] For serum samples, storage at 4°C is acceptable for short periods (up to 7 days) without significant changes in the concentrations of some fatty acids.[1]
-
Atmosphere: Whenever possible, store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative stress. This is especially critical for purified extracts.
-
Container: Use glass vials with Teflon-lined caps (B75204) to prevent adsorption of this compound to plastic surfaces and to avoid leaching of plasticizers that can interfere with analysis.[5]
-
Light: Protect samples from light to prevent photo-oxidation. Amber vials are recommended.
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
A3: It is crucial to minimize freeze-thaw cycles. Each cycle can damage the integrity of the sample and lead to changes in metabolite concentrations. One study on pooled EDTA-plasma stored at -80°C showed that while many analytes were stable for up to 10 cycles, free fatty acids were the most unstable, showing an 11% increase after 10 cycles and a 31% increase after 20 cycles[7]. It is best practice to aliquot samples into single-use vials after the initial processing to avoid the need for repeated thawing of the entire sample.[8]
Q4: Should I add antioxidants to my samples? If so, which ones and at what concentration?
A4: Yes, adding an antioxidant is a good practice, especially if the sample will be stored for an extended period or if the analysis is sensitive to oxidative changes. Commonly used antioxidants for lipid analysis include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant often added to the extraction solvent at a concentration of about 0.01%.[9]
-
Tertiary butylhydroquinone (TBHQ): Another effective synthetic antioxidant.
-
Natural Antioxidants: Tocopherols (Vitamin E) and extracts from rosemary or green tea can also be used.[10][11]
It is important to note that antioxidants like BHT may interfere with the analysis of short-chain fatty acids in gas chromatography, so their use should be validated for your specific method.[9]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Solution |
| Adsorption to plasticware | Use glass vials and pipette tips for all sample handling and storage steps. |
| Inefficient extraction | Optimize your extraction protocol. The Folch or Bligh-Dyer methods using a chloroform/methanol (B129727) mixture are standard for lipid extraction. For a safer alternative, methyl-tert-butyl ether (MTBE) with methanol can be used.[5] Ensure the solvent-to-sample ratio is adequate for complete extraction. |
| Loss during solvent evaporation | Evaporate solvents under a gentle stream of nitrogen. Avoid heating samples during this step. Do not evaporate to complete dryness, as this can make the lipid residue difficult to redissolve. |
Issue 2: High Variability in this compound Concentrations Between Replicates
| Potential Cause | Solution |
| Inconsistent sample handling | Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing for each step, especially for centrifugation and freezing. Develop and follow a strict Standard Operating Procedure (SOP).[2] |
| Pre-analytical variables | Factors such as fasting state of the subject can significantly impact fatty acid levels.[4] Standardize collection conditions (e.g., fasting overnight). |
| Matrix effects in LC-MS | The sample matrix can suppress or enhance the ionization of this compound. Use a stable isotope-labeled internal standard, such as this compound-d15, to correct for these effects and for variations in extraction efficiency. |
Issue 3: Appearance of Unexpected Peaks or Interferences in Chromatograms
| Potential Cause | Solution |
| Contamination from plasticware | As mentioned, use high-quality glass and avoid plastic to prevent leaching of plasticizers and other contaminants. |
| "Ghost peaks" from previous injections | Implement a rigorous cleaning protocol for your analytical instrument. This includes regular cleaning of the injection port liner and septum in a GC system. Running blank injections between samples can help identify and mitigate carryover.[5] |
| Co-elution with other components | Optimize your chromatographic method. For GC, this may involve adjusting the temperature program or using a different column. For LC, modifying the mobile phase gradient or using a column with a different chemistry can improve separation.[5] |
Quantitative Data on Sample Stability
The stability of fatty acids is highly dependent on the storage conditions and the specific fatty acid . While data specifically for this compound is limited, the following tables provide insights from studies on general fatty acids in biological samples.
Table 1: Effect of Freeze-Thaw Cycles on Free Fatty Acid Concentration in EDTA-Plasma Stored at -80°C
| Number of Freeze-Thaw Cycles | Median Percent Change from First Cycle |
| 10 | +11% |
| 20 | +31% |
| 30 | +32% |
Source: Adapted from a study on pooled EDTA-plasma[7].
Table 2: General Recommendations for Sample Storage Temperature and Duration
| Storage Temperature | Sample Type | Recommended Maximum Duration | Notes |
| 4°C | Serum | Up to 7 days | For some fatty acids, concentrations remain stable.[1] |
| -20°C | Plasma/Serum | Short-term (days to weeks) | Significant degradation (up to 80%) of some fatty acids has been reported.[6] Not recommended for long-term storage. |
| -80°C | Plasma/Serum/Tissues | Long-term (years) | Considered the gold standard for preserving the integrity of most metabolites, including fatty acids.[2][3][4][5] |
| Liquid Nitrogen (-196°C) | Plasma/Serum/Tissues | Very long-term (decades) | Offers the highest level of stability. |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma for this compound Analysis
-
Blood Collection: Draw blood into tubes containing an anticoagulant (e.g., EDTA or lithium heparin).[2][4] Avoid tubes with gel separators if possible, as components can leach into the sample.
-
Initial Handling: Gently invert the tube several times to mix the blood with the anticoagulant. Place the tube on ice immediately to slow down enzymatic activity.[5]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at approximately 2,000-3,000 x g for 10-15 minutes at 4°C.[4][5]
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled glass cryovials. Avoid disturbing the buffy coat and red blood cells.
-
Freezing: Immediately snap-freeze the plasma aliquots in liquid nitrogen or place them in a -80°C freezer.[4]
-
Storage: Store the frozen aliquots at -80°C until analysis.
Protocol 2: Extraction of this compound from Serum for LC-MS/MS Analysis
This is a general protocol and should be optimized for your specific application.
-
Sample Thawing: Thaw the serum sample on ice.
-
Internal Standard Spiking: To 50 µL of serum, add 10 µL of an internal standard solution (e.g., 2-isobutoxyacetic acid at 10 µg/mL).
-
Protein Precipitation and Acidification: Add 50 µL of methanol containing 0.05% formic acid to deproteinize and acidify the sample. Vortex briefly and incubate on ice for 10 minutes.[10]
-
Dilution: Add 140 µL of deionized water.
-
Liquid-Liquid Extraction: Add 400 µL of an ethyl acetate-diethyl ether mixture (1:1, v/v). Shake mechanically for 5 minutes.[10]
-
Phase Separation: Centrifuge at approximately 13,000 RPM for 5 minutes.
-
Solvent Evaporation: Transfer the organic (upper) layer to a new glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a water-acetonitrile mixture (8:2, v/v) with 2 mM ammonia.[10]
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Utilizing this compound to Quantitatively Assess the Oxidation Status of PS80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 4. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. vliz.be [vliz.be]
- 10. air.unimi.it [air.unimi.it]
- 11. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of Octanoic Acid
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the esterification of octanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method is the Fischer-Speier esterification.[1][2] This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process where water is a byproduct.[2][4][5]
Q2: Which acid catalysts are typically recommended for this reaction?
A2: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most frequently used and effective homogeneous catalysts.[1][3] Heterogeneous solid acid catalysts, such as Amberlyst-15, sulfonated petcoke, and various zeolites, are also employed as they can be more easily separated from the reaction mixture and potentially reused.[6][7][8][9]
Q3: How can the esterification reaction be driven to completion to maximize yield?
A3: Since Fischer esterification is a reversible reaction, the equilibrium must be shifted toward the products to maximize the ester yield.[1][3] This can be achieved by:
-
Using a large excess of the alcohol: This is a common and practical method where the alcohol can also serve as the solvent.[1][10][11] An excess of 10-fold or more can significantly improve the yield.[1]
-
Removing water as it forms: This can be done through azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene.[1][10] Other methods include using dehydrating agents like molecular sieves or reactive stripping.[1]
Q4: What are the potential side reactions to be aware of during the esterification of this compound?
A4: Under certain conditions, particularly with strong acid catalysts and high temperatures, side reactions can occur. A common side reaction is the dehydration of the alcohol to form a dialkyl ether.[12][13] If using a hydroxy-octanoic acid derivative, self-esterification can lead to the formation of oligomers or polyesters, which is a significant competing reaction.[10]
Q5: How does the choice of alcohol affect the esterification reaction?
A5: The structure of the alcohol can influence the reaction rate. Generally, primary alcohols react faster than secondary alcohols due to less steric hindrance. The chain length of the alcohol can also play a role; some studies have observed that the reaction rate can increase with the molecular weight of the alcohol used.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Ester | 1. Insufficient catalyst loading.[1] 2. Reaction time is too short or temperature is too low.[1] 3. Presence of water in reactants, shifting equilibrium backward.[1][15] 4. Inactive or impure starting materials. | 1. Increase catalyst loading (typically 1-5 mol% for homogeneous catalysts).[1] 2. Monitor the reaction by TLC or GC and extend the reaction time or increase the temperature to reflux.[1][10] 3. Use anhydrous grade alcohol and solvents. Consider adding molecular sieves or using a Dean-Stark apparatus to remove water.[1][16] 4. Verify the purity of this compound and the alcohol. |
| Reaction Stalls Before Completion | 1. Chemical equilibrium has been reached.[1][17] 2. Catalyst has degraded or deactivated, especially with some solid catalysts.[1][6][8] | 1. Add a larger excess of the alcohol or actively remove water from the reaction mixture to shift the equilibrium.[1][11] 2. For homogeneous catalysts, add a fresh portion of the acid. For heterogeneous catalysts, consider catalyst leaching or poisoning as a potential issue.[6][8] |
| Formation of Unknown Byproducts | 1. Decomposition of starting material or product due to excessive heat or prolonged reaction time.[1] 2. Side reactions, such as ether formation from the alcohol, are occurring at high temperatures.[12][13] | 1. Reduce the reaction temperature or shorten the reaction time. Monitor the reaction progress closely.[1] 2. Use a milder catalyst or reaction conditions. Consider purification methods like fractional distillation to separate the ester from byproducts.[3] |
| Difficulties in Product Isolation/Purification | 1. Incomplete removal of the acid catalyst during workup.[1] 2. Emulsion formation during aqueous extraction.[1] 3. Co-elution of impurities or unreacted starting material during column chromatography. | 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[1][10] 2. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[1] 3. Optimize the solvent system for column chromatography to achieve better separation. |
| Reaction Mixture Becomes Viscous or Solidifies | 1. (Primarily for hydroxy-octanoic acids) Extensive oligomerization or polymerization is occurring.[10] | 1. Immediately stop the reaction to prevent further polymerization.[10] 2. For future experiments, protect the hydroxyl group before esterification.[10] 3. Use a milder catalyst, a larger excess of the desired alcohol, and lower reaction temperatures to favor the intermolecular reaction.[10] |
Data on Optimized Reaction Conditions
The following tables summarize various reported conditions for the esterification of this compound.
Table 1: Homogeneous Catalysis Conditions
| Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| n-Octanol | H₂SO₄ | 3:1 - 10:1 | 120 - 150 | - | - | [12] |
| Methanol | H₂SO₄ | 20:1 | 60 | 1.5 | High | [6] |
| Ethanol | H₂SO₄ | - | Reflux | - | - | [1] |
| n-Hexanol | Dodecatungstophosphoric acid | Various | 120 - 170 | - | - | [14] |
Table 2: Heterogeneous Catalysis Conditions
| Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Methanol | Amberlyst-15 | 20:1 | 60 | 1.5 | ~80% | [6] |
| Methanol | Acid-modified Petcoke | 20:1 | 60 | 1.5 | Comparable to Amberlyst-15 | [6] |
| Methanol | Chitosan-SO₃H | 95:1 | 60 | 1.5 | 75% | [9] |
| 2-EHA | H₂SO₄@C | 1:1 | 120 | - | 90-95% | [13] |
Experimental Protocols
Protocol 1: General Fischer-Speier Esterification of this compound with an Alcohol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Reagents: Add the desired alcohol. For optimal results, use a significant excess (e.g., 10-20 equivalents), which will also act as the solvent.
-
Catalyst: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol% of the carboxylic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. Reaction times can range from 1 to 10 hours.[1]
Protocol 2: Aqueous Work-up and Purification
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Solvent Addition: If the alcohol is water-miscible (e.g., methanol, ethanol), remove it under reduced pressure. Dilute the residue with a water-immiscible organic solvent like ethyl acetate.[1][10]
-
Neutralization: Transfer the solution to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1][10] Caution: CO₂ evolution will occur during the bicarbonate wash; vent the funnel frequently.
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).[10][16]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by either vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure ester.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
- 12. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 13. digital.csic.es [digital.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. Removal of water produced from lipase-catalyzed esterification in organic solvent by pervaporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
- 17. quora.com [quora.com]
Common interferences in the GC-MS analysis of octanoic acid and how to resolve them.
This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences in the gas chromatography-mass spectrometry (GC-MS) analysis of octanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the GC-MS analysis of this compound?
A1: Direct analysis of free this compound by GC-MS is challenging. As a free fatty acid, it is a polar molecule with low volatility due to its carboxylic acid group.[1][2] These properties lead to poor chromatographic performance, including broad, tailing peaks and potential thermal instability in the hot GC inlet.[1][2][3] Derivatization converts the polar carboxyl group into a less polar, more volatile ester, which results in significantly improved peak shape and thermal stability, making the compound much more suitable for GC analysis.[1]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve converting this compound into a more volatile ester.
-
Esterification to form Fatty Acid Methyl Esters (FAMEs) : This is a widely used technique. It can be achieved through acid-catalyzed methods (e.g., using boron trifluoride in methanol, BF₃/methanol) or base-catalyzed transesterification.[1][4] FAMEs are significantly more volatile and less polar than the corresponding free fatty acids.[1]
-
Silylation : Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) can be used to form trimethylsilyl (B98337) (TMS) esters.[2] This is another effective way to decrease the polarity and increase the volatility of the acid.[2][3]
-
Isobutanol Derivatization : Transesterification with isobutanol has also been successfully used for analyzing octanoate (B1194180) in plasma samples.[5]
Q3: What are common sources of background interference and "ghost peaks"?
A3: Extraneous peaks in your chromatogram can originate from several sources:
-
Phthalate Contamination : Phthalates are ubiquitous plasticizers found in many laboratory products, including vial caps, solvents, and plasticware.[6][7] They can leach into your sample and appear as significant peaks in the chromatogram.
-
Column Bleed : This occurs when the stationary phase of the GC column degrades at high temperatures, releasing siloxane compounds.[1][8] This results in a rising baseline and characteristic ions in the mass spectrum (e.g., m/z 207, 281).[8] Using a low-bleed column, often designated with "-ms", is critical for minimizing this.[1]
-
Septum Bleed : Volatile compounds can be released from the inlet septum, especially at high injector temperatures, causing ghost peaks.[1][9]
-
Carryover : Residue from a previous, more concentrated sample can be retained in the injection syringe or inlet liner and elute in a subsequent run.[1]
Q4: How can I resolve a peak that is co-eluting with my this compound derivative?
A4: Co-elution, where two compounds elute at the same time, can make accurate quantification impossible.[10] If you suspect co-elution, you can:
-
Optimize Chromatographic Conditions : Adjust the oven temperature program (e.g., use a slower ramp rate) to improve separation.[1]
-
Change the GC Column : If optimization fails, switching to a column with a different stationary phase (e.g., a more polar "Carbowax" type column or a highly polar cyanopropyl silicone column for isomers) can alter selectivity and resolve the co-eluting peaks.[1]
-
Use Selected Ion Monitoring (SIM) : Even if peaks overlap chromatographically, they can often be distinguished by their mass spectra.[11] By monitoring unique, characteristic ions for your this compound derivative in SIM mode instead of scanning all masses, you can selectively quantify your analyte in the presence of a co-eluting interference.[11][12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Incomplete Derivatization : Free carboxylic acid groups are highly active and will tail significantly.[1] | - Ensure derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Run a derivatization standard to confirm efficiency.[1] |
| 2. Active Sites in the GC System : Silanol groups on the glass inlet liner or contamination at the head of the column can interact with the analyte.[1][13] | - Use a deactivated inlet liner or one with glass wool. - Trim the first 0.5-1m of the column to remove non-volatile residues. - Ensure a clean and inert system.[13] | |
| Extraneous "Ghost" Peaks | 1. Phthalate Contamination : Leaching from plastic lab materials.[7][14] | - Use glass vials and labware wherever possible.[15] - Rinse all glassware thoroughly with a high-purity solvent before use.[5] - Run a solvent blank to identify contaminants from your reagents.[1] |
| 2. Septum Bleed : Degradation of the injector port septum.[1][9] | - Use high-quality, low-bleed septa. - Lower the injector temperature if possible. - Ensure the septum purge is active.[9] | |
| 3. Sample Carryover : Residue from a previous injection.[1] | - Implement a thorough syringe and needle wash routine between injections using a strong solvent. - Run blank injections after a highly concentrated sample to check for carryover. | |
| Noisy or Drifting Baseline | 1. Column Bleed : Stationary phase degradation at high temperatures.[1][8] | - Use a low-bleed GC column specifically designed for mass spectrometry (e.g., DB-5ms).[1] - Do not exceed the column's maximum operating temperature.[8] - Condition the column properly before use. |
| 2. Contaminated Carrier Gas : Impurities like oxygen or moisture in the helium gas.[1] | - Use high-purity carrier gas (99.999% or higher). - Install and regularly change carrier gas line purifiers/traps to remove oxygen, moisture, and hydrocarbons. | |
| Poor Resolution / Broad Peaks | 1. Suboptimal Oven Program : The temperature ramp may be too fast or the initial temperature too high.[1] | - Decrease the temperature ramp rate to allow for better separation. - Lower the initial oven temperature to improve focusing of early-eluting peaks. |
| 2. Incorrect Carrier Gas Flow : Low flow rate can reduce column efficiency.[1] | - Verify and set the correct carrier gas flow rate for your column's internal diameter (typically 1-1.5 mL/min for a 0.25 mm I.D. column). Check for leaks. | |
| 3. Improper Column Installation : A poor cut on the column end or incorrect installation depth can cause peak broadening.[1] | - Ensure the column is cut cleanly and squarely. - Install the column to the correct depth in both the inlet and MS transfer line as specified by the instrument manufacturer. |
Experimental Protocols
Protocol: Acid-Catalyzed Methylation for FAMEs Analysis
This protocol describes a common procedure for converting this compound to its fatty acid methyl ester (FAME) for GC-MS analysis.[1]
1. Sample Preparation:
-
If your sample is in a solvent, transfer a known amount to a screw-cap glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Reagent Addition:
-
To the dried residue, add 2 mL of 2% (v/v) sulfuric acid in methanol.
3. Reaction:
-
Cap the tube securely and heat it in a water bath or heating block at 60-80°C for 1-2 hours.
4. Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex the tube vigorously for 1 minute to mix the layers.
5. Phase Separation:
-
Centrifuge the tube at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation between the aqueous and organic layers.
6. Collection:
-
Carefully transfer the upper hexane layer, which contains the this compound methyl ester, to a clean autosampler vial for GC-MS analysis.
Recommended GC-MS Starting Parameters
These parameters are a starting point and should be optimized for your specific instrument and application.
| GC Parameter | Setting | Purpose |
| Column | Non-polar or medium-polarity low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Provides good separation for FAMEs with minimal baseline bleed.[12] |
| Carrier Gas | Helium | Inert gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes.[12] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample.[12] |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[12] |
| Oven Program | Initial: 100°C, hold 2 min Ramp: 10°C/min to 250°C Hold: 5 minutes at 250°C | Separates components based on their boiling points.[12] |
| MS Parameter | Setting | Purpose |
| MS Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS.[12] |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization.[1][12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that creates reproducible fragmentation patterns for library matching.[12] |
| Acquisition Mode | Full Scan (e.g., m/z 45-450) or SIM | Full scan for qualitative confirmation and method development; SIM for quantitative analysis of specific ions.[1][12] |
Visualizations
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: Logical workflow for troubleshooting common GC-MS analysis issues.
Caption: Common sources of interference in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. uoguelph.ca [uoguelph.ca]
Technical Support Center: Stability of Octanoic Acid in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of octanoic acid in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a pharmaceutical formulation?
A1: The primary degradation pathways for this compound are:
-
Oxidation: This is the most common degradation route, particularly in the presence of oxygen, transition metal ions, and light. The aliphatic chain of this compound is susceptible to free-radical-mediated oxidation, leading to the formation of hydroperoxides, which can further decompose into shorter-chain fatty acids, aldehydes, and ketones. This can result in changes in odor (rancidity), color, and pH of the formulation.
-
Thermal Degradation: At elevated temperatures, this compound can undergo decarboxylation, although this typically requires significant energy input.
-
Microbial Degradation: As a fatty acid, this compound can be a substrate for microbial growth if the formulation is not adequately preserved, leading to a decrease in its concentration and potential changes in the formulation's properties.
Q2: What are the ideal storage conditions to maintain the stability of this compound?
A2: To ensure the long-term stability of this compound and formulations containing it, the following storage conditions are recommended:
-
Temperature: Store at or below room temperature (20-25°C).[1] For long-term storage, refrigeration (2-8°C) is preferable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and prevent oxidation.
-
Light: Protect from light by using amber or opaque containers.
-
Container: Use well-sealed containers made of non-reactive materials (e.g., glass, stainless steel) to prevent contamination and interaction with the container material.
Q3: How does pH affect the stability of this compound in aqueous formulations?
A3: The pH of an aqueous formulation can significantly influence the physical state and stability of this compound. This compound has a pKa of approximately 4.89.[2]
-
At pH below pKa: this compound exists predominantly in its protonated, less water-soluble form. In aqueous solutions, it can form micelles or even a separate oil phase at higher concentrations.
-
At pH above pKa: this compound is in its ionized (octanoate) form, which is more water-soluble. The pH can also influence the rate of certain degradation reactions. For instance, the presence of acidic or basic conditions can catalyze hydrolysis of other excipients in the formulation, which might in turn affect the stability of this compound.
Q4: Can this compound interact with common pharmaceutical excipients?
A4: Yes, this compound can interact with certain pharmaceutical excipients, which may affect its stability and the overall quality of the formulation.
-
Bases: As a carboxylic acid, this compound will react with basic excipients in an acid-base reaction.
-
Oxidizing and Reducing Agents: this compound is incompatible with strong oxidizing and reducing agents.[1][2]
-
Excipients with Reactive Impurities: Some excipients may contain reactive impurities like peroxides, which can initiate the oxidation of this compound.
-
Interactions with Polymers: There is a potential for interaction with polymers like polyethylene (B3416737) glycol (PEG), which can influence the formulation's microenvironment and potentially affect stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and stability testing of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Change in odor (rancidity) or color of the formulation over time. | Oxidative degradation of this compound. | 1. Inert Atmosphere: Ensure the formulation is manufactured and stored under an inert atmosphere (e.g., nitrogen blanket). 2. Antioxidants: Consider the addition of a suitable antioxidant (e.g., BHT, BHA, tocopherol). Evaluate the compatibility and effectiveness of the chosen antioxidant. 3. Chelating Agents: If metal ion catalysis is suspected, incorporate a chelating agent (e.g., EDTA) to sequester metal ions. 4. Light Protection: Store the formulation in light-resistant containers. |
| Decrease in this compound concentration in the formulation during stability studies. | - Oxidative degradation. - Microbial degradation. - Interaction with other excipients or the container. | 1. Forced Degradation Studies: Perform forced degradation studies (thermal, photolytic, oxidative, and hydrolytic) to identify the primary degradation pathway.[3] 2. Analytical Method Validation: Ensure the analytical method (e.g., HPLC, GC) is stability-indicating and can accurately quantify this compound in the presence of its degradants. 3. Microbial Testing: Conduct microbial limit testing to rule out microbial contamination and degradation. If necessary, add a suitable antimicrobial preservative. 4. Excipient Compatibility Studies: Perform compatibility studies with individual excipients to identify any interactions. |
| Phase separation or precipitation in a liquid formulation. | - pH shift affecting the solubility of this compound. - Temperature fluctuations. - Interaction with other formulation components leading to the formation of insoluble species. | 1. pH Control: Monitor and control the pH of the formulation. Use a suitable buffer system to maintain the pH within the desired range. 2. Solubility Enhancement: If solubility is an issue, consider the use of co-solvents or surfactants. 3. Homogeneity: Ensure the manufacturing process results in a homogenous and stable formulation. |
| Inconsistent results in analytical testing (HPLC/GC). | - Improper sample preparation. - Non-validated analytical method. - Volatility of this compound or its derivatives. | 1. Optimize Sample Preparation: For GC analysis, derivatization to a more volatile ester (e.g., methyl octanoate) is often necessary. Ensure complete derivatization. For HPLC, ensure complete dissolution in the mobile phase. 2. Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. 3. Internal Standard: Use an appropriate internal standard to improve the accuracy and precision of the quantification. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Appearance | Colorless to light yellow oily liquid | [4] |
| Melting Point | 16 °C | [1] |
| Boiling Point | 237 °C | [1][2] |
| Solubility in Water | 0.68 g/L (at 20 °C) | [2] |
| pKa | 4.89 (at 25 °C) | [2] |
Table 2: Quantitative Stability Data of Polysorbate 80 Formulation (with this compound as an Oxidation Marker)
The following data illustrates the formation of this compound as a result of the oxidation of Polysorbate 80 (PS80) under thermal stress. This highlights the importance of monitoring this compound as a potential indicator of oxidative degradation in formulations containing polysorbates.
| Storage Condition | Time (days) | This compound Concentration (µg/mL) |
| 37°C | 7 | Data not explicitly provided in a quantifiable format in the search results |
| 37°C | 14 | Data not explicitly provided in a quantifiable format in the search results |
| 37°C | 21 | Data not explicitly provided in a quantifiable format in the search results |
| 37°C | 28 | Data not explicitly provided in a quantifiable format in the search results |
| 37°C | 42 | Data not explicitly provided in a quantifiable format in the search results |
Note: While a study identifying this compound as an oxidative product of PS80 was found, the specific quantitative data points for the table above were not available in the provided search results. The study confirms a positive correlation between stress conditions and the concentration of this compound.[5][6]
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (50:50 v/v) with 0.2% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
This compound reference standard
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
3. Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration of this compound within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the sample by comparing the peak area with the calibration curve.
Protocol 2: GC-FID Method for Quantification of this compound (with Derivatization)
This protocol describes a gas chromatography method with flame ionization detection (GC-FID) for the quantification of this compound, which often requires derivatization to improve volatility.
1. Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88)
-
Carrier Gas: Helium or Hydrogen
-
Derivatization reagent (e.g., 14% Boron trifluoride in methanol)
-
Internal standard (e.g., heptanoic acid)
-
This compound reference standard
2. Standard and Sample Preparation with Derivatization:
-
Standard: Accurately weigh the this compound reference standard and the internal standard into a screw-capped tube. Add the derivatization reagent, cap tightly, and heat (e.g., at 60°C for 30 minutes). After cooling, add an organic solvent (e.g., hexane) and water. Vortex and allow the layers to separate. The upper organic layer containing the methyl esters is used for GC analysis.
-
Sample: Treat the formulation sample in the same manner as the standard to derivatize the this compound.
3. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).
-
Injection Volume: 1 µL
4. Analysis:
-
Inject the derivatized standard and sample solutions.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amount of this compound in the sample using the internal standard calibration method.
Mandatory Visualizations
References
- 1. 124-07-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 124-07-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing this compound to Quantitatively Assess the Oxidation Status of PS80 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the derivatization of octanoic acid for GC analysis.
Welcome to the technical support center for the derivatization of octanoic acid for Gas Chromatography (GC) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Derivatization Yield
Q: My chromatogram shows a very small peak for the this compound derivative or no peak at all. What could be the cause?
A: Low or non-existent derivatization yield is a common issue that can stem from several factors. The primary reasons include the presence of water in the sample or reagents, degradation of the derivatization reagent, or suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Presence of Moisture | Both silylation and esterification reactions are highly sensitive to water.[1][2] Ensure all glassware is thoroughly dried. If your sample is aqueous, it must be evaporated to dryness before adding reagents.[1][2] Consider using a water scavenger like 2,2-dimethoxypropane.[3][4] |
| Degraded Reagents | Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents and adhere strictly to the storage conditions recommended by the manufacturer. |
| Suboptimal Reaction Conditions | The temperature and time of the reaction are critical.[5] For a specific analyte, these may need to be optimized.[1] To determine the ideal derivatization time, you can analyze aliquots at different time points and plot the peak area against time. The optimal time is reached when the peak area no longer increases. |
| Insufficient Reagent | Ensure a molar excess of the derivatization reagent is used. For instance, a 10x molar excess is a common starting point.[1] |
Problem 2: Poor Peak Shape (Tailing or Broadening)
Q: The peak for my derivatized this compound is tailing or broad, leading to inaccurate integration. How can I improve the peak shape?
A: Poor peak shape is often an indication of incomplete derivatization or issues within the GC system itself. Undivatized this compound, being a polar compound, can interact with active sites in the GC inlet or column, causing peak tailing.[1][6]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incomplete Derivatization | Review your derivatization protocol to ensure optimal conditions (temperature, time, reagent concentration) are met.[6] Confirm the absence of moisture. |
| Active Sites in the GC System | The GC inlet liner and the column itself can have active sites that interact with polar compounds. Use a deactivated inlet liner and consider silanizing your glassware to minimize sample adsorption. |
| Column Contamination or Degradation | The column may be contaminated with non-volatile residues or the stationary phase may have degraded. Bake out the column according to the manufacturer's instructions or, if necessary, replace it. |
| Column Overload | Injecting too much sample can lead to peak fronting. Try injecting a smaller sample volume or diluting your sample.[6] |
Problem 3: Presence of Extraneous Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram. What is their origin and how can I eliminate them?
A: Extraneous peaks can arise from side reactions during derivatization, contaminants in the sample or reagents, or artifacts from the derivatization reagents themselves.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Side Reactions | Certain derivatization methods can lead to byproducts. For example, BF3-methanol can sometimes cause the formation of methoxy (B1213986) derivatives with unsaturated fatty acids.[7] While less of a concern for saturated this compound, it's a possibility in complex matrices. |
| Reagent Artifacts | Excess derivatizing reagent and its byproducts can appear in the chromatogram.[1] A reagent blank (all components except the sample) should be run to identify these peaks. |
| Contamination | Contaminants can be introduced from solvents, glassware, or the sample itself. Use high-purity solvents and thoroughly clean all glassware. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Free fatty acids like this compound have low volatility and are polar due to their carboxylic acid group.[1][6] This leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption onto the GC column, resulting in inaccurate and unreliable data.[1][6] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) derivative, making it suitable for GC analysis.[2][6]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent methods are:
-
Esterification: This involves converting the carboxylic acid to a methyl ester (Fatty Acid Methyl Ester or FAME). A common reagent for this is Boron Trifluoride in methanol (B129727) (BF3-methanol).[1][2] Acid-catalyzed esterification using methanolic HCl is also widely used.[6]
-
Silylation: This method converts the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][2]
Q3: How do I choose between esterification and silylation?
A3: The choice depends on your specific application and sample matrix.
-
Esterification (e.g., with BF3-methanol) is a robust and widely used method for fatty acid analysis.[1] It is generally preferred when analyzing only fatty acids.
-
Silylation (e.g., with BSTFA) is advantageous when you need to derivatize other functional groups (like hydroxyl groups on other analytes) in the same sample.[1] However, TMS derivatives can be less stable and the reagents are highly sensitive to moisture.[1]
Q4: How can I confirm that the derivatization is complete?
A4: To confirm complete derivatization, you can inject a standard solution of underivatized this compound to determine its retention time. Then, analyze your derivatized sample. The absence of a peak at the retention time of the underivatized this compound is a good indicator of complete reaction. Additionally, you can perform a time-course study, analyzing aliquots at different reaction times to see when the derivative peak area plateaus.
Quantitative Data Summary
The following table summarizes typical reaction conditions for common derivatization methods for fatty acids, including this compound.
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3-Methanol) | 5-60 minutes[2][3] | 60-100[2][3] | Robust for free fatty acids and transesterification.[2] | Can cause artifacts with certain unsaturated fatty acids.[7] BF3 is toxic. |
| Silylation | BSTFA or MSTFA (+1% TMCS) | 60 minutes[1][2] | 60[1][2] | Derivatizes multiple functional groups.[1] | Highly moisture-sensitive.[1] TMS derivatives can be less stable.[1] |
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is adapted from established methods for the esterification of fatty acids.[1][2][3]
Materials:
-
Dried sample containing this compound
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place the dried sample (e.g., 1-25 mg of lipid extract) into a screw-cap glass tube.[2][4]
-
Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[2]
-
Cap the tube tightly and heat at 60-100°C for 5-10 minutes.[3][6] Reaction times may need optimization.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.[3][6]
-
Vortex vigorously for at least 30 seconds to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
The sample is now ready for GC analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is based on common silylation procedures for acidic compounds.[1][2]
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent of choice (e.g., Dichloromethane, Acetonitrile)
-
Screw-cap glass vials
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample into a screw-cap vial.
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample. A 10x molar excess of the reagent is recommended.[1]
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2] Time and temperature may require optimization.[1]
-
Cool the vial to room temperature.
-
If necessary, add a solvent of choice to dilute the sample to a suitable concentration for GC analysis.[1]
-
The sample is now ready for injection into the GC.
Visualizations
Caption: Experimental workflow for derivatization of this compound for GC analysis.
Caption: Troubleshooting logic for common issues in this compound derivatization.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Octanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antimicrobial efficacy of octanoic acid in various experimental settings.
Troubleshooting Guides
Issue 1: Low or Inconsistent Antimicrobial Activity of this compound
Possible Cause 1: Suboptimal pH of the Medium
The antimicrobial activity of this compound is highly pH-dependent. Its efficacy is significantly greater in acidic environments. This is because the un-dissociated form of the acid, which is more prevalent at lower pH, can more easily penetrate the microbial cell membrane.
Suggested Solution:
-
Adjust Medium pH: Lower the pH of your experimental medium. A pH of 5.4 has been shown to be more effective for the bactericidal activity of this compound against E. coli compared to a near-neutral pH of 6.5.[1][2]
-
Verification Step: Measure the pH of your medium before and after the addition of this compound and other components to ensure it remains in the optimal range throughout the experiment.
Possible Cause 2: Insufficient Concentration
The concentration of this compound may be below the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) for the target microorganism.
Suggested Solution:
-
Determine MIC/MBC: Perform a dose-response experiment, such as a broth microdilution assay, to determine the specific MIC and MBC of this compound for your microbial strain and experimental conditions.
-
Concentration Range: For example, against various mastitis-causing pathogens, this compound has shown bactericidal effects at concentrations less than 100 mM.[3] For post-harvest treatment of fruits, concentrations of up to 3.5% have been effective against molds.[4]
Possible Cause 3: Presence of Antagonistic Substances in the Medium
Components in complex media (e.g., proteins, fats) can bind to this compound, reducing its bioavailability and antimicrobial activity.
Suggested Solution:
-
Use a Defined Medium: If possible, switch to a defined minimal medium to reduce potential interactions.
-
Increase Concentration in Complex Media: If a complex medium is necessary (e.g., milk, food matrices), a higher concentration of this compound may be required to achieve the desired effect. For instance, this compound remains effective in milk, but the required concentration for biofilm inhibition might differ from that in a standard broth.[3][5]
Issue 2: Limited Efficacy Against Biofilms
Bacterial biofilms are inherently more resistant to antimicrobial agents than their planktonic counterparts.
Suggested Solution 1: Combination Therapy
-
Synergize with Antibiotics: this compound can act additively or synergistically with conventional antibiotics.[3][5] This combination can be more potent in eradicating established biofilms. For example, this compound has shown additive effects with several antibiotics against S. aureus.[3]
-
Combine with Other Natural Compounds: Investigate the synergistic effects of this compound with essential oils (e.g., carvacrol) or other organic acids.[6][7]
Suggested Solution 2: Increase Contact Time and Temperature
-
Prolonged Exposure: Increasing the duration of exposure to this compound can enhance its antibiofilm activity.
-
Elevated Temperature: In some applications, such as washing fresh produce, increasing the temperature of the this compound solution (e.g., to 45°C) can significantly improve its efficacy.[8] For ready-to-eat meats, increasing the duration of heat shrink exposure after this compound application improved its antilisterial activity.[9]
Frequently Asked Questions (FAQs)
Q1: How can I enhance the antimicrobial efficacy of this compound through formulation?
A1: Formulating this compound into a nanoemulsion can significantly enhance its antimicrobial properties. Nanoemulsions increase the surface area of the antimicrobial agent, improving its interaction with and penetration of microbial cells. A nisin-octanoic acid nanoemulsion, for instance, demonstrated a synergistic antimicrobial effect against E. coli and S. aureus, requiring lower concentrations of both agents to be effective, especially under non-acidic conditions.[10][11]
Q2: What is the mechanism of action of this compound, and how does this inform its effective use?
A2: this compound primarily acts by disrupting the bacterial cell membrane.[3][12] This leads to increased membrane permeability, leakage of intracellular components like ATP, and ultimately, cell death.[8] Understanding this mechanism highlights the importance of factors that facilitate its interaction with the cell membrane, such as low pH (which increases its lipophilicity) and formulation as a nanoemulsion (which increases its surface area).
Q3: Can this compound be combined with other antimicrobial agents for a synergistic effect?
A3: Yes, this compound exhibits synergistic or additive effects with a variety of other antimicrobials.
-
Organic Acids: It shows synergistic inhibition of Listeria monocytogenes when combined with acidic calcium sulfate (B86663).[13]
-
Antibiotics: It has additive effects with several antibiotics against S. aureus and can even have synergistic effects with cefuroxime.[3]
-
Essential Oils: The combination of this compound with carvacrol (B1668589) has been shown to have a significant additive antimicrobial activity against mastitis-causing pathogens.[6][7]
Q4: How does the type of medium (e.g., food matrix vs. laboratory broth) affect the performance of this compound?
A4: The composition of the medium can significantly impact the efficacy of this compound. In complex media like food matrices (e.g., milk, meat, produce), fats and proteins can interact with this compound, potentially reducing its availability.[3][9] Therefore, higher concentrations may be needed in such media compared to simple laboratory broths like Mueller-Hinton Broth.[3] For example, while this compound is effective in milk, the MIC and MBC values may differ from those determined in standard culture media.[3]
Q5: What are the typical MIC values for this compound against common pathogens?
A5: MIC values are dependent on the specific microorganism, the medium, and the experimental conditions. However, some reported values include:
-
Listeria monocytogenes: The MIC for this compound was found to be 25.00 μg/g.[13]
-
Mastitis-causing pathogens (including S. aureus): this compound exhibited bactericidal effects at concentrations below 100 mM.[3] In milk, it inhibited S. aureus biofilm formation by over 50% at 3.13 mM.[3][5][14]
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound
| Microorganism | Medium | MIC | MBC | Reference |
| Listeria monocytogenes | Broth | 25.00 µg/g | - | [13] |
| Staphylococcus aureus | Mueller-Hinton Broth | < 100 mM | < 100 mM | [3] |
| S. aureus (biofilm in milk) | Milk | > 3.13 mM (for >50% inhibition) | - | [3][5][14] |
| Mastitis-Causing Pathogens | Mueller-Hinton Broth | < 100 mM | < 100 mM | [3] |
Table 2: Efficacy of this compound in Different Applications
| Application | Target Microorganism | Treatment Conditions | Log Reduction/Efficacy | Reference |
| Washing Grape Tomatoes | Escherichia coli O157:H7 | 3 mM this compound at 45°C for 2 min | >6 log CFU/g | [8] |
| Washing Baby Spinach | Escherichia coli O157:H7 | 6 mM this compound at 5°C | <1 log CFU/g | [8] |
| Ready-to-Eat Meats | Listeria monocytogenes | This compound with 2s heat shrink | 0.85 - 2.89 log CFU/sample | [9] |
| Ready-to-Eat Meats | Listeria monocytogenes | This compound with extended heat shrink | 1.46 - 3.34 log CFU/sample | [9] |
| Post-harvest Date Fruits | Molds | 3.5% this compound | Complete inhibition | [4] |
Experimental Protocols
Protocol 1: Determination of MIC and MBC using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
Materials:
-
96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate sterile broth
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10⁵ CFU/mL
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Serially dilute the this compound stock solution two-fold across the wells of the microtiter plate using the appropriate broth. The final volume in each well should be 100 µL. Concentrations could range, for example, from 0 to 200 mM.[3]
-
Inoculate: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that results in no visible growth (turbidity) after incubation.
-
Determine MBC: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar (B569324) medium. Incubate the plates for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 2: Synergy Checkerboard Assay
This assay is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., an antibiotic or essential oil).[3]
Materials:
-
96-well microtiter plates
-
Sterile broth
-
Stock solutions of this compound and the second antimicrobial agent
-
Standardized bacterial inoculum (5 x 10⁵ CFU/mL)
Procedure:
-
Prepare Plates: In each well of a 96-well plate, prepare combinations of this compound and the second antimicrobial agent at various concentrations. This is typically done by making serial dilutions of this compound horizontally and serial dilutions of the second agent vertically.
-
Inoculate: Add the standardized bacterial inoculum to each well.
-
Incubate: Incubate the plate for 24 hours at the appropriate temperature.
-
Read Results: Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of agent A + FIC of agent B
-
-
Interpret Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of Action of this compound.
References
- 1. Influence of pH on antimicrobial activity of organic acids against rabbit enteropathogenic strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and mechanism of carvacrol with this compound against mastitis causing multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and mechanism of carvacrol with this compound against mastitis causing multi-drug-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial action of this compound against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of this compound as a postlethality treatment to reduce Listeria monocytogenes on ready-to-eat meat and poultry products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic antimicrobial effect of nisin-octanoic acid nanoemulsions against E. coli and S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic inhibition of Listeria monocytogenes in vitro through the combination of this compound and acidic calcium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of octanoic acid and decanoic acid in ketogenic therapies.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of octanoic acid (C8) and decanoic acid (C10), two key medium-chain fatty acids (MCFAs) utilized in ketogenic therapies. By examining experimental data, this document aims to elucidate their distinct mechanisms of action and therapeutic potentials.
Executive Summary
This compound and decanoic acid, the primary components of medium-chain triglyceride (MCT) oil, are central to the therapeutic effects of ketogenic diets. While both contribute to ketosis, emerging evidence reveals significant differences in their pharmacokinetic profiles, ketogenic efficacy, and direct neuromodulatory activities. This compound is generally recognized as being more rapidly absorbed and converted into ketones.[1][2] Conversely, decanoic acid exhibits unique, non-ketogenic mechanisms of action, including direct anticonvulsant effects, that may offer distinct therapeutic advantages.[3][4] This analysis delves into the experimental evidence comparing these two fatty acids to inform their targeted application in ketogenic therapies.
Comparative Data on Therapeutic Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of octanoic and decanoic acid across several therapeutic parameters.
| Parameter | This compound (C8) | Decanoic Acid (C10) | Key Findings | Study Type | Reference |
| Ketogenic Potential | More ketogenic; leads to higher and faster elevation of plasma ketones. | Less ketogenic than C8. | C8 is approximately three times more ketogenic than C10. | Human Clinical Trial | [1][2] |
| Anticonvulsant Activity (in vitro) | No significant effect on seizure control in a pentylenetetrazol model. | Marked reduction in epileptiform discharges. | Decanoic acid demonstrates direct anticonvulsant properties independent of ketosis. | In vitro (rat hippocampal slices) | [4] |
| AMPA Receptor Inhibition (IC50) | 3.82 ± 0.03 mM | 0.52 ± 0.02 mM | Decanoic acid is a more potent non-competitive antagonist of AMPA receptors. | In vitro (Xenopus oocytes) | [3] |
| Mitochondrial Biogenesis | No significant effect. | Increases mitochondrial content and function. | Decanoic acid promotes mitochondrial biogenesis through a PPARγ-mediated mechanism. | In vitro (human fibroblasts) | [5] |
| Neuronal β-Oxidation Rate | Higher rate of oxidation. | Significantly lower rate of oxidation (20% of C8). | Decanoic acid is relatively spared from β-oxidation in neurons, potentially leading to higher brain concentrations. | In vitro (SH-SY5Y cells) | [6] |
Key Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of octanoic and decanoic acid can be attributed to their differential engagement with key cellular signaling pathways.
Decanoic Acid's Direct Inhibition of AMPA Receptors
A significant finding is the direct, non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by decanoic acid.[3][7] This mechanism contributes to its anticonvulsant effects by reducing excitatory neurotransmission, independent of ketone body production.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Frontiers | The Ketogenic Effect of Medium-Chain Triacylglycerides [frontiersin.org]
- 3. unil.ch [unil.ch]
- 4. Seizure control by ketogenic diet-associated medium chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 6. Neuronal decanoic acid oxidation is markedly lower than that of this compound: A mechanistic insight into the medium-chain triglyceride ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
The Neuroprotective Potential of Octanoic Acid in Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of alternative therapeutic avenues for Alzheimer's disease (AD) has led to a growing interest in the neuroprotective potential of medium-chain fatty acids (MCFAs), particularly octanoic acid (also known as caprylic acid). This guide provides a comprehensive comparison of the performance of this compound in preclinical AD models, presenting supporting experimental data, detailed methodologies, and a comparative analysis with other emerging interventions.
Performance of this compound in Preclinical Alzheimer's Disease Models
This compound has demonstrated promising neuroprotective effects in various preclinical models of Alzheimer's disease. These effects are primarily attributed to its ability to provide an alternative energy source for the brain, mitigate amyloid-beta (Aβ) proteotoxicity, and reduce oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: Effects of this compound in a Caenorhabditis elegans Model of Alzheimer's Disease
| Parameter | Control (Aβ-expressing) | This compound (10 mM) | Percentage Improvement | Reference |
| Motility (Average Speed, µm/s) | 135 ± 5 | 165 ± 7 | ~22% | [1][2] |
| Aβ Aggregation (Fluorescence Intensity) | 100% (baseline) | Reduced | Data not quantified as percentage | [1][2] |
| ATP Levels | Baseline | Increased | Data not quantified as percentage | [1] |
| Mitochondrial Membrane Potential | Baseline | Increased | Data not quantified as percentage | [1] |
| Oxygen Consumption | Baseline | Increased | Data not quantified as percentage | [1] |
Table 2: Comparative Effects of this compound and Decanoic Acid in a Mouse Model of Accelerated Aging and Neurotoxicity
| Parameter | Control (D-galactose/AlCl3) | This compound (1400 mg/kg) | Decanoic Acid (1100 mg/kg) | Reference |
| Cognitive Performance (Morris Water Maze Escape Latency) | Increased Latency | Slight Improvement (not statistically significant) | Significant Improvement | [3] |
| Superoxide Dismutase (SOD) Activity | Decreased | Enhanced | Enhanced | [3] |
| Reduced Glutathione (GSH) Levels | Decreased | Enhanced | Enhanced | [3] |
| Catalase Activity | Decreased | Enhanced | Enhanced | [3] |
| Amyloid-β (Aβ) Toxicity | Increased | No Significant Effect | Reduced | [3] |
| Urinary Ketone Levels | Baseline | Significantly Increased | No Significant Change | [3] |
Comparative Analysis with Other Neuroprotective Agents
A direct comparison with other potential therapeutic agents provides valuable context for the efficacy of this compound.
Table 3: Comparison of this compound with 4-Phenylbutyric Acid (4-PBA) in a C. elegans Model of Alzheimer's Disease
| Feature | This compound | 4-Phenylbutyric Acid (4-PBA) | Reference |
| Mechanism of Action | Energy supply via β-oxidation, reduction of Aβ aggregation, improved mitochondrial function. | Activates proteostasis network, mitochondrial quality control, energy supply via β-oxidation, reduction of Aβ aggregation. | [2] |
| Effect on Motility | Dose-dependent increase. | Dose-dependent increase. | [2] |
| Effect on Aβ Aggregation | Reduction. | Reduction. | [2] |
| Overall Protective Effect | Protective. | Overall increased protective effect relative to this compound. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: In vivo Efficacy Assessment in Caenorhabditis elegans
-
Animal Model: Transgenic C. elegans strain GMC101, expressing human Aβ1-42 in body wall muscle cells.[1][2]
-
Treatment: this compound was dissolved in the nematode growth medium (NGM) agar (B569324) to a final concentration of 10 mM.[1]
-
Motility Assay: The motility of the nematodes was assessed using a computer-based tracking system to measure the average speed.[1][2]
-
Aβ Aggregation Quantification: Aβ aggregates were stained with the fluorescent probe NIAD-4, and the fluorescence intensity was quantified.[2]
-
Mitochondrial Function: ATP levels, mitochondrial membrane potential, and oxygen consumption were measured using established biochemical assays.[1]
Protocol 2: In vivo Efficacy Assessment in a Mouse Model
-
Animal Model: Swiss Albino mice with Alzheimer's disease-like neurotoxicity induced by a combination of D-galactose and aluminium chloride (AlCl3).[3]
-
Treatment Administration: this compound (1400 mg/kg) or decanoic acid (1100 mg/kg) was administered once daily via oral gavage. The compounds were suspended in a 0.5% aqueous methyl cellulose (B213188) solution.[3]
-
Cognitive Assessment: The Morris water maze test was used to evaluate spatial learning and memory.[3]
-
Biochemical Analysis: Brain tissues were homogenized and analyzed for markers of oxidative stress (SOD, GSH, catalase) and amyloid-β levels using standard assay kits.[3]
-
Ketone Level Measurement: Urinary ketone levels were measured to assess the ketogenic effect of the treatments.[3]
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental designs can aid in understanding the therapeutic rationale.
Proposed signaling pathways of this compound in neurons.
Experimental workflow for the mouse model study.
Conclusion
This compound demonstrates clear neuroprotective effects in preclinical models of Alzheimer's disease, primarily by providing an alternative energy source to neurons and mitigating Aβ-induced toxicity. The data from the C. elegans model show significant improvements in motility and mitochondrial function.[1][2] The comparative study in mice suggests that while this compound enhances antioxidant defenses, decanoic acid may be more effective at improving cognitive function and reducing amyloid-beta toxicity in the specific model used.[3]
The comparison with 4-PBA indicates that while both compounds are beneficial, 4-PBA may have a broader mechanism of action by also targeting protein quality control pathways.[2] It is important to note that the ketogenic effect, as indicated by urinary ketone levels, was significant for this compound but not decanoic acid in the mouse study, suggesting different primary mechanisms of action.[3]
Further research is warranted to elucidate the precise signaling pathways activated by this compound in the context of Alzheimer's pathology and to conduct head-to-head comparative studies with a wider range of emerging therapeutics in various AD models. These findings, however, solidify the rationale for continued investigation into this compound and other MCFAs as a potential therapeutic strategy for Alzheimer's disease.
References
- 1. Caprylic acid attenuates amyloid-β proteotoxicity by supplying energy via β-oxidation in an Alzheimer's disease model of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. Decanoic acid, an MCT dietary component, alleviates cognitive impairment, cellular senescence, and promotes autophagy in accelerated aging and neurotoxic mouse models induced by chronic administration of D-galactose and D-galactose/AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Octanoic Acid and Other Medium-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of octanoic acid against other medium-chain fatty acids (MCFAs), supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antimicrobial agents.
Introduction
Medium-chain fatty acids (MCFAs), saturated carboxylic acids with aliphatic tails of 6–12 carbons, are increasingly recognized for their broad-spectrum antimicrobial properties. Among these, this compound (C8:0), also known as caprylic acid, has demonstrated significant inhibitory action against a variety of pathogens, including bacteria and fungi.[1][2] This guide focuses on a comparative study of the antimicrobial spectrum of this compound in relation to other key MCFAs, such as caproic acid (C6:0), capric acid (C10:0), and lauric acid (C12:0). The primary mechanism of action for these fatty acids involves the disruption of the bacterial cell membrane and interference with critical cellular processes.[2][3] Their potential to serve as alternatives to conventional antibiotics is a growing area of research, particularly in the context of rising antimicrobial resistance.[4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of MCFAs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other MCFAs against a range of common pathogens, compiled from various studies. Lower MIC values indicate greater antimicrobial potency.
| Microorganism | Fatty Acid | MIC (µg/mL) | MIC (mM) | Reference(s) |
| Candida albicans | Heptanoic Acid (C7:0) | 100-200 | - | [5] |
| This compound (C8:0) | 100-200 | - | [5] | |
| Nonanoic Acid (C9:0) | 100-200 | - | [5] | |
| Decanoic Acid (C10:0) | 100-200 | - | [5] | |
| Undecanoic Acid (C11:0) | 100-200 | - | [5] | |
| Lauric Acid (C12:0) | 100-200 | - | [5] | |
| Escherichia coli | This compound (C8:0) | - | >2 | [3] |
| Escherichia coli (generic) | Caproic Acid (C6:0) | - | - | [4] |
| This compound (C8:0) | - | - | [4] | |
| Decanoic Acid (C10:0) | - | - | [4] | |
| 1:1:1 blend (C6:C8:C10) | - | - | [4] | |
| Escherichia coli (ETEC) | Caproic Acid (C6:0) | - | - | [4] |
| This compound (C8:0) | - | - | [4] | |
| Decanoic Acid (C10:0) | - | - | [4] | |
| Campylobacter coli | Caproic Acid (C6:0) | - | - | [4] |
| This compound (C8:0) | - | - | [4] | |
| Decanoic Acid (C10:0) | - | - | [4] | |
| Staphylococcus aureus | This compound (C8:0) | - | - | [2] |
Note: A direct comparison of MIC values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC).
Broth Microdilution Assay for MIC Determination
This standard method is utilized to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
-
Inoculum Preparation: Isolated colonies of the test microorganism are selected from a fresh agar (B569324) plate and inoculated into a suitable broth medium. The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Serial Dilution: A two-fold serial dilution of the fatty acid is prepared in a 96-well microtiter plate containing sterile broth. This creates a gradient of fatty acid concentrations.[6]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then sealed and incubated for 16-20 hours at the optimal temperature for the specific microorganism.[6]
-
MIC Determination: The MIC is identified as the lowest concentration of the fatty acid where no visible turbidity (growth) is observed.[6]
MBC Determination
Following the MIC assay, the MBC can be determined to identify the lowest concentration of the antimicrobial agent required to kill the bacterium.
-
Subculturing: A small volume from the wells of the MIC plate that show no visible growth is subcultured onto fresh agar plates.[6]
-
Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.
-
MBC Determination: The MBC is the lowest concentration of the fatty acid that results in no colony growth on the agar plate, indicating bacterial death.[6]
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in the assessment and action of these antimicrobial agents, the following diagrams are provided.
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Mechanism of Antimicrobial Action.
Discussion
The compiled data indicate that medium-chain fatty acids, including this compound, exhibit significant antimicrobial activity against a broad range of pathogens. Notably, MCFAs from C7 to C12 have shown comparable MICs against Candida albicans.[5] For bacteria, the efficacy can vary depending on the specific fatty acid and the bacterial species. For instance, a blend of C6, C8, and C10 fatty acids was found to be most effective against generic E. coli, while C6 was most effective against enterotoxigenic E. coli (ETEC).[4] This suggests that the optimal choice of MCFA may be pathogen-dependent.
The primary mechanism of action is widely considered to be the disruption of the cell membrane's integrity.[2][3] This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. Additionally, MCFAs can interfere with cellular processes such as nutrient uptake and energy production.
Conclusion
This compound demonstrates a potent and broad antimicrobial spectrum, comparable and, in some cases, superior to other medium-chain fatty acids. The variability in effectiveness against different microbial species highlights the importance of selecting the appropriate fatty acid for a specific application. The data and protocols presented in this guide provide a foundation for further research into the therapeutic and preservative potential of this compound and other MCFAs as viable alternatives to traditional antimicrobial agents. Further in-vivo studies are warranted to fully elucidate their clinical efficacy and safety.
References
- 1. Octanoic Fatty Acid Significantly Impacts the Growth of Foodborne Pathogens and Quality of Mabroom Date Fruits (Phoenix dactylifera L.) | MDPI [mdpi.com]
- 2. This compound promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial action of this compound against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Anti-Cancer Potential of Octanoic Acid in Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. Its metabolic plasticity allows tumor cells to adapt to harsh microenvironments, driving resistance to conventional therapies. Emerging evidence suggests that targeting glioblastoma's unique metabolic dependencies could be a promising therapeutic strategy. This guide provides a comparative analysis of the anti-cancer effects of octanoic acid, a medium-chain fatty acid, on glioblastoma cell lines, summarizing the available experimental data and outlining key methodologies.
Comparative Efficacy of this compound
While extensive quantitative data directly comparing the IC50 values of this compound with other chemotherapeutic agents across multiple glioblastoma cell lines is currently limited in publicly available research, existing studies provide valuable insights into its potential anti-cancer mechanisms.
One study highlighted that caprylic acid (this compound) is a potent inhibitor of C6 astrocytoma cell growth in vitro[1]. Unlike many normal cells, high-grade glial tumors have defective mitochondria and heavily rely on glycolysis for energy production.[1] this compound has been shown to block this critical glycolytic pathway[1]. Furthermore, it is a significant producer of ketone bodies, an energy source that glioblastoma cells cannot efficiently metabolize[1].
A metabolomics study on the U87MG glioblastoma cell line demonstrated that a 24-hour treatment with 300 µM of this compound (C8) did not significantly impact cell viability, suggesting a favorable toxicity profile at this concentration and duration. This research emphasized that this compound primarily affects mitochondrial metabolism and boosts the production of ketone bodies. In contrast, the study showed that decanoic acid (C10), another medium-chain fatty acid, mainly influences cytosolic pathways.[2][3]
Table 1: Comparative Effects of this compound and Other Anti-Cancer Agents on Glioblastoma Cell Lines
| Compound | Glioblastoma Cell Line | Observed Effect | Quantitative Data | Reference |
| This compound (C8) | C6 Astrocytoma | Inhibition of cell growth, glycolysis blockade. | Data not specified. | [1] |
| This compound (C8) | U87MG | No significant change in cell viability at 300 µM for 24h. Increased ketone body production. | Not applicable. | [2][3] |
| Temozolomide | U-251 MG | Moderate inhibition of cell viability. | IC50 in the submillimolar range. | [4] |
| Temozolomide | T98-G | Moderate inhibition of cell viability. | IC50 in the submillimolar range. | [4] |
| Lomustine | U-251 MG | Moderate inhibition of cell viability. | IC50 in the submillimolar range. | [4] |
| Lomustine | T98-G | Moderate inhibition of cell viability. | IC50 in the submillimolar range. | [4] |
| Flavonoids (Apigenin, EGC, EGCG, Genistein) | T98G, U87MG | Induction of apoptosis. | Data not specified. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments relevant to assessing the anti-cancer effects of this compound on glioblastoma cell lines.
Cell Culture and Treatment
-
Cell Lines: Human glioblastoma cell lines such as U87MG, T98G, or LN-229 can be used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) is a commonly used medium.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound can be prepared in a suitable solvent like DMSO. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO). The treatment duration can vary depending on the specific assay (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the potential mechanisms of this compound's anti-cancer effects and the experimental processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Caprylic (Octanoic) Acid as a Potential Fatty Acid Chemotherapeutic for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids activated caspases for apoptosis in human glioblastoma T98G and U87MG cells but not in human normal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the efficacy of octanoic acid compare to other treatments for essential tremor?
For Researchers, Scientists, and Drug Development Professionals
Essential tremor (ET), a common movement disorder characterized by involuntary rhythmic shaking, can significantly impact a patient's quality of life. While propranolol (B1214883) and primidone (B1678105) have long been the cornerstones of pharmacological management, the exploration of alternative treatments continues. Octanoic acid, a medium-chain fatty acid and the primary metabolite of 1-octanol, has emerged as a potential therapeutic agent for ET. This guide provides a comparative analysis of the efficacy of this compound against standard treatments, supported by available experimental data, detailed methodologies, and an exploration of the proposed mechanisms of action.
Comparative Efficacy of Treatments for Essential Tremor
The following tables summarize the quantitative data from various clinical studies on the efficacy of this compound, propranolol, and primidone in reducing tremor. It is important to note that direct head-to-head trials comparing all three agents are limited, and much of the comparative analysis is based on separate placebo-controlled and active-comparator studies.
Table 1: Efficacy of this compound in Essential Tremor
| Study Design | Dosage | Primary Outcome Measure | Key Findings |
| Double-blind, placebo-controlled, crossover | Single 4 mg/kg oral dose | Accelerometric postural tremor power of the dominant hand at 80 minutes | No significant difference from placebo at the primary endpoint; however, secondary analysis showed tremor improvement at 180 and 300 minutes post-dose.[1] |
| Open-label, dose-escalation | Single oral doses from 8 to 128 mg/kg | Maximum Tolerated Dose (MTD) | MTD not reached; dose-dependent reduction in tremor suggested by secondary efficacy measures.[2] |
| Double-blind, placebo-controlled, crossover (Essential Voice Tremor) | 16 mg/kg daily for 3 weeks | Magnitude of amplitude and frequency tremor | Significant reduction in both amplitude and frequency tremor compared to placebo.[3] |
Table 2: Efficacy of Propranolol in Essential Tremor
| Study Design | Dosage | Primary Outcome Measure | Key Findings |
| Double-blind, placebo-controlled, crossover | 120 mg and 240 mg daily | Accelerometry of hand tremor | 240 mg daily dose resulted in a median reduction in tremor amplitude of 45%.[3] |
| Double-blind, placebo-controlled | 160 mg/d and 320 mg/d | Clinical tremor scores and accelerometry of head and hand tremor | Significant decrease in both head and hand tremor at both dosages. |
| Comparative study with primidone | Not specified | Accelerometry | Both propranolol and primidone gave significant improvement in tremor, with no significant difference between the two drugs.[4][5] |
Table 3: Efficacy of Primidone in Essential Tremor
| Study Design | Dosage | Primary Outcome Measure | Key Findings |
| Comparative study with propranolol | Not specified | Accelerometry | Both primidone and propranolol gave significant improvement in tremor, with no significant difference between the two drugs.[4][5] |
| Open-label study | 50 to 1,000 mg/d | Tremor amplitude | Reduced tremor amplitude in both untreated and propranolol-treated patients. |
| Placebo-controlled | Not specified | Not specified | Primidone is considered a first-line treatment with a mean effect size of approximately 50% tremor reduction.[3] |
Experimental Protocols
The assessment of tremor in clinical trials relies on both objective and subjective measures. Below are detailed methodologies for key experiments cited in the studies.
Tremor Assessment Methodologies
1. Accelerometry:
-
Objective: To quantitatively measure the frequency and amplitude of tremor.
-
Procedure:
-
A lightweight accelerometer is securely attached to the dorsum of the patient's hand or wrist.[6][7][8]
-
Patients are instructed to maintain specific postures, such as holding their arms outstretched, or perform kinetic tasks, like finger-to-nose testing.
-
The accelerometer records the acceleration of the limb in three axes.[9]
-
The raw data is then processed using techniques like Fast Fourier Transform (FFT) to determine the dominant tremor frequency (typically 4-12 Hz for ET) and the power of the tremor, which corresponds to its amplitude.[9][10]
-
-
Data Analysis: The primary endpoints often involve the change in tremor power or amplitude from baseline after treatment administration.[9]
2. The Essential Tremor Rating Assessment Scale (TETRAS):
-
Objective: A standardized clinical scale to assess the severity of essential tremor and its impact on daily life.[11]
-
Procedure:
-
Activities of Daily Living (ADL) Subscale: A 12-item questionnaire where patients rate the difficulty of performing various tasks due to tremor on a 0-4 scale.[11]
-
Performance Subscale: A clinician-rated assessment of tremor in different body parts (head, face, voice, limbs) and during specific tasks (e.g., pouring water, drawing a spiral).[11][12][13] Ratings are on a 0-4 scale, with specific amplitude ranges in centimeters for head and limb tremor.[11]
-
-
Data Analysis: The total TETRAS score or subscale scores are compared before and after treatment to evaluate efficacy.[14][15]
3. Digital Spiral Analysis:
-
Objective: To objectively quantify tremor during a drawing task.
-
Procedure:
-
Patients are asked to draw a spiral on a digitizing tablet.
-
The software captures the pen's movement, analyzing deviations from a smooth spiral to quantify tremor severity.
-
-
Data Analysis: Parameters such as the radial and axial tremor amplitudes are calculated and compared between treatment and placebo conditions.
Signaling Pathways and Mechanisms of Action
The precise pathophysiology of essential tremor is not fully understood, but it is thought to involve oscillatory activity within the cerebello-thalamo-cortical circuit. The treatments discussed are believed to modulate this circuit through different mechanisms.
This compound: Proposed Mechanism of Action
The mechanism of action for this compound in reducing tremor is still under investigation but is thought to be similar to that of ethanol, which is known to transiently suppress ET.[16][17] One leading hypothesis involves the modulation of T-type calcium channels.[18]
Caption: Proposed pathway for this compound's effect on essential tremor.
Propranolol: Mechanism of Action
Propranolol is a non-selective beta-adrenergic receptor antagonist. Its anti-tremor effect is believed to be mediated by blocking beta-2 adrenergic receptors, potentially both peripherally in muscle spindles and centrally within the cerebellum.[19][20]
References
- 1. This compound in alcohol-responsive essential tremor: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Dose-escalation study of this compound in patients with essential tremor [jci.org]
- 3. The Pharmacological Management of Essential Tremor and Its Long-Term Effects on Patient Quality of Life: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of primidone, propranolol, and placebo in essential tremor, using quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of primidone, propranolol, and placebo in essential tremor, using quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Tremor in Essential Tremor Using Inertial Sensors—Validation of an Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. essentialtremor.org [essentialtremor.org]
- 8. A standardized accelerometry method for characterizing tremor: Application and validation in an ageing population with postural and action tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mathworks.com [mathworks.com]
- 11. The Essential Tremor Rating Assessment Scale [jneurology.com]
- 12. Tremor Research Group Essential Tremor Rating Scale (TETRAS): Assessing Impact of Different Item Instructions and Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a New Patient-Reported Outcome Measure of the Functional Impact of Essential Tremor on Activities of Daily Living - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prospective Home-use Study on Non-invasive Neuromodulation Therapy for Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment With Neuromodulation Device Improves Essential Tremor in Clinical Trial - - Practical Neurology [practicalneurology.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. T-type calcium channel antagonists suppress tremor in two mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Propranolol Modulates Cerebellar Circuit Activity and Reduces Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of the beta adrenergic blocking agent propranolol on essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Gears: Octanoic and Decanoic Acids Fuel Divergent Metabolic Fates in Glioblastoma
A comparative analysis of octanoic acid (OA) and decanoic acid (DA) in U87MG glioblastoma cells reveals distinct metabolic reprogramming. While OA pushes cells towards mitochondrial ketone body production, DA predominantly stimulates cytosolic fatty acid synthesis, highlighting a nuanced role for medium-chain fatty acids in cancer metabolism.
For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of glioblastoma is paramount for identifying novel therapeutic targets. This guide provides an objective comparison of the metabolic effects of two medium-chain fatty acids, this compound (C8) and decanoic acid (C10), on the U87MG glioblastoma cell line. The findings are based on a comprehensive metabolomics study that elucidates the differential impact of these fatty acids on key cellular pathways.
Quantitative Metabolomic Changes: A Tale of Two Fatty Acids
Treatment of U87MG glioblastoma cells with either this compound or decanoic acid for 24 hours resulted in significant and distinct alterations in the cellular metabolome. The following table summarizes the key quantitative changes in metabolites, highlighting the divergent metabolic fates induced by each fatty acid. Data was acquired using a gas chromatography-mass spectrometry (GC-MS)-based metabolomics approach.[1][2][3]
| Metabolic Pathway | Metabolite | Change with this compound (C8) | Change with Decanoic Acid (C10) |
| Ketone Body Metabolism | 3-hydroxybutyrate | Increased | No significant change |
| Fatty Acid Synthesis | Palmitic acid (C16:0) | No significant change | Increased |
| Stearic acid (C18:0) | No significant change | Increased | |
| Glycolysis / Warburg Effect | Lactate | No significant change | Increased |
| Citric Acid (TCA) Cycle | Citrate | Decreased | Increased |
| α-Ketoglutarate | No significant change | Increased | |
| Malate | Decreased | No significant change | |
| Amino Acid Metabolism | Glutamine | - | Main substrate for fatty acid synthesis |
| Glutamate | No significant change | Increased | |
| Alanine | No significant change | Increased |
Experimental Protocols
The metabolic profiles of U87MG glioblastoma cells treated with octanoic and decanoic acid were determined using the following experimental workflow.
Cell Culture and Treatment
U87MG cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the experiments, cells were treated for 24 hours with either 250 µM this compound or 250 µM decanoic acid.
Metabolite Extraction
After the 24-hour incubation period, the culture medium was removed, and cells were washed with cold phosphate-buffered saline. Metabolites were extracted using a solution of methanol, water, and chloroform. The polar metabolite-containing phase was collected for subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The extracted metabolites were derivatized to increase their volatility for GC-MS analysis. The derivatized samples were then injected into a gas chromatograph coupled to a mass spectrometer. The resulting data was processed to identify and quantify the relative abundance of each metabolite.
Statistical Analysis
Multivariate data analyses, including Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), were employed to identify significant differences in the metabolic profiles between the control, this compound-treated, and decanoic acid-treated cells.[1]
Visualizing the Metabolic Shift
The following diagrams illustrate the key metabolic pathways affected by octanoic and decanoic acid in glioblastoma cells, as well as the experimental workflow.
Caption: Workflow for metabolomic analysis of glioblastoma cells.
Caption: this compound primarily fuels mitochondrial ketone body synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decanoic Acid and Not this compound Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of Dietary Fats: A Comparative Analysis of Octanoic Acid and Other Fatty Acids on Bone Health
For Immediate Release
A deep dive into the molecular interactions between dietary fatty acids and bone tissue reveals a complex picture of both beneficial and detrimental effects. This comprehensive guide, intended for researchers, scientists, and drug development professionals, dissects the current scientific evidence on the impact of octanoic acid on bone health in comparison to other key fatty acids, including oleic acid, palmitic acid, and linoleic acid. The findings highlight the nuanced roles these molecules play in bone metabolism, with significant implications for nutritional science and therapeutic development.
A recent surge in scientific inquiry has illuminated the critical role of dietary fats beyond simple energy storage, revealing their profound influence on cellular signaling and tissue homeostasis. Within the skeletal system, fatty acids have emerged as potent regulators of bone remodeling, capable of tipping the balance between bone formation by osteoblasts and bone resorption by osteoclasts. This guide provides a comparative analysis of the effects of this compound versus other common fatty acids on bone health, supported by experimental data and detailed methodologies.
This compound: A Detrimental Force on Bone Architecture
This compound, a medium-chain saturated fatty acid and a major component of the popular ketogenic medium-chain triglyceride (MCT) diet, has been shown to have a strikingly negative impact on bone health.[1][2] Studies in animal models have demonstrated that oral administration of this compound leads to deleterious alterations in trabecular bone microarchitecture.[1][2]
Key findings from these studies indicate that this compound administration results in:
-
Reduced Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in both the femur and tibia.[1]
-
A significant decrease in the bone formation marker, alkaline phosphatase (ALP).[1]
-
A concurrent and significant increase in the bone resorption marker, tartrate-resistant acid phosphatase (TRAP).[1]
-
Adverse changes in trabecular bone volume, number, and separation.[1]
These findings suggest that this compound promotes bone loss by simultaneously inhibiting bone formation and stimulating bone resorption.
The Protective Profile of Oleic Acid
In stark contrast to this compound, oleic acid, a long-chain monounsaturated fatty acid abundant in olive oil, has demonstrated a protective effect on bone health.[3][4] Research indicates that oleic acid does not enhance osteoclast differentiation, the process by which bone-resorbing cells are formed.[5] In fact, oleic acid has been shown to inhibit palmitic acid-induced osteoclastogenesis.[5] Furthermore, dietary oleic acid has been found to protect against age-related bone loss, particularly in the context of infection-induced inflammation.[4] This protective mechanism is partly attributed to its ability to prevent the destabilization of the gut microbiome, which can have systemic effects on bone health.[4] Some studies also suggest that oleic acid may have a role as a potential induction factor for bone tissue engineering.[6]
Palmitic Acid: A Catalyst for Bone Resorption
Palmitic acid, a long-chain saturated fatty acid commonly found in Western diets, has been identified as a significant contributor to bone loss.[3][7][8] Experimental evidence has shown that palmitic acid enhances the formation of osteoclasts, even in the absence of the key signaling molecule RANKL, which is typically required for this process.[5] The mechanism behind this detrimental effect involves the increased expression of the pro-inflammatory cytokine TNF-α.[5] Additionally, elevated levels of palmitic acid have been shown to reduce the activity of osteoblasts, the cells responsible for bone formation, and decrease circulating markers of bone formation.[7]
The Complex Role of Linoleic Acid
Linoleic acid, a polyunsaturated omega-6 fatty acid, presents a more complex and sometimes controversial picture regarding its impact on bone health.[9][10] Some studies have associated a higher proportion of linoleic acid in the blood with lower bone density.[10] However, other research, particularly focusing on its isomer, conjugated linoleic acid (CLA), has suggested potential benefits. Preclinical studies have indicated that certain isomers of CLA can enhance bone mineral density by promoting bone formation and reducing bone resorption.[11] Clinical trials in humans, however, have yielded inconsistent results, underscoring the need for further research to clarify the specific roles of different linoleic acid isomers and their metabolites in bone metabolism.[11][12]
Comparative Data on Fatty Acid Effects on Bone Health
| Fatty Acid | Type | Key Effects on Bone Health | Supporting Evidence |
| This compound | Medium-Chain Saturated | Detrimental: Decreases BMD and bone formation markers; Increases bone resorption markers.[2] | Animal studies (mice) |
| Oleic Acid | Monounsaturated | Protective: Inhibits osteoclastogenesis; Protects against age-related and inflammation-induced bone loss.[3][5] | In vitro and animal studies (mice) |
| Palmitic Acid | Saturated | Detrimental: Enhances osteoclastogenesis via TNF-α; Reduces osteoblast activity and bone formation markers.[5][7] | In vitro and animal studies (mice) |
| Linoleic Acid | Polyunsaturated (Omega-6) | Controversial: Some evidence suggests negative correlation with BMD, while its isomer, CLA, may have beneficial effects.[9][10][11] | Human and animal studies |
Signaling Pathways and Experimental Workflow
The differential effects of these fatty acids on bone health are rooted in their distinct interactions with cellular signaling pathways that govern osteoblast and osteoclast function.
Caption: Signaling pathways of fatty acids in bone metabolism.
References
- 1. This compound a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potentials and modulatory mechanisms of fatty acids in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Palmitic acid and DGAT1 deficiency enhance osteoclastogenesis, while oleic acid-induced triglyceride formation prevents it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid is a potential agent for bone tissue induction: In vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic Acid Reduces Circulating Bone Formation Markers in Obese Animals and Impairs Osteoblast Activity via C16-Ceramide Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ETD | Linoleic Acid: Associations with Bone Health Among Women Living with HIV and Effects on Osteoblast Metabolism | ID: 3x816p01c | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. news-medical.net [news-medical.net]
- 11. Enhancing Bone Health with Conjugated Linoleic Acid: Mechanisms, Challenges, and Innovative Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. examine.com [examine.com]
Safety Operating Guide
Proper Disposal of Octanoic Acid: A Guide for Laboratory Professionals
The proper management and disposal of octanoic acid (also known as caprylic acid) is critical for ensuring laboratory safety and environmental protection. Due to its corrosive nature and aquatic toxicity, this compound is classified as a hazardous waste and must be handled according to specific protocols.[1][2][3] Failure to adhere to these guidelines can result in harm to personnel, damage to facilities, and violation of environmental regulations.
This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a laboratory coat.[1][5][6] If there is a risk of inhalation, especially with heated material, a suitable respirator may be required.[4]
-
Avoid Contact: Prevent all personal contact, including skin and eye contact, and inhalation of vapors or mists.[1][4][5]
-
Ventilation: Handle this compound in a chemical fume hood or a well-ventilated area.[1][4]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is to never discharge it into drains or the environment.[1][2][3] It must be collected and managed as hazardous waste.
Step 1: Waste Collection
-
Designate a Waste Container: Use a dedicated, compatible hazardous waste container.[6]
-
Material: Containers must be made of corrosive-resistant materials such as high-density polyethylene (B3416737) (HDPE) or glass.[5][6] Do not use metal containers , as this compound can be corrosive to metals.[5][6]
-
Integrity: Ensure the container has a secure, tight-fitting lid to prevent leaks or spills.[6]
-
-
Collect Waste: Carefully transfer waste this compound, including any contaminated materials like pipette tips or absorbent pads, into the designated container.[6]
-
Do not mix this compound with incompatible waste streams.[7] Consult your institution's waste management guidelines for specific segregation requirements.
-
-
Keep Container Closed: The waste container must be kept closed at all times, except when adding waste.[8]
Step 2: Labeling
Properly labeling the waste container is a critical regulatory requirement.
-
Affix a Hazardous Waste Label: The label must be clearly visible and include the following information[6][7]:
Step 3: Storage
Waste must be stored safely in a designated area pending collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[6][7] This area should be away from drains and incompatible materials.[1][7]
-
Secondary Containment: It is best practice to place the waste container in secondary containment to mitigate potential leaks.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated location, away from heat sources or strong oxidizing agents.[4][10]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Regulatory Compliance: The final disposal must be carried out in accordance with all local, regional, and national regulations.[1][2] Approved disposal methods include treatment at a licensed facility or controlled incineration with flue gas scrubbing.[4][11]
Managing Spills
Accidental spills must be managed immediately and the resulting waste disposed of as hazardous.
-
Small Spills:
-
Contain the spill and absorb it with an inert, non-combustible material such as sand, diatomaceous earth, or a universal absorbent binder.[1][2][10]
-
Carefully collect the absorbed material and place it into your labeled hazardous waste container for this compound.[4][10]
-
Clean the spill area thoroughly.[6]
-
-
Large Spills:
Data Presentation
The hazardous nature of this compound, which necessitates these disposal procedures, is quantified by toxicological and environmental data.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 10,080 mg/kg | Rat | [10] |
| Aquatic Toxicity, Fish (LC50, 96h) | 22 mg/L | Fish | [12] |
| Aquatic Toxicity, Invertebrate (EC50, 48h) | >20 mg/L | Aquatic Invertebrates | [12] |
| Aquatic Toxicity, Algae (ErC50, 72h) | 43.73 mg/L | Algae | [12] |
| Partition Coefficient (log Kow) | 3.05 | N/A | [2][12] |
This table summarizes key data highlighting the hazards of this compound. A lower LC50/EC50 value indicates higher toxicity to aquatic life.
Experimental Protocols
The disposal procedures outlined above are not based on a single experimental protocol but are derived from a consensus of best practices found in official Safety Data Sheets (SDS) and laboratory safety guidelines provided by chemical manufacturers and regulatory bodies.[1][2][5][6][7] These procedures represent the standardized methodology for safely managing and disposing of corrosive and ecotoxic chemical waste in a laboratory setting.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. vigon.com [vigon.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acme-hardesty.com [acme-hardesty.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. carlroth.com [carlroth.com]
Comprehensive Safety Protocol: Handling and Disposal of Octanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with octanoic acid. Adherence to these procedural steps is critical for ensuring personal safety and environmental compliance.
This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[1][2][3][4][5] It is also harmful to aquatic life with long-lasting effects.[1][2][6] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The level of protection should be determined by a thorough risk assessment of the specific procedure being performed.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are mandatory to protect against splashes. A face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing.[7][8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[8][10] Always inspect gloves for tears or degradation before use. Discard and replace immediately if compromised.[7] |
| Body Protection | Laboratory Coat / Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement.[7][10] An impervious apron should be worn over the lab coat when transferring or handling quantities greater than 10 milliliters.[7] |
| Respiratory Protection | Not typically required with proper ventilation | All work should be conducted in a certified chemical fume hood or a well-ventilated area to prevent inhalation of vapors.[1][10][11] For spills or emergencies, a full-face respirator with an acid gas cartridge may be necessary.[8][12] |
| Foot Protection | Closed-Toed Shoes | Chemical-resistant, closed-toed shoes must be worn to protect against spills.[10][13] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for preventing accidents and ensuring a safe laboratory environment.
Experimental Protocol for Handling:
-
Preparation: Before beginning work, ensure that an eyewash station and safety shower are immediately accessible. Confirm that spill control materials, such as inert absorbent (sand, vermiculite, or commercial acid neutralizer), are available.[7]
-
Ventilation: Conduct all procedures involving this compound inside a certified chemical fume hood.[10][11]
-
Dispensing: When dispensing, handle containers with care, opening them slowly to control any potential pressure release.[4] Always add acid to water, never the reverse, to prevent a violent exothermic reaction.[7]
-
Personal Hygiene: Avoid all personal contact with the chemical, including inhalation.[11] Do not eat, drink, or smoke in the work area. Always wash hands thoroughly with soap and water after handling is complete.[1][6][11]
-
Decontamination: At the end of the procedure, decontaminate the work area thoroughly.
Storage Protocol:
-
Containers: Store this compound in its original, tightly sealed, corrosion-resistant container, such as high-density polyethylene (B3416737) (HDPE) or glass.[6][14][15] Do not use metal containers.[15]
-
Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[11][14] The storage area should be locked and secured.[4][6][16]
-
Segregation: Store away from incompatible materials, including strong oxidizing agents, bases, and metals, to prevent hazardous reactions.[11][12]
Disposal Plan: Waste Management and Spill Response
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
Waste Collection and Disposal:
-
Containerization: Collect all waste containing this compound, including contaminated disposables (e.g., gloves, absorbent pads), in a designated hazardous waste container.[11][15]
-
Labeling: The container must be clearly labeled "Hazardous Waste," with the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[15]
-
Storage: Do not mix this compound waste with other waste streams.[13][16] Keep the waste container securely sealed and store it in a designated satellite accumulation area. Do not fill containers beyond 90% capacity.[17]
-
Final Disposal: The final disposal of hazardous waste must be managed by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][13]
Spill Management Protocol:
-
Minor Spills (Contained in Fume Hood):
-
Major Spills (Outside of Fume Hood or Large Volume):
Procedural Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. vigon.com [vigon.com]
- 5. This compound | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 8. leelinework.com [leelinework.com]
- 9. static.conocophillips.com [static.conocophillips.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. benchchem.com [benchchem.com]
- 14. Standard for storage and transportation of n-octanoic acid-Chemwin [en.888chem.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
